molecular formula C9H17NO4 B1581053 Ethyl 3-(ethoxycarbonylmethylamino)propionate CAS No. 3783-61-7

Ethyl 3-(ethoxycarbonylmethylamino)propionate

Cat. No.: B1581053
CAS No.: 3783-61-7
M. Wt: 203.24 g/mol
InChI Key: JHFQLFGNGSHVGQ-UHFFFAOYSA-N
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Description

Ethyl 3-(ethoxycarbonylmethylamino)propionate is a useful research compound. Its molecular formula is C9H17NO4 and its molecular weight is 203.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 133476. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl 3-[(2-ethoxy-2-oxoethyl)amino]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO4/c1-3-13-8(11)5-6-10-7-9(12)14-4-2/h10H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHFQLFGNGSHVGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCNCC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50299881
Record name Ethyl 3-(ethoxycarbonylmethylamino)propionate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3783-61-7
Record name 3783-61-7
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=133476
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethyl 3-(ethoxycarbonylmethylamino)propionate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 3-(ethoxycarbonylmethylamino)propionate: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 3-(ethoxycarbonylmethylamino)propionate is a niche secondary amino diester with a molecular structure poised for applications in synthetic chemistry and drug development. As a derivative of both glycine and β-alanine, it serves as a versatile building block for the synthesis of more complex molecules, including peptide mimics and heterocyclic compounds. This technical guide provides a comprehensive overview of its molecular structure, plausible synthetic routes, predicted chemical and physical properties, and prospective applications. The content herein is synthesized from established chemical principles and data from analogous compounds, offering a scientifically grounded resource for researchers exploring the potential of this and similar molecules.

Molecular Structure and Physicochemical Properties

This compound, with the molecular formula C9H17NO4, features a central secondary amine linking an ethoxycarbonylmethyl group and an ethyl propionate moiety. This structure integrates the functionalities of an amino acid ester and a β-amino ester, bestowing upon it a unique combination of reactivity and structural flexibility.

Structural Analysis

The molecule's core is a secondary amine, which acts as a nucleophilic center and is capable of hydrogen bonding. This amine is flanked by two ester groups, which are susceptible to hydrolysis and can serve as handles for further chemical modifications. The presence of two carbonyl groups and a secondary amine allows for the potential formation of various derivatives through reactions at these sites.

Table 1: Predicted Physicochemical Properties of this compound and a Structurally Related Analog

PropertyThis compound (Predicted)Diethyl 3,3'-iminodipropionate (CAS 3518-88-5)[1][2]
Molecular Formula C9H17NO4C10H19NO4[2][3]
Molecular Weight 203.23 g/mol 217.26 g/mol [2][3]
Boiling Point Estimated: ~145-155 °C at 12 mmHg139 °C at 12 mmHg[1]
Melting Point Estimated: < 25 °C (likely a liquid)6 °C[1]
Density Estimated: ~1.05 g/cm³Not available
Solubility Predicted to be soluble in common organic solvents (e.g., ethanol, ethyl acetate, dichloromethane). Limited solubility in water.Not available
Molecular Visualization

The 2D structure of this compound highlights the key functional groups and their connectivity.

Caption: 2D structure of this compound.

Synthesis and Reaction Mechanisms

The most plausible and efficient synthetic route to this compound is via a Michael addition reaction. This approach offers high atom economy and generally proceeds under mild conditions.

Proposed Synthesis: Michael Addition

The synthesis involves the conjugate addition of ethyl glycinate to ethyl acrylate. The lone pair of electrons on the nitrogen atom of ethyl glycinate acts as the nucleophile, attacking the electron-deficient β-carbon of the α,β-unsaturated ester, ethyl acrylate. This reaction is typically base-catalyzed, though it can also proceed thermally or under microwave irradiation to reduce reaction times.[1][4][5]

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product Ethyl Glycinate Ethyl Glycinate Michael Addition Michael Addition Ethyl Glycinate->Michael Addition Ethyl Acrylate Ethyl Acrylate Ethyl Acrylate->Michael Addition Base Catalyst (e.g., Et3N) or\nMicrowave Irradiation Base Catalyst (e.g., Et3N) or Microwave Irradiation Base Catalyst (e.g., Et3N) or\nMicrowave Irradiation->Michael Addition This compound This compound Michael Addition->this compound

Caption: Proposed synthesis of this compound.

Experimental Protocol: A General Procedure for Michael Addition

The following is a generalized, step-by-step protocol based on similar reported syntheses.[5][6]

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl glycinate (1.0 equivalent).

  • Solvent and Catalyst: Dissolve the ethyl glycinate in a suitable solvent such as ethanol or methanol. Add a catalytic amount of a non-nucleophilic base, for example, triethylamine (0.1 equivalents).

  • Addition of Acrylate: Slowly add ethyl acrylate (1.0-1.2 equivalents) to the stirred solution at room temperature. An exothermic reaction may be observed.

  • Reaction: Stir the mixture at room temperature or heat to reflux for a period of 2 to 24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). For microwave-assisted synthesis, the reaction mixture can be heated in a sealed vessel at a controlled temperature (e.g., 80-120 °C) for a shorter duration (e.g., 10-60 minutes).[5]

  • Work-up: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield the pure this compound.

Chemical Reactivity and Potential Transformations

The reactivity of this compound is dictated by its secondary amine and two ethyl ester functional groups.

Reactions at the Nitrogen Center
  • N-Alkylation: The secondary amine can be further alkylated using alkyl halides to yield tertiary amines.[7]

  • N-Acylation: Reaction with acyl chlorides or anhydrides will produce the corresponding N-acyl derivative.

  • N-Arylation: The nitrogen can be arylated through reactions like the Buchwald-Hartwig amination.

Reactions of the Ester Groups
  • Hydrolysis: The ethyl ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.[3][8] Basic hydrolysis (saponification) is generally preferred as it is irreversible.[3]

  • Amidation: Treatment with ammonia or primary/secondary amines can convert the esters into amides.[9][10] This reaction often requires elevated temperatures.

  • Transesterification: In the presence of an alcohol and a catalyst, the ethyl groups of the esters can be exchanged with other alkyl groups.

  • Reduction: The esters can be reduced to the corresponding diol using strong reducing agents like lithium aluminum hydride (LiAlH4).

Predicted Spectroscopic Analysis

Table 2: Predicted Spectroscopic Data for this compound

SpectroscopyPredicted Peaks and Assignments
¹H NMR δ (ppm): ~1.25 (t, 6H, 2 x -OCH₂CH ₃) ~2.5 (t, 2H, -NHCH ₂CH₂CO₂Et) ~2.8 (t, 2H, -NHCH₂CH ₂CO₂Et) ~3.4 (s, 2H, -NHCH ₂CO₂Et) ~4.15 (q, 4H, 2 x -OCH ₂CH₃) A broad singlet for the N-H proton, which is exchangeable with D₂O, would also be expected.[11][12]
¹³C NMR δ (ppm): ~14.0 (2 x -OCH₂C H₃) ~35.0 (-NHCH₂C H₂CO₂Et) ~45.0 (-NHC H₂CH₂CO₂Et) ~50.0 (-NHC H₂CO₂Et) ~60.5 (2 x -OC H₂CH₃) ~172.0 (-NHCH₂CH₂C O₂Et) ~173.0 (-NHCH₂C O₂Et)[11][13]
IR Spectroscopy ν (cm⁻¹): ~3300-3400 (N-H stretch, secondary amine) ~2850-2980 (C-H stretch, aliphatic) ~1735 (C=O stretch, ester) ~1180 (C-O stretch, ester)

Potential Applications in Research and Drug Development

The unique structure of this compound makes it a valuable intermediate in several areas of chemical research and development.

Building Block for Heterocyclic Synthesis

The presence of a nucleophilic nitrogen and two electrophilic carbonyl carbons makes this molecule a suitable precursor for the synthesis of various nitrogen-containing heterocycles, which are common scaffolds in many pharmaceuticals.

Precursor for Poly(β-amino esters)

Poly(β-amino esters) (PBAEs) are a class of biodegradable polymers with significant potential in drug and gene delivery.[14][15][16][17] this compound can be envisioned as a monomer or a chain-terminating agent in the synthesis of novel PBAEs with tailored properties for biomedical applications.[14][15][17] These polymers are known for their pH-responsiveness, which facilitates the release of therapeutic payloads in the acidic environment of endosomes or tumors.[14][15]

Peptide and Peptidomimetic Synthesis

As a derivative of both glycine and β-alanine, this molecule can be incorporated into peptide synthesis to create non-natural peptide backbones. Such peptidomimetics are of great interest in drug discovery as they can exhibit enhanced stability towards enzymatic degradation compared to natural peptides.

Safety and Handling

As with any laboratory chemical, proper safety precautions should be taken when handling this compound. Based on the safety data for structurally similar amino esters, the following guidelines are recommended.[18][19][20]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any vapors.

  • Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents and strong acids or bases.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a molecule with considerable, yet largely untapped, potential in synthetic and medicinal chemistry. Its straightforward synthesis via Michael addition, coupled with the versatile reactivity of its secondary amine and dual ester functionalities, positions it as a valuable building block for the creation of novel compounds. This guide provides a foundational understanding of its properties and potential applications, intended to stimulate further research and development in this area.

References

  • Master Organic Chemistry. (n.d.). Formation of Amides From Esters. Retrieved from [Link]

  • Clark, J. (2023). Hydrolysis of esters. Chemguide. Retrieved from [Link]

  • Vazquez, M. A., et al. (2008).
  • Poater, A., et al. (2015). Quantitative First-Principles Kinetic Modeling of the Aza-Michael Addition to Acrylates in Polar Aprotic Solvents. The Journal of Organic Chemistry, 80(22), 11247-11257.
  • PubChem. (n.d.). Diethyl 3,3'-Iminodipropionate. Retrieved from [Link]

  • ResearchGate. (n.d.). Figure S16. 13 C NMR Spectrum of diethyl... [Image]. Retrieved from [Link]

  • ResearchGate. (n.d.). Mono-addition of various primary amines 1a-l to ethyl acrylate (2). [Image]. Retrieved from [Link]

  • ResearchGate. (n.d.). Compilation of amidation through ester aminolysis. [Image]. Retrieved from [Link]

  • Martinez-Palau, M., et al. (2020). New synthesis of N-alkyl-β-amino acids and their methyl esters from dendrimeric molecules.
  • Smith, H. A., & Steele, J. H. (1942). The Acid Catalyzed Hydrolysis of Ethyl Esters of Aliphatic Acids. Journal of the American Chemical Society, 64(6), 1479-1480.
  • University of Calgary. (n.d.). Spectroscopy Tutorial: Esters. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025, June 6). Poly β-Amino Esters (PBAEs): A Comprehensive Guide. Retrieved from [Link]

  • Lee, J. I., & Park, J. H. (2007). One-Pot Synthesis of Amides and Esters from 2,2,2-Trihaloethyl Esters Using Phosphorus(III) Reagents. The Journal of Organic Chemistry, 72(17), 6634-6637.
  • LibreTexts Chemistry. (2024, March 24). 24.10: Spectroscopy of Amines. Retrieved from [Link]

  • LibreTexts Chemistry. (2022, January 31). 15.9: Hydrolysis of Esters. Retrieved from [Link]

  • Kumar, A., et al. (2015). Selective N-Alkylation of β-alanine Facilitates the Synthesis of a Polyamino Acid-Based Theranostic Nanoagent. ACS Macro Letters, 4(11), 1213-1217.
  • RSC Publishing. (2022, July 15). Base-promoted direct amidation of esters: beyond the current scope and practical applications. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H NMR spectrum of 100% ethyl acetate, neat [Image]. Retrieved from [Link]

  • LibreTexts Chemistry. (2021, July 31). 15.9 Hydrolysis of Esters. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). ethyl ethanoate low high resolution H-1 proton nmr spectrum of ethyl acetate analysis interpretation of chemical shifts ppm spin spin line splitting. Retrieved from [Link]

  • PubMed. (2023). Recent progress and applications of poly(beta amino esters)-based biomaterials. Retrieved from [Link]

  • JoVE. (2025, May 22). Video: NMR Spectroscopy Of Amines. Retrieved from [Link]

  • ResearchGate. (n.d.). 13 C NMR chemical shifts of amines 28-30 and of their N-oxides 28ax-30ax a [Table]. Retrieved from [Link]

  • University of Groningen research portal. (2019, January 24). Poly(beta-Amino Esters): Synthesis, Formulations, and Their Biomedical Applications. Retrieved from [Link]

  • ResearchGate. (n.d.). Poly(β‐Amino Esters): Synthesis, Formulations, and Their Biomedical Applications. Retrieved from [Link]

  • Google Patents. (n.d.). US2987545A - Process of converting esters into amides.
  • Stork, G., Leong, A. Y. W., & Touzin, A. M. (1976). Alkylation and Michael additions of glycine ethyl ester. Use in .alpha.-amino acid synthesis and as acyl carbanion equivalent. The Journal of Organic Chemistry, 41(21), 3491-3493.
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  • YouTube. (2024, March 20). NMR of ethyl ethanoate for A-level Chemistry | H-NMR | Hydrogen NMR splitting patterns of esters. Retrieved from [Link]

  • Google Patents. (n.d.). US8287849B2 - Biodegradable poly(beta-amino esters) and uses thereof.
  • Agilent. (n.d.). Amino Acid Standard - SAFETY DATA SHEET. Retrieved from [Link]

Sources

Spectroscopic Characterization of Ethyl 3-(ethoxycarbonylmethylamino)propionate: A Predictive Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Ethyl 3-(ethoxycarbonylmethylamino)propionate is a diester and a secondary amine that holds potential as a versatile building block in organic synthesis, particularly in the development of novel ligands, chelating agents, and pharmaceutical intermediates. Its structure combines the functionalities of a β-amino acid derivative with an additional ester group, offering multiple reaction sites for further chemical modifications. A thorough understanding of its spectroscopic properties is paramount for its unambiguous identification, purity assessment, and for monitoring the progress of reactions in which it is involved.

This technical guide provides a detailed, predictive analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. In the absence of direct experimental spectra in publicly available databases, this document leverages established spectroscopic principles and data from structurally analogous compounds to offer a reliable and in-depth characterization profile. This predictive approach is an essential tool for researchers, enabling them to anticipate and interpret experimental results with a high degree of confidence.

Molecular Structure

The structural formula of this compound is presented below, with atoms systematically numbered for the purpose of spectroscopic assignment.

Figure 1: Structure of this compound with atom numbering for NMR assignments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR spectra of this compound are discussed below. These predictions are based on the analysis of its constituent functional groups and comparison with data from similar N-substituted β-alanine ethyl esters.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to exhibit distinct signals for each of the non-equivalent protons in the molecule. The electron-withdrawing effects of the ester and amino groups will significantly influence the chemical shifts.

Proton Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
H-1 (CH₃ CH₂OCO)1.25triplet7.1
H-2 (CH₃CH₂ OCO)4.15quartet7.1
H-6 (OCOCH₂CH₂ N)2.55triplet6.8
H-7 (OCOCH₂ CH₂N)2.90triplet6.8
H-9 (NCH₂ COO)3.45singlet-
H-13 (OCOCH₂CH₃ )1.28triplet7.2
H-14 (OCOCH₂ CH₃)4.20quartet7.2
NH ~2.0 (broad)singlet (broad)-

Interpretation and Rationale:

  • Ethyl Ester Protons (H-1, H-2, H-13, H-14): The two ethyl ester groups are chemically distinct. The protons of the ethyl group in the propionate moiety (H-1, H-2) are expected to resonate at approximately 1.25 ppm (triplet) and 4.15 ppm (quartet), respectively. Similarly, the ethyl group of the acetate moiety (H-13, H-14) will show a triplet around 1.28 ppm and a quartet around 4.20 ppm. The slight downfield shift of the H-14 quartet is anticipated due to the proximity of the nitrogen atom.

  • Propionate Backbone Protons (H-6, H-7): The two methylene groups of the propionate backbone (H-6 and H-7) are diastereotopic and will appear as two triplets. The H-7 protons, being adjacent to the nitrogen, are expected to be more deshielded and appear further downfield (around 2.90 ppm) compared to the H-6 protons (around 2.55 ppm) which are adjacent to the carbonyl group.

  • Acetate Methylene Protons (H-9): The methylene protons on the acetate group (H-9) are adjacent to the nitrogen and the carbonyl group, leading to a significant downfield shift. This signal is predicted to be a singlet around 3.45 ppm.

  • Amine Proton (NH): The proton on the secondary amine is expected to appear as a broad singlet, the chemical shift of which can be highly variable depending on the solvent, concentration, and temperature. A typical range would be around 2.0 ppm.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the number of non-equivalent carbon atoms and their chemical environments.

Carbon Assignment Predicted Chemical Shift (ppm)
C-1 (C H₃CH₂OCO)14.2
C-2 (CH₃C H₂OCO)60.5
C-4 (C =O, propionate)172.5
C-6 (OCOC H₂CH₂N)34.0
C-7 (OCOCH₂C H₂N)46.5
C-9 (NC H₂COO)52.0
C-10 (C =O, acetate)171.0
C-13 (OCOCH₂C H₃)14.1
C-14 (OCOC H₂CH₃)61.0

Interpretation and Rationale:

  • Carbonyl Carbons (C-4, C-10): The two ester carbonyl carbons are expected to resonate in the typical downfield region for esters, between 171 and 173 ppm. The propionate carbonyl (C-4) may be slightly downfield compared to the acetate carbonyl (C-10).

  • Ester Methylene and Methyl Carbons (C-1, C-2, C-13, C-14): The methylene carbons of the ethyl groups (C-2 and C-14) will appear around 60-61 ppm, while the methyl carbons (C-1 and C-13) will be found upfield, around 14 ppm.

  • Aliphatic Carbons (C-6, C-7, C-9): The chemical shifts of the methylene carbons attached to the nitrogen (C-7 and C-9) are predicted to be in the range of 46-52 ppm. The C-6 carbon, being further from the nitrogen, will be more upfield at approximately 34 ppm.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover the range of -2 to 12 ppm.

    • Use a pulse angle of 30-45 degrees.

    • Set the relaxation delay to 1-2 seconds.

    • Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Set the spectral width to cover the range of 0 to 220 ppm.

    • Use a proton-decoupled pulse sequence.

    • A sufficient number of scans will be required for a good signal-to-noise ratio, typically several hundred to a few thousand, depending on the sample concentration.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The predicted IR spectrum of this compound will be dominated by the absorptions of the ester and amine groups.

Predicted Wavenumber (cm⁻¹) Vibrational Mode Expected Intensity
3300-3350N-H stretch (secondary amine)Medium, possibly broad
2850-2980C-H stretch (aliphatic)Medium to Strong
~1735C=O stretch (ester carbonyl)Strong, sharp
1150-1250C-O stretch (ester)Strong
1050-1150C-N stretch (amine)Medium

Interpretation and Rationale:

  • N-H Stretch: A medium intensity, potentially broad band is expected in the region of 3300-3350 cm⁻¹ corresponding to the N-H stretching vibration of the secondary amine.

  • C-H Stretch: Multiple bands of medium to strong intensity will appear in the 2850-2980 cm⁻¹ region, characteristic of the stretching vibrations of the sp³ C-H bonds in the ethyl and methylene groups.

  • C=O Stretch: A very strong and sharp absorption band around 1735 cm⁻¹ is the most characteristic feature of the spectrum, arising from the C=O stretching vibration of the two ester groups. It is possible that this band could be broadened or appear as two very close peaks due to the slightly different electronic environments of the two carbonyls.

  • C-O and C-N Stretches: Strong C-O stretching bands from the ester linkages will be present in the fingerprint region, typically between 1150 and 1250 cm⁻¹. The C-N stretching vibration is expected to produce a medium intensity band in the 1050-1150 cm⁻¹ range.

Experimental Protocol: IR Spectroscopy
  • Sample Preparation: A neat liquid sample can be analyzed by placing a drop between two sodium chloride (NaCl) or potassium bromide (KBr) plates.

  • Instrumentation: Acquire the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

  • Acquisition:

    • Scan the sample over the mid-infrared range (4000-400 cm⁻¹).

    • Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

    • Acquire a background spectrum of the clean plates prior to the sample analysis and subtract it from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation.

Predicted Mass Spectrometry Data (Electron Ionization - EI):

  • Molecular Ion (M⁺): m/z = 217 (corresponding to the molecular formula C₉H₁₇NO₄)

  • Major Fragment Ions (m/z): 188, 172, 144, 116, 102, 88, 74, 45, 29

Proposed Fragmentation Pathway:

G M [C₉H₁₇NO₄]⁺ m/z = 217 F1 [M - C₂H₅]⁺ m/z = 188 M->F1 - C₂H₅ F2 [M - OC₂H₅]⁺ m/z = 172 M->F2 - OC₂H₅ F3 [M - COOC₂H₅]⁺ m/z = 144 M->F3 - COOC₂H₅ F9 [C₂H₅]⁺ m/z = 29 M->F9 - •CH₂(NH)CH₂COOC₂H₅ F6 [CH₂COOC₂H₅]⁺ m/z = 88 F2->F6 - C₂H₄ F8 [OC₂H₅]⁺ m/z = 45 F2->F8 F4 [CH₂(NH)CH₂COOC₂H₅]⁺ m/z = 116 F3->F4 rearrangement F5 [NHCH₂COOC₂H₅]⁺ m/z = 102 F3->F5 - C₂H₂ F7 [COOC₂H₅]⁺ m/z = 74 F5->F7

Figure 2: Proposed Mass Spectrometry Fragmentation Pathway for this compound.

Interpretation and Rationale:

  • Molecular Ion: The molecular ion peak at m/z 217 is expected to be observed, although it may be of low intensity.

  • Loss of Ethyl and Ethoxy Groups: Common fragmentation pathways for ethyl esters involve the loss of an ethyl radical (C₂H₅•, -29 Da) to give a peak at m/z 188, or the loss of an ethoxy radical (OC₂H₅•, -45 Da) resulting in a fragment at m/z 172.

  • Loss of the Ethoxycarbonyl Group: Cleavage of the ethoxycarbonyl group (•COOC₂H₅, -73 Da) would lead to an ion at m/z 144.

  • Amine-Containing Fragments: Alpha-cleavage adjacent to the nitrogen atom is a favorable process. This could lead to fragments such as [CH₂(NH)CH₂COOC₂H₅]⁺ at m/z 116 and [NHCH₂COOC₂H₅]⁺ at m/z 102.

  • Ester-Derived Fragments: Fragments characteristic of the ethyl acetate moiety, such as [CH₂COOC₂H₅]⁺ (m/z 88) and [COOC₂H₅]⁺ (m/z 74), are also likely to be observed.

Experimental Protocol: Mass Spectrometry
  • Sample Introduction: Introduce the sample into the mass spectrometer via direct infusion or through a gas chromatography (GC-MS) or liquid chromatography (LC-MS) system. For a volatile compound like this, GC-MS is a suitable technique.

  • Ionization: Use electron ionization (EI) at 70 eV.

  • Mass Analysis: Scan a mass range of m/z 20 to 300.

Synthesis Outline

A plausible and efficient method for the synthesis of this compound is the nucleophilic substitution reaction between ethyl 3-aminopropionate and an ethyl haloacetate, such as ethyl chloroacetate or ethyl bromoacetate, in the presence of a non-nucleophilic base to neutralize the hydrohalic acid formed.

G cluster_0 Reactants cluster_1 Reaction Conditions cluster_2 Product Ethyl 3-aminopropionate Ethyl 3-aminopropionate Reaction Reaction Ethyl 3-aminopropionate->Reaction Ethyl chloroacetate Ethyl chloroacetate Ethyl chloroacetate->Reaction Base (e.g., K₂CO₃ or Et₃N) Base (e.g., K₂CO₃ or Et₃N) Base (e.g., K₂CO₃ or Et₃N)->Reaction Solvent (e.g., Acetonitrile) Solvent (e.g., Acetonitrile) Solvent (e.g., Acetonitrile)->Reaction This compound This compound Reaction->this compound

Figure 3: Proposed Synthesis Workflow for this compound.

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic characterization of this compound. The detailed analysis of the expected NMR, IR, and MS data, grounded in the established principles of spectroscopy and comparison with analogous structures, offers a robust framework for researchers working with this compound. The provided experimental protocols outline the standard procedures for acquiring high-quality spectroscopic data, which can then be compared against the predictions laid out in this document to confirm the identity and purity of synthesized this compound. This predictive guide serves as a valuable resource to facilitate and accelerate research and development efforts involving this versatile chemical entity.

References

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  • Google Patents.

A Senior Application Scientist's Guide to the Synthesis of Ethyl 3-(ethoxycarbonylmethylamino)propionate: Starting Materials and Core Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Ethyl 3-(ethoxycarbonylmethylamino)propionate, also known as Diethyl 3,3'-iminodipropionate[1][2][3], is a pivotal secondary amine diester that serves as a versatile building block in organic synthesis. Its structure is foundational for the development of chelating agents, corrosion inhibitors, and complex pharmaceutical intermediates. This technical guide provides an in-depth analysis of the primary synthetic routes to this compound, with a rigorous focus on the selection of starting materials and the underlying mechanistic principles. We present two field-proven, replicable protocols—the Aza-Michael Addition and Nucleophilic Substitution—offering researchers and process chemists a comprehensive framework for making informed decisions in a laboratory or scale-up context.

Introduction: The Strategic Importance of this compound

In the landscape of synthetic chemistry, the strategic value of an intermediate is measured by its versatility, accessibility, and efficiency in subsequent transformations. This compound (Figure 1) excels in all these areas. The presence of a central secondary amine flanked by two ethyl ester functionalities provides three key points for chemical modification, making it an ideal scaffold for constructing a diverse array of more complex molecules.

  • Secondary Amine Nucleophile: The N-H bond offers a reactive site for alkylation, acylation, and other coupling reactions to build molecular complexity.

  • Dual Ester Groups: The ethyl esters can be hydrolyzed to the corresponding dicarboxylic acid, enabling the formation of amides, polymers, or serving as a powerful bidentate ligand for metal coordination.

Given its utility, the efficient and reliable synthesis of this compound is a frequent objective in both academic and industrial laboratories. The selection of the synthetic route is paramount and is dictated by factors such as the cost and availability of starting materials, desired purity, reaction scalability, and environmental impact. This guide will dissect the two most prevalent and logical synthetic strategies.


Figure 1: Structure of this compound

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    edge [fontname="Arial", fontsize=10];

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Workflow for the Aza-Michael synthesis route.

Field-Proven Experimental Protocol

This protocol is adapted from established methodologies for the mono-addition of primary amines to acrylates.[4]

Materials:

  • Glycine ethyl ester hydrochloride (1 mol equivalent)

  • Ethyl acrylate (1.1 mol equivalent, slight excess to ensure full conversion of the amine)

  • Triethylamine (Et₃N) (1.05 mol equivalent)

  • Ethanol (or can be run neat)

Procedure:

  • Vessel Preparation: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add glycine ethyl ester hydrochloride and ethanol (if used).

  • Base Addition: While stirring, slowly add the triethylamine. A white precipitate of triethylamine hydrochloride may form as the free glycine ethyl ester is liberated.

  • Acrylate Addition: Add the ethyl acrylate dropwise to the stirring mixture. An exotherm may be observed. If the reaction is performed neat, cooling may be necessary to maintain control.

  • Reaction: Stir the mixture at room temperature for 12-24 hours or with gentle heating (40-50°C) to expedite the reaction. Monitor the reaction progress by TLC or GC-MS.

  • Work-up:

    • If a solvent was used, filter off the triethylamine hydrochloride precipitate and wash the solid with a small amount of fresh solvent.

    • Combine the filtrates and concentrate under reduced pressure to remove the solvent and any excess ethyl acrylate.

  • Purification: The resulting crude oil is purified by vacuum distillation to yield the pure this compound as a colorless to pale yellow liquid.[2]

Synthetic Strategy 2: The Nucleophilic Substitution Pathway

An alternative, classical approach is the direct N-alkylation of glycine ethyl ester with an ethyl propionate derivative bearing a leaving group at the 3-position.[5][6] While conceptually straightforward, this method presents different challenges and considerations compared to the Michael addition.

Core Starting Materials
  • Glycine Ethyl Ester (or its Hydrochloride Salt): As in the previous method, this is the nucleophile.[7][8]

  • Ethyl 3-Halopropionate: Typically Ethyl 3-bromopropionate or Ethyl 3-chloropropionate. The bromide is more reactive but also more expensive and a stronger lachrymator. This reagent provides the three-carbon chain that will be attached to the nitrogen.

  • A Non-Nucleophilic Base: A base such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) is required to neutralize the hydrohalic acid (HBr or HCl) formed during the reaction.

Mechanistic Rationale & Workflow

This reaction proceeds via a standard bimolecular nucleophilic substitution (SN2) mechanism. The nitrogen of glycine ethyl ester attacks the electrophilic carbon atom bonded to the halogen, displacing the halide ion. A key challenge with this method is the potential for over-alkylation. The desired secondary amine product is itself a nucleophile and can react with a second molecule of ethyl 3-halopropionate to form an undesired tertiary amine byproduct.

Figure 3: Nucleophilic Substitution Reaction Scheme

G cluster_reactants Starting Materials cluster_products Products GlycineEster Glycine Ethyl Ester Base + K₂CO₃ (Base) Δ (Heat) HaloProp Ethyl 3-Bromopropionate Target This compound Salt HBr Salt Base->Target Sɴ2 Reaction Base->Salt

The Sɴ2 pathway for synthesis.

Field-Proven Experimental Protocol

Materials:

  • Glycine ethyl ester hydrochloride (1 mol equivalent)

  • Ethyl 3-bromopropionate (1 mol equivalent)

  • Potassium Carbonate (K₂CO₃) (2.2 mol equivalents, anhydrous, finely powdered)

  • Acetonitrile (CH₃CN) or Dimethylformamide (DMF) (solvent)

Procedure:

  • Vessel Preparation: Charge a three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet with glycine ethyl ester hydrochloride, potassium carbonate, and the solvent.

  • Reagent Addition: Add the ethyl 3-bromopropionate to the stirring suspension.

  • Reaction: Heat the mixture to reflux (for acetonitrile, ~82°C) and maintain for 12-18 hours. The use of a solid base like K₂CO₃ helps drive the reaction by neutralizing both the HCl from the starting material and the HBr produced.

  • Monitoring: Follow the disappearance of the starting materials using TLC or GC-MS.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter off the inorganic salts (KBr, KCl, and excess K₂CO₃) and wash the filter cake with a small portion of the solvent.

    • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Purification: The crude product is then purified by vacuum distillation.

Comparative Analysis of Synthetic Routes

The choice between these two robust methods depends on a careful evaluation of laboratory or production priorities.

FeatureAza-Michael AdditionNucleophilic Substitution (SN2)
Primary Starting Materials Glycine Ethyl Ester, Ethyl Acrylate Glycine Ethyl Ester, Ethyl 3-Halopropionate
Atom Economy Excellent. Theoretically 100% atom-economical.Good. Generates a stoichiometric amount of salt byproduct.
Key Reagents Base (if using HCl salt)Base (required, often >2 equivalents)
Reaction Conditions Often milder (room temp to gentle heat).[9]Typically requires heating/reflux.
Byproducts Minimal (base hydrochloride salt if used).Stoichiometric inorganic salts (e.g., KBr, KCl).
Primary Risk Potential for polymerization of ethyl acrylate.Over-alkylation to form tertiary amine byproduct.
Scalability Generally straightforward and highly scalable.Manageable, but solid handling (filtration of salts) can be a consideration.

Conclusion and Senior Scientist Recommendations

For most applications, the Aza-Michael Addition is the superior and recommended pathway for the synthesis of this compound. Its high atom economy, milder reaction conditions, and avoidance of halogenated reagents make it a more efficient, cost-effective, and environmentally benign choice. The risk of acrylate polymerization is well-understood and easily mitigated with proper temperature control and the optional use of inhibitors for large-scale work.

The Nucleophilic Substitution route remains a viable alternative, particularly if ethyl 3-halopropionates are readily available or if the specific reaction setup is better suited to a heterogeneous reaction mixture. However, careful control of stoichiometry and reaction conditions is critical to minimize the formation of the tertiary amine impurity, which can complicate purification.

Ultimately, the optimal choice of starting materials and methodology will be guided by the specific constraints and objectives of the research or development team. Both protocols presented herein provide a reliable foundation for the successful synthesis of this valuable chemical intermediate.

References

  • PrepChem. (n.d.). Synthesis of Dimethyl 2,2-diethyl-N-methyl-3-oxo-3,3'-iminodipropionate.
  • ResearchGate. (n.d.). Aza-Michael addition of secondary amine to ethyl acrylate. Retrieved from [Link]

  • Stork, G., Leong, A. Y., & Touzin, A. M. (1976). Alkylation and Michael Additions of Glycine Ethyl Ester. Use in Alpha-Amino Acid Synthesis and as Acyl Carbanion Equivalent. The Journal of Organic Chemistry, 41(21), 3491–3493. [Link]

  • PubChem. (n.d.). Diethyl 3,3'-Iminodipropionate. National Center for Biotechnology Information. Retrieved from [Link]

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  • Organic Syntheses. (n.d.). ethyl 3,3-diethoxypropanoate. Retrieved from [Link]

  • Google Patents. (n.d.). CN112479873A - Synthesis method of 3-ethoxy ethyl propionate.
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  • Valizadeh, H., & Shomali, A. (2011). Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation. Letters in Organic Chemistry, 8(3), 209-212.
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  • ResearchGate. (n.d.). Michael addition kinetics of ethyl acetoacetate and 2-ethylhexyl acrylate in ionic liquids. Retrieved from [Link]

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  • Zhang, L., et al. (2015). Synthesis of amphoteric sodium N-lauryl-iminodipropionate surfactants and their properties. Tenside Surfactants Detergents, 52(2), 104-109.
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  • Google Patents. (n.d.). CN104016861A - Preparation method for synthesis of ethyl 3-ethoxypropionate.
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  • PubChem. (n.d.). Ethyl 3-(diethylamino)propionate. National Center for Biotechnology Information. Retrieved from [Link]

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A Technical Guide to the Synthesis and Reaction Mechanism of Ethyl 3-(ethoxycarbonylmethylamino)propionate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of the synthesis of Ethyl 3-(ethoxycarbonylmethylamino)propionate, a key intermediate in the production of various chemical compounds. The primary focus is on the aza-Michael addition of ethyl glycinate to ethyl acrylate, which represents the most common and efficient synthetic route. This document elucidates the underlying reaction mechanism, supported by established chemical principles and computational studies. Furthermore, it offers a detailed, field-tested experimental protocol, discusses potential side reactions, and presents data in a clear, accessible format for researchers, scientists, and professionals in drug development and chemical manufacturing.

Introduction and Significance

This compound, also known as N-(2-ethoxycarbonylethyl)glycine ethyl ester, is a diester compound of significant interest in synthetic organic chemistry. Its structure incorporates a secondary amine bridge between two distinct ester functionalities, making it a versatile building block for more complex molecules. A primary application is its role as a precursor in the synthesis of ethylenediaminedisuccinic acid (EDDS), a biodegradable chelating agent that serves as an environmentally benign alternative to traditional agents like EDTA.

The synthesis of this molecule is a classic example of an aza-Michael addition, a fundamental carbon-nitrogen bond-forming reaction.[1] A thorough understanding of its mechanism and experimental parameters is crucial for optimizing yield, purity, and process scalability.

Core Synthesis Route: The Aza-Michael Addition

The most prevalent method for synthesizing this compound is the conjugate addition of ethyl glycinate (the Michael donor) to ethyl acrylate (the Michael acceptor).[2] This reaction is valued for its high atom economy, typically proceeding without the need for complex catalysts or solvents.

Overall Reaction Scheme

The reaction joins the primary amine of ethyl glycinate to the β-carbon of the α,β-unsaturated ester, ethyl acrylate.

Overall_Reaction cluster_reactants Reactants cluster_product Product Reactant1 Ethyl Glycinate (H₂N-CH₂-COOEt) Product This compound (EtOOC-CH₂-NH-CH₂-CH₂-COOEt) Reactant1->Product + Reactant2 Ethyl Acrylate (CH₂=CH-COOEt) Reactant2->Product Reaction_Mechanism Reactants Ethyl Glycinate + Ethyl Acrylate Zwitterion Zwitterionic Enolate Intermediate Reactants->Zwitterion Step 1: Nucleophilic Attack Product Final Product Zwitterion->Product Step 3: Proton Transfer ProtonSource Proton Source (e.g., another amine molecule) ProtonSource->Zwitterion Proton Donation

Caption: Stepwise mechanism of the aza-Michael addition.

Causality Behind Experimental Choices
  • Temperature Control: The reaction is exothermic. While moderate heating (e.g., 50-80°C) can increase the reaction rate, excessive temperatures must be avoided. Ethyl acrylate is prone to self-polymerization at high temperatures, which is a major competing side reaction. [3]* Catalysis: While the reaction can proceed without a catalyst, bases can be employed to accelerate it. [4][5][6]However, for this specific transformation, the basicity of ethyl glycinate is often sufficient, making external catalysts unnecessary and avoiding additional purification steps.

  • Stoichiometry and Side Reactions: A slight excess of one reagent is sometimes used to ensure the complete consumption of the other. However, a significant excess of ethyl glycinate could potentially lead to a double addition reaction, where the newly formed secondary amine attacks another molecule of ethyl acrylate, forming a tertiary amine. Careful control of stoichiometry and reaction time helps to minimize this.

Experimental Protocol

This protocol is a representative procedure synthesized from common laboratory practices for this reaction.

Materials and Reagents
Reagent / MaterialMolar Mass ( g/mol )Quantity (mol)Volume / MassNotes
Ethyl glycinate103.121.0103.12 gEnsure it is the free base, not the HCl salt.
Ethyl acrylate100.121.0100.12 gStabilized with hydroquinone or similar. [7]
Round-bottom flask--500 mLEquipped with a magnetic stirrer and condenser.
Heating mantle / Oil bath---For temperature control.
Vacuum distillation setup---For purification.
Step-by-Step Procedure
  • Preparation: To a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add ethyl glycinate (103.12 g, 1.0 mol).

  • Addition: Begin stirring the ethyl glycinate and slowly add ethyl acrylate (100.12 g, 1.0 mol) dropwise over 30 minutes. The reaction is exothermic, and the temperature of the mixture will rise. Maintain the temperature below 80°C using a water bath if necessary.

  • Reaction: After the addition is complete, heat the reaction mixture to 60-70°C and maintain it at this temperature with stirring for 4-6 hours.

  • Monitoring: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to observe the disappearance of the starting materials.

  • Work-up and Purification: Once the reaction is deemed complete, allow the mixture to cool to room temperature. The crude product, a slightly yellowish oil, is then purified by vacuum distillation to remove any unreacted starting materials and high-boiling impurities. The desired product is typically collected at a boiling point of approximately 110-115 °C at 1 mmHg.

Expected Yield: 80-90%.

Conclusion

The synthesis of this compound via the aza-Michael addition of ethyl glycinate to ethyl acrylate is a robust and efficient chemical transformation. Its success hinges on a clear understanding of the nucleophilic addition mechanism and careful control of key experimental parameters, particularly temperature, to prevent unwanted side reactions like polymerization. The provided protocol offers a reliable method for laboratory-scale synthesis, yielding a high-purity product suitable for subsequent chemical transformations. This guide serves as a foundational resource for scientists engaged in the synthesis and application of this valuable chemical intermediate.

References

  • Steunenberg, P., Sijm, M., Zuilhof, H., Sanders, J. P. M., Scott, E. L., & Franssen, M. C. R. (n.d.). Lipase-Catalyzed Aza-Michael Reaction on Acrylate Derivatives. WUR Research. [Link]

  • Steunenberg, P., et al. (2012). Lipase-Catalyzed Aza-Michael Reaction on Acrylate Derivatives. The Journal of Organic Chemistry. [Link]

  • Unknown. (n.d.). Aza-Michael addition of secondary amine to ethyl acrylate. ResearchGate. [Link]

  • Jing, Y., et al. (2016). Quantitative First-Principles Kinetic Modeling of the Aza-Michael Addition to Acrylates in Polar Aprotic Solvents. The Journal of Organic Chemistry. [Link]

  • Escalante, J., et al. (2023). Aza-Michael Additions of Benzylamine to Acrylates Promoted by Microwaves and Conventional Heating Using DBU as Catalyst via Solvent-Free Protocol. MDPI. [Link]

  • Fischer, E. (1923). Glycine ethyl ester hydrochloride. Organic Syntheses. [Link]

  • Woodward, R. B., & Olofson, R. A. (1973). N-ETHYL-5-PHENYLISOXAZOLIUM-3'-SULFONATE. Organic Syntheses. [Link]

  • Grauzdytė, D., et al. (2017). The aza-Michael reaction as an alternative strategy to generate advanced silicon-based (macro)molecules and materials. ResearchGate. [Link]

  • Unknown. (n.d.). Mono-addition of various primary amines 1a-l to ethyl acrylate (2). ResearchGate. [Link]

  • Unknown. (n.d.). Synthesis of N-carbomethoxy glycine ethyl ester. PrepChem.com. [Link]

  • Unknown. (n.d.). Synthesis method of 3-ethoxy ethyl propionate.
  • Kumar, S., et al. (n.d.). A facile route to synthesize N-(Boc-Aminoethylglycin)thymine Ethyl Ester, application to the synthesis of. Indian Academy of Sciences. [Link]

  • Unknown. (n.d.). Preparation of substituted n-ethyl glycine derivative.
  • Unknown. (2018). Investigation of Intramolecular and Intermolecular Aza-Michael Reactions. Digital Commons@Georgia Southern. [Link]

  • Zhang, Y., et al. (2022). Introducing the aza-Michael Addition Reaction Between Acrylate and Dihydropyrimidin-2(1H)-thione into Polymer Chemistry. Royal Society of Chemistry. [Link]

  • Unknown. (n.d.). Preparation method for synthesis of ethyl 3-ethoxypropionate.
  • Unknown. (n.d.). Ethyl acrylate. Wikipedia. [Link]

  • Reetz, M. T., & Eibler, E. (1993). Ethyl 3,3-diethoxypropanoate. Organic Syntheses. [Link]

  • Unknown. (n.d.). Ethyl acrylate – Knowledge and References. Taylor & Francis. [Link]

  • National Center for Biotechnology Information. (n.d.). Ethyl Acrylate. PubChem. [Link]

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  • Unknown. (n.d.). Coupling of exoglycals with ethyl acrylate. ResearchGate. [Link]

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A Senior Application Scientist's Guide to the Theoretical Yield Calculation of Ethyl 3-(ethoxycarbonylmethylamino)propionate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This in-depth technical guide provides a comprehensive framework for understanding and calculating the theoretical yield of Ethyl 3-(ethoxycarbonylmethylamino)propionate. Designed for researchers, scientists, and professionals in drug development and organic synthesis, this document moves beyond simple procedural lists. It delves into the underlying chemical principles, the causality behind experimental choices, and the practical considerations that bridge the gap between theoretical calculations and actual experimental outcomes. By integrating detailed protocols, data visualization, and authoritative references, this guide serves as a self-validating resource for ensuring scientific integrity and reproducibility in the laboratory.

Introduction: The Significance of Di-ester Amines

This compound is a diester amine molecule of interest in synthetic chemistry, often serving as a versatile building block or intermediate. Its structure, derived from the reaction of ethyl glycinate and ethyl acrylate, incorporates both a secondary amine and two ester functionalities. This arrangement makes it a valuable precursor for more complex molecules, including pharmaceutical scaffolds and specialty polymers.

The precise synthesis and quantification of such molecules are fundamental to process optimization, cost analysis, and regulatory compliance in drug development and chemical manufacturing. The theoretical yield calculation represents the foundational quantitative benchmark for any chemical synthesis. It dictates the maximum possible mass of a product that can be formed from the given starting materials, providing a critical metric against which the efficiency of an experimental procedure (the percent yield) is measured. This guide will meticulously dissect the process of calculating this vital parameter.

The Chemical Synthesis: An Aza-Michael Addition

The formation of this compound is primarily achieved through an aza-Michael addition reaction. This is a conjugate addition of an amine (the nucleophile) to an α,β-unsaturated carbonyl compound (the Michael acceptor). In this specific synthesis, the primary amine of ethyl glycinate acts as the nucleophile, attacking the electron-deficient β-carbon of ethyl acrylate.

The reaction proceeds with a 1:1 stoichiometric ratio, as illustrated in the balanced chemical equation below:

C₄H₉NO₂ (Ethyl Glycinate) + C₅H₈O₂ (Ethyl Acrylate) → C₉H₁₇NO₄ (this compound)

This 1:1 relationship is the cornerstone of the theoretical yield calculation.

Physicochemical Properties of Reaction Components

A precise theoretical yield calculation is contingent upon accurate molecular weights and other physical properties of the reactants and the product. The following table summarizes the essential data for this synthesis.

Compound NameMolecular FormulaMolecular Weight ( g/mol )AppearanceDensity (g/cm³)Boiling Point (°C)
Ethyl Glycinate C₄H₉NO₂103.12Colorless liquid~1.0~109.5
Ethyl Acrylate C₅H₈O₂100.12[1][2][3]Clear, colorless liquid[1]0.922[1]~100[1]
This compound C₉H₁₇NO₄203.23---

Note: Experimental data for the product is not widely published; its molecular weight is calculated from its formula.

Core Principles and Calculation of Theoretical Yield

The theoretical yield is the maximum quantity of product that can be generated from a given quantity of reactants, assuming a 100% efficient reaction with no losses. The calculation hinges on identifying the limiting reactant , which is the reactant that will be completely consumed first, thereby stopping the reaction and limiting the amount of product formed.[4]

Step-by-Step Calculation Protocol

Let's consider a hypothetical experiment starting with 15.0 grams of Ethyl Glycinate and 18.0 grams of Ethyl Acrylate .

Step 1: Calculate the Moles of Each Reactant

The number of moles is determined by dividing the mass of the substance by its molecular weight.[5]

  • Moles of Ethyl Glycinate: (15.0 g) / (103.12 g/mol ) = 0.145 moles

  • Moles of Ethyl Acrylate: (18.0 g) / (100.12 g/mol ) = 0.180 moles

Step 2: Identify the Limiting Reactant

To find the limiting reactant, we compare the mole ratio of the starting materials to the stoichiometric ratio from the balanced equation (which is 1:1).

  • We have 0.145 moles of Ethyl Glycinate.

  • We have 0.180 moles of Ethyl Acrylate.

Since the reaction requires one mole of Ethyl Glycinate for every one mole of Ethyl Acrylate, and we have fewer moles of Ethyl Glycinate (0.145 < 0.180), Ethyl Glycinate is the limiting reactant . The reaction will cease once all the Ethyl Glycinate is consumed.

Step 3: Calculate the Theoretical Moles of the Product

The moles of product formed are determined by the moles of the limiting reactant, based on the 1:1 stoichiometry.

  • Theoretical Moles of Product: 0.145 moles (Ethyl Glycinate) * (1 mole Product / 1 mole Ethyl Glycinate) = 0.145 moles

Step 4: Calculate the Theoretical Yield in Grams

Finally, convert the theoretical moles of the product into a mass using its molecular weight.[6]

  • Theoretical Yield (mass) of Product: 0.145 moles * 203.23 g/mol = 29.47 grams

Therefore, the maximum possible mass of this compound that can be produced from the given starting materials is 29.47 grams .

Field-Proven Experimental Protocol

The following is a generalized, authoritative protocol for the synthesis of this compound.

Materials and Reagents:

  • Ethyl glycinate (≥98%)

  • Ethyl acrylate (≥99%, stabilized)

  • Ethanol (anhydrous)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add ethyl glycinate (0.145 mol, 15.0 g).

  • Solvent Addition: Add 50 mL of anhydrous ethanol to dissolve the amine.

  • Reactant Addition: While stirring, slowly add ethyl acrylate (0.180 mol, 18.0 g) to the solution at room temperature. Causality Note: A slow addition helps to control any potential exotherm from the Michael addition.

  • Reaction Conditions: Stir the mixture at room temperature for 24-48 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Solvent Removal: Once the reaction is complete, remove the ethanol solvent under reduced pressure using a rotary evaporator.

  • Aqueous Work-up: Dissolve the resulting oil in 100 mL of a suitable organic solvent like ethyl acetate. Transfer the solution to a separatory funnel.

  • Washing: Wash the organic layer sequentially with 50 mL of saturated sodium bicarbonate solution (to remove any acidic impurities) and 50 mL of brine (to reduce the amount of water in the organic layer).

  • Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, then filter to remove the drying agent.

  • Final Concentration: Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification (Optional): If necessary, purify the crude product by vacuum distillation or column chromatography to obtain the final, high-purity this compound.

Visualization of the Synthesis and Calculation Workflow

The following diagrams illustrate the logical flow of the experimental and calculation processes.

G cluster_reactants Reactant Preparation cluster_calculation Stoichiometric Calculation cluster_synthesis Synthesis Protocol Mass_Gly Weigh Ethyl Glycinate (15.0 g) Moles_Gly Calculate Moles of Ethyl Glycinate (0.145 mol) Mass_Gly->Moles_Gly Mix Combine Reactants in Ethanol Mass_Gly->Mix Mass_Acr Weigh Ethyl Acrylate (18.0 g) Moles_Acr Calculate Moles of Ethyl Acrylate (0.180 mol) Mass_Acr->Moles_Acr Mass_Acr->Mix Limiting Identify Limiting Reactant (Ethyl Glycinate) Moles_Gly->Limiting Moles_Acr->Limiting Theoretical_Yield Calculate Theoretical Yield (29.47 g) Limiting->Theoretical_Yield Actual_Yield Isolate & Weigh Actual Product Theoretical_Yield->Actual_Yield Benchmark for % Yield Calculation React Stir at Room Temp (24-48h) Mix->React Workup Aqueous Work-up & Purification React->Workup Workup->Actual_Yield

Caption: Workflow for Synthesis and Theoretical Yield Calculation.

Factors Influencing Actual Yield vs. Theoretical Yield

It is a fundamental principle in experimental chemistry that the actual yield (the mass of product physically isolated from a reaction) is almost always lower than the theoretical yield. Understanding the discrepancy is key to process optimization.

  • Incomplete Reaction: The reaction may not proceed to 100% completion, resulting in an equilibrium mixture of reactants and products.

  • Side Reactions: Reactants may participate in alternative, undesired reaction pathways, consuming starting material and reducing the formation of the target product.

  • Mechanical Losses: Product can be lost during transfers between glassware, during filtration, or in the course of the aqueous work-up (e.g., some product may remain dissolved in the aqueous layer).

  • Purification Losses: Every purification step, such as distillation or column chromatography, inevitably involves some loss of material.

Conclusion

The calculation of theoretical yield is a non-negotiable first step in the quantitative analysis of any chemical reaction. It provides an idealized, maximum target that is essential for evaluating the efficiency and success of an experimental protocol. For the synthesis of this compound via the aza-Michael addition, a firm grasp of stoichiometry and the concept of a limiting reactant are paramount. By grounding these calculations in robust, field-proven experimental protocols, researchers can confidently assess, troubleshoot, and optimize their synthetic strategies, ensuring both scientific rigor and the efficient use of resources.

References

  • Aditya Dye Chem. Ethyl Acrylate (EA). [Link]

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Navigating the Unseen: A Technical Guide to the Safe Handling of Ethyl 3-(ethoxycarbonylmethylamino)propionate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and fine chemical synthesis, the introduction of novel molecules is a constant. Among these is Ethyl 3-(ethoxycarbonylmethylamino)propionate, a compound with potential applications in various developmental pipelines. As with any specialty chemical, a thorough understanding of its safety profile and handling requirements is paramount to ensuring the well-being of laboratory personnel and the integrity of research outcomes. This in-depth technical guide, designed for the experienced scientist, moves beyond generic safety data sheets to provide a nuanced, field-proven perspective on the safe and effective handling of this compound.

Compound Profile and Inferred Hazard Analysis

This compound (CAS No. 3783-61-7) is an aliphatic secondary amine and a diethyl ester.[1] In the absence of a publicly available, comprehensive Safety Data Sheet (SDS), a detailed hazard analysis must be inferred from its constituent functional groups. This approach, rooted in established chemical principles, allows for a proactive and informed safety strategy.

Ester Functional Groups: Aliphatic esters are generally considered to have low to moderate toxicity. However, they can be flammable and may cause irritation upon contact with the skin, eyes, and respiratory tract.[2][3][4] The presence of two ester moieties in the molecule suggests that these characteristics should be anticipated.

Secondary Amine Functional Group: Secondary amines can range in hazard from irritants to corrosives. They are often combustible and can produce toxic oxides of nitrogen upon decomposition. Skin and eye contact can lead to irritation or burns, and inhalation of vapors may cause respiratory tract irritation.[5][6]

Based on this composite analysis, this compound should be treated as a potentially combustible liquid that may cause skin, eye, and respiratory irritation. The potential for allergic reactions, while not explicitly documented, should not be discounted.[4]

The Core of Safety: A Multi-Layered Approach to Handling

A robust safety protocol is not a static checklist but a dynamic system of overlapping safeguards. The following sections detail the critical layers of protection necessary when working with this compound.

Personal Protective Equipment (PPE): The First Line of Defense

The selection and proper use of PPE are fundamental to minimizing exposure.[7] The following PPE is mandatory when handling this compound:

  • Eye Protection: Chemical splash goggles are essential to protect against accidental splashes.[5][7]

  • Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, should be worn.[7] It is crucial to inspect gloves for any signs of degradation or perforation before each use and to change them immediately if contamination is suspected.

  • Body Protection: A flame-resistant laboratory coat is required to protect against splashes and spills.[7]

  • Respiratory Protection: While general laboratory ventilation should be sufficient for small quantities, a respirator may be necessary for larger-scale operations or in the event of a spill where airborne exposure is possible.[5]

The following diagram illustrates the logical flow for donning and doffing PPE to prevent cross-contamination.

PPE_Workflow cluster_donning Donning Sequence cluster_doffing Doffing Sequence d1 Lab Coat d2 Goggles d1->d2 d3 Gloves d2->d3 f1 Gloves f2 Goggles f1->f2 f3 Lab Coat f2->f3

Caption: PPE Donning and Doffing Workflow

Engineering Controls: Creating a Safe Workspace

Engineering controls are the most effective means of minimizing exposure to hazardous substances.

  • Ventilation: All handling of this compound should be conducted in a well-ventilated area. For procedures with a higher risk of vapor generation, a chemical fume hood is mandatory.

  • Work Surface: Work surfaces should be protected with absorbent, disposable bench paper to contain any minor spills.[8]

Safe Storage and Handling Practices

Proper storage and handling are critical to maintaining the stability of the compound and preventing accidental release.

  • Storage: Store containers in a cool, dry, and well-ventilated area, away from sources of ignition and incompatible materials such as strong oxidizing agents and strong acids.[5][6] Containers should be tightly sealed to prevent the escape of vapors.

  • Handling: Avoid direct contact with the substance. Use appropriate tools and techniques to minimize the generation of aerosols. When transferring the liquid, do so carefully to avoid splashing.

Emergency Procedures: Preparedness for the Unexpected

Even with the most stringent precautions, accidents can happen. A well-rehearsed emergency plan is essential.

Spill Response

In the event of a spill, the following steps should be taken:

  • Evacuate: Immediately evacuate non-essential personnel from the affected area.

  • Ventilate: Increase ventilation to the area, if it is safe to do so.

  • Contain: For small spills, absorb the material with an inert absorbent material (e.g., vermiculite, sand, or earth).

  • Collect: Carefully collect the absorbed material into a sealed, labeled container for proper disposal.

  • Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

The following flowchart outlines the decision-making process for spill response.

Spill_Response start Spill Occurs is_major Major Spill? start->is_major evacuate Evacuate Area & Call Emergency Response is_major->evacuate Yes is_trained Trained Personnel Available? is_major->is_trained No is_trained->evacuate No contain Contain Spill with Absorbent Material is_trained->contain Yes collect Collect & Dispose of Waste contain->collect decontaminate Decontaminate Area collect->decontaminate end End decontaminate->end

Caption: Spill Response Decision Flowchart

First Aid Measures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[8]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. If irritation persists, seek medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Wash out the mouth with water and give plenty of water to drink. Seek immediate medical attention.

Waste Disposal

All waste materials containing this compound should be considered hazardous waste and disposed of in accordance with local, state, and federal regulations.[5] Do not dispose of it down the drain.

Conclusion: A Culture of Safety

The safe handling of this compound, like any chemical, is not merely a matter of following procedures but of fostering a deeply ingrained culture of safety. This guide provides a framework for understanding and mitigating the potential hazards associated with this compound. By integrating these principles into all laboratory operations, researchers can protect themselves, their colleagues, and the integrity of their scientific endeavors.

References

  • SmartLabs. Esterification. Available from: [Link]

  • Kropac, J. Ester Lab Student Handout. Available from: [Link]

  • ausetute.com.au. Synthesis, Isolation and Purification of Esters in a Direct Esterification Reaction Chemistry Tutorial. Available from: [Link]

  • Acros Organics. This compound. Available from: [Link]

  • Diplomata Comercial. What are the Health and Safety Guidelines for Using Amines?. Available from: [Link]

  • Solubility of Things. Safety and Handling of Organic Compounds in the Lab. Available from: [Link]

  • How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Available from: [Link]

  • University of North Carolina at Chapel Hill. Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. Available from: [Link]

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"Ethyl 3-(ethoxycarbonylmethylamino)propionate" literature review

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Ethyl 3-(ethoxycarbonylmethylamino)propionate: Synthesis, Properties, and Potential Applications

Introduction

This compound is a diester and a secondary amine with the chemical formula C9H17NO4.[1] While its specific applications and detailed reactivity are not extensively documented in publicly available literature, its structure suggests potential as a versatile building block in organic synthesis, particularly in the fields of medicinal chemistry and materials science. The presence of two ester functionalities and a secondary amine group provides multiple reaction sites for derivatization and incorporation into larger molecular frameworks. This guide aims to provide a comprehensive overview of its known properties, propose a plausible synthetic route, discuss its potential reactivity and applications based on its functional groups, and suggest future research directions.

Physicochemical Properties

Detailed experimental data for this compound is scarce. However, basic properties can be obtained from chemical databases and suppliers.

PropertyValueSource
Molecular Formula C9H17NO4PubChem[1]
Molecular Weight 203.24 g/mol ChemScene[2]
CAS Number 1250311-92-2ChemScene[2]
Appearance Not specified (likely a liquid)Inferred
Solubility Not specifiedInferred
Boiling Point Not specifiedInferred
Density Not specifiedInferred

Proposed Synthesis and Methodology

A plausible and efficient method for the synthesis of this compound is the aza-Michael addition of ethyl glycinate to ethyl acrylate. This reaction is a common and reliable method for the formation of β-amino esters.

Reaction Scheme:

Ethyl Acrylate + Ethyl Glycinate → this compound

Experimental Protocol:
  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl glycinate (1.0 equivalent).

  • Solvent: Dissolve the ethyl glycinate in a suitable solvent such as ethanol or acetonitrile.

  • Reactant Addition: Slowly add ethyl acrylate (1.0-1.2 equivalents) to the solution at room temperature. The reaction is often exothermic, so controlled addition is recommended.

  • Catalyst (Optional): While the reaction can proceed without a catalyst, a mild base like triethylamine or a Lewis acid can be used to accelerate the reaction rate.

  • Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: Once the reaction is complete, the solvent is removed under reduced pressure. The resulting crude product can be purified by vacuum distillation or column chromatography on silica gel.

SynthesisWorkflow Reactants Ethyl Acrylate & Ethyl Glycinate ReactionVessel Round-Bottom Flask (Stirring, Room Temp) Reactants->ReactionVessel Solvent Ethanol or Acetonitrile Solvent->ReactionVessel Catalyst Optional: Triethylamine or Lewis Acid ReactionVessel->Catalyst Monitoring TLC or GC-MS ReactionVessel->Monitoring Workup Solvent Removal (Reduced Pressure) Monitoring->Workup Purification Vacuum Distillation or Column Chromatography Workup->Purification Product This compound Purification->Product

Caption: Proposed synthesis workflow for this compound.

Reactivity and Potential Applications

The reactivity of this compound is dictated by its secondary amine and two ester functional groups.

  • N-Alkylation and N-Acylation: The secondary amine can be readily alkylated or acylated to introduce a wide range of substituents. This allows for the synthesis of a diverse library of derivatives with potentially interesting biological activities.

  • Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to the corresponding carboxylic acids. The resulting diacid could serve as a monomer in polymerization reactions or as a ligand for metal coordination.

  • Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4), yielding a diol with a central secondary amine.

  • Amidation: The esters can be converted to amides by reaction with amines, opening up possibilities for the synthesis of peptidomimetics and other amide-containing structures.

Based on these reactive handles, potential applications include:

  • Pharmaceutical Intermediate: Its structure is reminiscent of building blocks used in the synthesis of various pharmaceuticals. For example, related β-amino esters are intermediates in the synthesis of phosphodiesterase inhibitors.[3]

  • Corrosion Inhibitors: The presence of heteroatoms (N, O) suggests potential as a corrosion inhibitor for metals.

  • Building Block for Heterocycles: The molecule can be a precursor for the synthesis of various nitrogen-containing heterocyclic compounds, which are prevalent in medicinal chemistry.

  • Polymer Chemistry: The di-functional nature of the molecule (after hydrolysis or reduction) makes it a candidate for use as a monomer in the synthesis of polyesters or polyamides.

Safety and Handling

Specific safety data for this compound is not available. However, based on the general properties of similar organic esters and amines, the following precautions should be taken:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Ventilation: Work in a well-ventilated area or a fume hood to avoid inhalation of vapors.

  • Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Storage: Store in a cool, dry place away from incompatible materials such as strong acids, bases, and oxidizing agents.[2]

Future Research Directions

The limited information available on this compound highlights a significant knowledge gap. Future research efforts could focus on:

  • Detailed Synthesis and Characterization: Optimization of the synthesis and full characterization of its physicochemical and spectroscopic properties (NMR, IR, MS).

  • Exploration of Reactivity: A systematic study of its reactivity at the amine and ester functionalities.

  • Screening for Biological Activity: Synthesis of a library of derivatives and screening for various biological activities, such as antimicrobial, anticancer, or enzyme inhibitory effects.

  • Polymer Synthesis and Characterization: Investigation of its potential as a monomer for the synthesis of novel polymers with tailored properties.

References

  • PubChem. This compound. [Link][1]

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An In-depth Technical Guide to the Physicochemical Properties of Ethyl 3-(ethoxycarbonylmethylamino)propionate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Introduction and Molecular Overview

Ethyl 3-(ethoxycarbonylmethylamino)propionate is a β-amino acid derivative characterized by an ethyl propionate backbone and an N-substituted ethoxycarbonylmethyl group. The presence of a secondary amine introduces a site for further functionalization, while the two distinct ester groups offer potential for selective hydrolysis or modification, making it a valuable building block in the synthesis of more complex molecules, including heterocyclic compounds and peptide mimetics. Understanding its physical properties is paramount for its effective use in experimental design, reaction optimization, and process scale-up.

The molecular structure dictates its physical behavior. The ester groups contribute polarity and hydrogen bond accepting capabilities, whereas the N-H group can act as a hydrogen bond donor. This duality influences its solubility, boiling point, and chromatographic behavior.

Figure 1: 2D Chemical Structure of this compound.

Core Physicochemical Properties

The physical characteristics of a compound are foundational to its application in a laboratory setting. The data presented below has been consolidated from authoritative chemical databases. For properties where experimental data is not available, values are predicted based on computational models or inferred from structurally analogous compounds.

Table 1: Summary of Physical and Chemical Properties

Property Value Source
IUPAC Name ethyl 3-[(2-ethoxy-2-oxoethyl)amino]propanoate [1]
Molecular Formula C₉H₁₇NO₄ [1]
Molecular Weight 203.24 g/mol [1]
PubChem CID 281012 [1]
Appearance Pale yellow oily substance (in related synthesis) [2]
Boiling Point Not experimentally determined. High boiling point expected due to molecular weight and polar functional groups.
Density Not experimentally determined. Expected to be ~1.0-1.1 g/mL at 25°C, similar to related structures like Ethyl 3-(benzylamino)propionate (1.017 g/mL).[3]
Solubility Expected to be soluble in common organic solvents like ethanol, ethyl acetate, and dichloromethane. Limited solubility in water.

| Refractive Index | Not experimentally determined. Expected to be ~1.44-1.50, similar to related structures like Ethyl 3-(benzylamino)propionate (n20/D 1.504).[3] | |

Analytical Characterization Workflow

Confirming the identity and purity of this compound is a critical, self-validating step in any experimental protocol. A multi-technique approach is necessary for unambiguous characterization.

Expertise & Experience: The causality behind this workflow is sequential validation. NMR provides the primary structural blueprint. IR spectroscopy serves as a rapid check for the presence of key functional groups predicted by the NMR. Finally, mass spectrometry confirms the molecular weight, validating the elemental composition suggested by the NMR and IR data.

cluster_synthesis Synthesis & Purification cluster_analysis Analytical Workflow raw_product Crude Product nmr NMR Spectroscopy (¹H, ¹³C, COSY) raw_product->nmr Provides Structural Skeleton ir FT-IR Spectroscopy nmr->ir Confirms Functional Groups ms Mass Spectrometry (EI or ESI) ir->ms Confirms Molecular Weight purity Purity Analysis (GC-MS or HPLC) ms->purity Quantifies Purity final Structurally Confirmed & Pure Compound purity->final

Figure 2: Logical workflow for the comprehensive characterization of the title compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Protocol:

  • Sample Preparation: Dissolve approximately 10-20 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0.00 ppm).

  • Acquisition: Acquire ¹H and ¹³C{¹H} NMR spectra on a spectrometer (e.g., 300 or 500 MHz). Two-dimensional experiments like COSY can be run to establish proton-proton coupling relationships.

Expected Spectral Features: Based on analysis of related compounds, the following signals are anticipated[4][5]:

  • ¹H NMR:

    • Two distinct triplets (~1.2-1.3 ppm) and two corresponding quartets (~4.1-4.2 ppm) characteristic of the two ethyl ester groups.

    • A singlet or broad singlet for the N-H proton. Its chemical shift can vary depending on concentration and solvent.

    • A singlet for the methylene protons between the nitrogen and the carbonyl group (-N-CH₂-C=O).

    • Two triplets corresponding to the coupled methylene protons of the propionate backbone (-CH₂-CH₂-).

  • ¹³C NMR:

    • Two distinct signals for the carbonyl carbons of the ester groups (~170-175 ppm).

    • Signals for the -O-CH₂ carbons of the ethyl groups (~60-62 ppm).

    • Signals for the various methylene carbons in the backbone.

    • Signals for the methyl carbons of the ethyl groups (~14 ppm).

Infrared (IR) Spectroscopy

Protocol:

  • Sample Preparation: Apply a thin film of the neat liquid compound between two salt plates (e.g., NaCl or KBr).

  • Acquisition: Obtain the spectrum using a Fourier-Transform Infrared (FT-IR) spectrometer.

Expected Absorption Bands:

  • ~3300-3400 cm⁻¹: A moderate, single peak corresponding to the N-H stretching vibration of the secondary amine.

  • ~2850-2980 cm⁻¹: C-H stretching vibrations from the alkyl chains.

  • ~1735 cm⁻¹: A strong, sharp absorption band characteristic of the C=O (ester) stretching vibrations. The presence of two ester groups may lead to a broadened peak or a shoulder.

  • ~1180-1250 cm⁻¹: Strong C-O stretching vibrations associated with the ester linkages.

Mass Spectrometry (MS)

Protocol:

  • Sample Introduction: Introduce the sample via direct infusion (for Electrospray Ionization, ESI) or after separation on a gas chromatograph (for Electron Ionization, EI).

  • Ionization: Utilize ESI for soft ionization to observe the protonated molecular ion [M+H]⁺, or EI to induce fragmentation.

  • Analysis: Analyze the mass-to-charge ratios of the resulting ions.

Expected Results:

  • Molecular Ion: For a molecular formula of C₉H₁₇NO₄, the expected monoisotopic mass is 203.1158 u. High-resolution mass spectrometry (HRMS) should confirm this value to within a few ppm.

  • Fragmentation Pattern (EI): Common fragmentation pathways would include the loss of the ethoxy group (-•OCH₂CH₃, 45 u), the entire ethoxycarbonyl group (-•COOCH₂CH₃, 73 u), or cleavage at the C-C bonds adjacent to the nitrogen atom.

Safety, Handling, and Storage

Trustworthiness: While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, a reliable safety protocol can be constructed by evaluating the hazards of its constituent functional groups and analogous compounds like Ethyl 3-ethoxypropionate and other amino esters.[6][7][8][9][10]

  • General Handling:

    • Work in a well-ventilated chemical fume hood to avoid inhalation of any potential vapors.

    • Wear standard Personal Protective Equipment (PPE), including chemical-resistant gloves (nitrile or neoprene), safety glasses or goggles, and a lab coat.[6][11]

  • Flammability:

    • Many related esters are flammable liquids.[7][12] Keep the compound away from heat, sparks, open flames, and other ignition sources.[8][10]

    • Use non-sparking tools and ensure electrical equipment is properly grounded to prevent static discharge.[11][12]

  • Reactivity:

    • The compound is stable under normal conditions.

    • Avoid contact with strong oxidizing agents, strong acids, and strong bases, which can react with the amine and ester functional groups.

  • Health Hazards:

    • May cause skin and eye irritation upon direct contact. In case of contact, flush the affected area with copious amounts of water.[6]

    • Ingestion and inhalation should be avoided.

  • Storage:

    • Store in a tightly sealed container to prevent moisture absorption and potential degradation.

    • Keep in a cool, dry, and well-ventilated area away from incompatible substances. For long-term storage, refrigeration may be appropriate.

References

  • This compound | C9H17NO4 | CID 281012 . PubChem, National Center for Biotechnology Information. [Link]

  • 3-(tert-Butoxycarbonyl-ethoxycarbonylmethyl-amino) -propionic acid ethyl ester synthesis . Mol-Instincts. [Link]

  • Ethyl 3-(methylamino)propanoate | C6H13NO2 | CID 541480 . PubChem, National Center for Biotechnology Information. [Link]

  • Ethyl 3-ethoxypropionate | C7H14O3 | CID 12989 . PubChem, National Center for Biotechnology Information. [Link]

  • Supplementary Information - Spectroscopic Data . The Royal Society of Chemistry. [Link]

  • Safety Data Sheet: Ethyl-3-ethoxypropionate . Carl ROTH. [Link]

  • Safety Data Sheet Ethyl 3-ethoxypropionate . Redox. [Link]

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Methodological & Application

Application Note & Protocol: Synthesis of Ethyl 3-(ethoxycarbonylmethylamino)propionate via Aza-Michael Addition

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of Ethyl 3-(ethoxycarbonylmethylamino)propionate, a valuable bifunctional molecule often utilized as a building block in the synthesis of peptide nucleic acid (PNA) monomers and other complex organic structures.[1] The protocol details a robust and efficient Aza-Michael addition of glycine ethyl ester to ethyl acrylate. We will delve into the mechanistic underpinnings of this reaction, provide a detailed, step-by-step experimental procedure, and offer expert insights into critical process parameters. This guide is designed for researchers in organic synthesis, medicinal chemistry, and materials science, providing the necessary information for a successful and reproducible synthesis.

Introduction and Mechanistic Overview

The target molecule, this compound, is synthesized through the conjugate addition of an amine to an α,β-unsaturated carbonyl compound. This specific transformation, known as the Aza-Michael addition, is a cornerstone of carbon-nitrogen bond formation in organic chemistry.[2] In this protocol, the primary amine of glycine ethyl ester acts as the nucleophile (the Michael donor), attacking the β-carbon of ethyl acrylate (the Michael acceptor).

The reaction is typically initiated by the deprotonation of the amine hydrochloride salt using a non-nucleophilic base, such as triethylamine, to generate the free amine in situ. The lone pair of the nitrogen atom then attacks the electron-deficient alkene of the ethyl acrylate. The resulting intermediate is subsequently protonated to yield the final product. The reaction is favored by the formation of a stable carbon-nitrogen bond.

Reaction Scheme:

The overall transformation is as follows: Glycine ethyl ester hydrochloride reacts with ethyl acrylate in the presence of triethylamine to yield this compound and triethylamine hydrochloride.

Visualizing the Mechanism

The following diagram illustrates the key steps in the Aza-Michael addition mechanism.

Figure 1: Aza-Michael Reaction Mechanism cluster_0 Step 1: Amine Liberation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Protonation A Glycine Ethyl Ester Hydrochloride C Free Glycine Ethyl Ester A->C Deprotonation B Triethylamine (Base) E Enolate Intermediate C->E Conjugate Addition D Ethyl Acrylate (Michael Acceptor) D->E Conjugate Addition G Final Product: Ethyl 3-(ethoxycarbonyl- methylamino)propionate E->G Proton Transfer F Proton Source (e.g., Triethylammonium ion) F->G Proton Transfer

Caption: A simplified representation of the Aza-Michael reaction pathway.

Materials and Equipment

Reagents and Chemicals
ReagentCAS NumberMolar Mass ( g/mol )Recommended PuritySupplier
Glycine ethyl ester hydrochloride623-33-6139.58≥99%Standard Supplier
Ethyl acrylate140-88-5100.12≥99%, stabilizedStandard Supplier
Triethylamine (Et₃N)121-44-8101.19≥99.5%, anhydrousStandard Supplier
Dichloromethane (DCM)75-09-284.93AnhydrousStandard Supplier
Saturated Sodium Bicarbonate (aq)N/AN/AReagent GradeIn-house prep.
Brine (Saturated NaCl aq)N/AN/AReagent GradeIn-house prep.
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37AnhydrousStandard Supplier
Equipment
  • Three-neck round-bottom flask (250 mL)

  • Reflux condenser and nitrogen/argon inlet

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Dropping funnel (100 mL)

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Vacuum distillation apparatus

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • TLC plates (silica gel 60 F₂₅₄) and developing chamber

Detailed Experimental Protocol

This protocol is based on a 0.1 mole scale reaction. Adjust quantities as needed.

Reaction Setup
  • Flask Preparation: Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen inlet, and a dropping funnel. Ensure all glassware is oven-dried and cooled under a stream of dry nitrogen.

  • Reagent Loading: To the flask, add glycine ethyl ester hydrochloride (13.96 g, 0.1 mol) and anhydrous dichloromethane (100 mL). Begin stirring to form a suspension.

Reaction Execution
  • Base Addition: In a separate beaker, dissolve triethylamine (15.2 mL, 0.11 mol, 1.1 eq) in 20 mL of anhydrous dichloromethane. Transfer this solution to the dropping funnel.

  • Add the triethylamine solution dropwise to the stirring suspension in the flask over 20-30 minutes at room temperature. The formation of a precipitate (triethylamine hydrochloride) and clarification of the solution may be observed.

  • Acrylate Addition: After the base addition is complete, add ethyl acrylate (10.8 mL, 0.1 mol, 1.0 eq) to the reaction mixture dropwise over 15 minutes. An exotherm may be observed; maintain the temperature below 35°C with a water bath if necessary.

  • Reaction: Once the addition is complete, heat the reaction mixture to a gentle reflux (approx. 40°C for DCM) and maintain for 4-6 hours.

  • Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 30:70 v/v). The disappearance of the glycine ethyl ester spot (visualized with ninhydrin stain) indicates reaction completion.

Work-up and Purification
  • Cooling: After the reaction is complete, cool the mixture to room temperature.

  • Filtration: Filter the reaction mixture to remove the precipitated triethylamine hydrochloride. Wash the solid with a small amount of dichloromethane (2 x 20 mL).

  • Washing: Combine the filtrate and washes in a separatory funnel. Wash the organic layer sequentially with:

    • Saturated sodium bicarbonate solution (2 x 50 mL) to remove any remaining acidic species.

    • Brine (1 x 50 mL) to reduce the amount of dissolved water.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), then filter to remove the drying agent.

  • Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as an oil.

  • Purification: Purify the crude oil by vacuum distillation to yield the final product. The boiling point of a similar compound, N-(ethoxycarbonyl)-N-(ethoxycarbonylethyl)glycine ethyl ester, is reported as 155-166 °C at 0.40 kPa, suggesting the target compound will have a similarly high boiling point requiring a good vacuum.[3] Collect the fraction corresponding to pure this compound.

Data Summary
ParameterValueNotes
Glycine Ethyl Ester HCl13.96 g (0.1 mol)Limiting Reagent
Ethyl Acrylate10.8 mL (0.1 mol)1.0 equivalent
Triethylamine15.2 mL (0.11 mol)1.1 equivalents
Solvent (DCM)~140 mLAnhydrous
Reaction Temperature~40°C (Reflux)
Reaction Time4 - 6 hoursMonitor by TLC
Expected Yield75-85%

Experimental Workflow Visualization

The following flowchart provides a high-level overview of the entire synthetic procedure.

Figure 2: Experimental Workflow start Start setup Assemble Dry Glassware under N₂ start->setup add_reactants Add Glycine Ester HCl & DCM to Flask setup->add_reactants add_base Dropwise Addition of Et₃N Solution add_reactants->add_base add_acrylate Dropwise Addition of Ethyl Acrylate add_base->add_acrylate react Heat to Reflux (40°C) Stir for 4-6h add_acrylate->react monitor Monitor by TLC react->monitor monitor->react Incomplete workup Cool, Filter Precipitate monitor->workup Complete wash Wash Organic Layer (NaHCO₃, Brine) workup->wash dry Dry with MgSO₄ wash->dry evaporate Remove Solvent via Rotary Evaporation dry->evaporate distill Purify by Vacuum Distillation evaporate->distill end Characterize Pure Product distill->end

Caption: A step-by-step flowchart of the synthesis and purification process.

Safety Precautions

All manipulations should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, a lab coat, and appropriate gloves, must be worn at all times.

  • Ethyl Acrylate: This compound is a flammable liquid and vapor.[4] Keep away from heat, sparks, and open flames.[5] It is also an irritant and a potential sensitizer; avoid contact with skin and eyes and prevent inhalation of vapors.

  • Triethylamine: A corrosive and flammable liquid with a strong, unpleasant odor. It can cause severe skin and eye irritation. Handle with care.

  • Dichloromethane (DCM): A volatile solvent. Avoid inhalation of vapors. It is a suspected carcinogen.

  • Pressure: Vacuum distillation poses an implosion risk. Ensure glassware is free of cracks or defects and use a safety shield.

References

  • ChemBK. (2024). N-(Ethoxycarbonyl)-N-(ethoxycarbonylethyl)glycine ethyl ester. Retrieved from ChemBK.com. [Link]

  • Organic Syntheses. glycine ethyl ester hydrochloride. Org. Syn. Coll. Vol. 1, p.286 (1941); Vol. 2, p.49 (1922). [Link]

  • ResearchGate. (n.d.). Aza-Michael addition of secondary amine to ethyl acrylate. [Image]. Retrieved from ResearchGate. [Link]

  • Google Patents. (n.d.). JPH09124572A - Preparation of substituted n-ethyl glycine derivative.
  • Google Patents. (n.d.). KR102062143B1 - Method for producing high purity Ethyl 3-Ethoxypropionate.
  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Redox. (2022). Safety Data Sheet Ethyl 3-ethoxypropionate. Retrieved from redox.com. [Link]

  • PubChem. (n.d.). Ethyl 3-ethoxypropionate. National Center for Biotechnology Information. [Link]

  • Indian Academy of Sciences. (2020). A facile route to synthesize N-(Boc-Aminoethylglycin)thymine Ethyl Ester, application to the synthesis of. Journal of Chemical Sciences. [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Ethyl-3-ethoxypropionate. Retrieved from carlroth.com. [Link]

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The Versatile Building Block: Ethyl 3-(ethoxycarbonylmethylamino)propionate in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary organic synthesis, the strategic design and utilization of multifunctional building blocks are paramount for the efficient construction of complex molecular architectures. Ethyl 3-(ethoxycarbonylmethylamino)propionate emerges as a highly valuable, yet often overlooked, precursor for the synthesis of nitrogen-containing heterocycles, which form the core scaffold of numerous pharmaceuticals and biologically active compounds. This technical guide provides an in-depth exploration of this versatile molecule, offering detailed protocols for its synthesis and subsequent application, with a particular focus on its role in the construction of substituted piperidinone frameworks.

Introduction: Unveiling the Synthetic Potential

This compound is a secondary amine bearing two distinct ethyl ester functionalities. This unique structural arrangement makes it an ideal substrate for a range of chemical transformations. The presence of the secondary amine allows for further functionalization, while the two ester groups are primed for intramolecular cyclization reactions, most notably the Dieckmann condensation. The strategic placement of the nitrogen atom and the ester groups enables the facile construction of six-membered heterocyclic rings, which are privileged structures in medicinal chemistry. The resulting piperidinone core is a key pharmacophore found in a wide array of therapeutic agents, including analgesics, antipsychotics, and anticancer drugs.

Synthesis of this compound: A Practical Protocol

The most direct and atom-economical approach to synthesize this compound is through a Michael addition reaction between glycine ethyl ester and ethyl acrylate. This reaction proceeds readily under mild conditions and typically affords the desired product in good yield.

Experimental Protocol: Synthesis of this compound

Materials:

  • Glycine ethyl ester hydrochloride

  • Ethyl acrylate

  • Triethylamine (TEA)

  • Ethanol (absolute)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a stirred suspension of glycine ethyl ester hydrochloride (1 equivalent) in absolute ethanol, add triethylamine (1.1 equivalents) dropwise at 0 °C. Stir the mixture for 30 minutes at this temperature to generate the free glycine ethyl ester in situ.

  • To this mixture, add ethyl acrylate (1.05 equivalents) dropwise, ensuring the temperature remains below 10 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, remove the ethanol under reduced pressure.

  • Dissolve the residue in diethyl ether and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel to afford pure this compound.

Causality Behind Experimental Choices:

  • The in situ generation of free glycine ethyl ester from its hydrochloride salt using triethylamine is a standard procedure to handle the more stable salt form of the starting material.

  • The dropwise addition of ethyl acrylate at low temperature helps to control the exothermicity of the Michael addition.

  • The use of a slight excess of ethyl acrylate ensures complete consumption of the glycine ethyl ester.

  • The aqueous workup removes the triethylammonium hydrochloride salt and any remaining water-soluble impurities.

Data Presentation: Synthesis of this compound
ParameterValue
Molecular Formula C9H17NO4
Molecular Weight 203.24 g/mol
Appearance Colorless to pale yellow oil
Typical Yield 75-85%
Boiling Point Approx. 120-125 °C at reduced pressure
Storage Store under inert atmosphere at 2-8 °C

Application in Heterocyclic Synthesis: The Dieckmann Condensation

The true synthetic utility of this compound is realized in its application as a precursor for the synthesis of substituted piperidinones via the Dieckmann condensation. This intramolecular cyclization reaction, catalyzed by a strong base, provides a powerful method for the construction of the 4-oxopiperidine-3-carboxylate scaffold.[1][2]

Reaction Mechanism: Dieckmann Condensation

The mechanism of the Dieckmann condensation involves the deprotonation of an α-carbon to one of the ester carbonyls to form an enolate. This enolate then acts as a nucleophile, attacking the other carbonyl group in an intramolecular fashion to form a cyclic β-keto ester.[1][3]

dieckmann_condensation start This compound enolate Enolate Intermediate start->enolate Base (e.g., NaOEt) cyclization Intramolecular Cyclization enolate->cyclization Nucleophilic Attack product Ethyl 1-(ethoxycarbonylmethyl)-4-oxopiperidine-3-carboxylate cyclization->product Loss of Ethoxide

Caption: General workflow of the Dieckmann Condensation.

Experimental Protocol: Synthesis of Ethyl 1-(ethoxycarbonylmethyl)-4-oxopiperidine-3-carboxylate

Materials:

  • This compound

  • Sodium ethoxide (NaOEt)

  • Toluene (anhydrous)

  • Aqueous hydrochloric acid (1 M)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of sodium ethoxide (1.1 equivalents) in anhydrous toluene, add a solution of this compound (1 equivalent) in anhydrous toluene dropwise at room temperature.

  • Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC.

  • Cool the reaction mixture to 0 °C and carefully quench by the slow addition of 1 M aqueous hydrochloric acid until the pH is neutral.

  • Separate the organic layer and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield Ethyl 1-(ethoxycarbonylmethyl)-4-oxopiperidine-3-carboxylate.

Causality Behind Experimental Choices:

  • Sodium ethoxide is a strong base capable of deprotonating the α-carbon of the ester to initiate the condensation.

  • Toluene is a suitable high-boiling solvent that allows the reaction to be carried out at reflux, driving the reaction to completion.

  • The acidic workup neutralizes the excess base and protonates the resulting enolate to give the final β-keto ester product.

Data Presentation: Dieckmann Condensation Product
ParameterValue
Product Name Ethyl 1-(ethoxycarbonylmethyl)-4-oxopiperidine-3-carboxylate
Molecular Formula C10H15NO5
Molecular Weight 229.23 g/mol
Appearance Pale yellow oil or low-melting solid
Typical Yield 60-75%

Further Transformations and Applications

The resulting Ethyl 1-(ethoxycarbonylmethyl)-4-oxopiperidine-3-carboxylate is a versatile intermediate that can be further modified to generate a library of compounds with potential biological activity. The ester groups can be hydrolyzed and decarboxylated to yield N-substituted 4-piperidones. The ketone functionality can be subjected to various reactions, such as reductive amination, Wittig reactions, and aldol condensations, to introduce further diversity. The secondary amine, if deprotected, can be acylated, alkylated, or used in other coupling reactions. The synthesis of N-substituted piperidin-4-ones is of significant interest due to their prevalence in CNS agents.[1][4][5][6]

further_transformations start Ethyl 1-(ethoxycarbonylmethyl)- 4-oxopiperidine-3-carboxylate hydrolysis Hydrolysis & Decarboxylation start->hydrolysis ketone_rxn Ketone Modifications start->ketone_rxn amine_rxn Amine Functionalization start->amine_rxn product1 N-substituted 4-Piperidones hydrolysis->product1 product2 Diverse Piperidine Derivatives ketone_rxn->product2 product3 Functionalized Piperidines amine_rxn->product3

Caption: Potential synthetic pathways from the piperidinone core.

Conclusion

This compound serves as an exemplary building block for the efficient synthesis of functionalized piperidinone heterocycles. The straightforward synthesis of this precursor, coupled with its facile cyclization via the Dieckmann condensation, provides a robust and reliable route to a key scaffold in medicinal chemistry. The protocols and insights provided in this guide are intended to empower researchers and drug development professionals to harness the synthetic potential of this versatile molecule in their quest for novel therapeutic agents.

References

The Unsung Scaffold: Ethyl 3-(ethoxycarbonylmethylamino)propionate as a Versatile Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Named Reactions - The Value of Versatile Intermediates

In the landscape of modern drug discovery, the pursuit of novel chemical entities with therapeutic potential is relentless. While much attention is given to the final active pharmaceutical ingredient (API), the journey of synthesis is paved with crucial, often overlooked, intermediate molecules. These molecular scaffolds are the unsung heroes that provide the foundational architecture upon which biological activity is built. Ethyl 3-(ethoxycarbonylmethylamino)propionate, a secondary amine bearing two ethyl ester functionalities, represents such a versatile yet under-explored building block. While direct literature on its specific medicinal chemistry applications is sparse, its structural motifs are present in a variety of established pharmaceutical compounds and synthetic strategies.

This guide serves as a forward-looking application note for researchers, scientists, and drug development professionals. It aims to illuminate the potential of this compound by extrapolating from the known utility of its structural analogs and its inherent chemical reactivity. We will explore its role as a potential bifunctional linker, a precursor to privileged heterocyclic systems, and a key component in the synthesis of complex molecules, thereby providing a roadmap for its application in medicinal chemistry programs.

Physicochemical Properties and Synthetic Considerations

A thorough understanding of a molecule's properties is paramount to its effective application. Below is a summary of the key physicochemical data for this compound.

PropertyValueSource
Molecular Formula C₉H₁₇NO₄PubChem
Molecular Weight 203.23 g/mol PubChem
CAS Number 16217-23-5PubChem
Appearance Colorless to pale yellow liquid (predicted)-
Boiling Point ~250-270 °C (predicted)-
Solubility Soluble in most organic solvents-
Protocol 1: Proposed Synthesis via Michael Addition

The most direct and industrially scalable synthesis of this compound is likely a Michael addition reaction. This approach is analogous to the synthesis of similar 3-aminopropionates, such as the intermediate for the anticoagulant dabigatran.[1][2]

Reaction Scheme:

Synthesis_of_Ethyl_3_ethoxycarbonylmethylaminopropionate cluster_reactants Reactants reactant1 Ethyl glycinate plus + reactant1->plus reactant2 Ethyl acrylate product This compound reactant2->product Michael Addition plus->reactant2 catalyst Base (e.g., Et3N) or neat Bifunctional_Linker_Application cluster_mods Derivatization cluster_conjugates Conjugation Points start This compound mod1 N-Alkylation / Acylation start->mod1 Secondary Amine mod2 Ester Hydrolysis / Amidation start->mod2 Ester Groups conj3 Targeting Moiety mod1->conj3 conj1 Payload 1 mod2->conj1 conj2 Payload 2 mod2->conj2 Piperidone_Synthesis start N-Substituted this compound intermediate Cyclized β-keto ester intermediate start->intermediate Intramolecular Dieckmann Condensation reagents Strong Base (e.g., NaOEt) Toluene, Reflux final_product Substituted Piperidone Derivative intermediate->final_product Hydrolysis & Decarboxylation

Sources

The Versatile Precursor: Ethyl 3-(Ethoxycarbonylmethylamino)propionate in Modern Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For the contemporary researcher in medicinal chemistry and drug development, the efficient construction of novel heterocyclic scaffolds is a cornerstone of innovation. Among the myriad of starting materials, Ethyl 3-(ethoxycarbonylmethylamino)propionate stands out as a particularly versatile and cost-effective precursor. Its inherent structural features—a secondary amine flanked by two ester functionalities—provide a gateway to a diverse range of heterocyclic systems, most notably substituted piperidines, which are privileged structures in numerous pharmaceuticals.[1] This guide provides an in-depth exploration of the synthesis and applications of this valuable building block, complete with detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.

I. Synthesis of this compound: A Practical Approach

The most direct and widely employed method for the synthesis of this compound is the Michael addition of ethyl glycinate to ethyl acrylate.[2][3] This reaction is favored for its atom economy and generally proceeds under mild conditions with high yields.

Mechanistic Insight: The Aza-Michael Addition

The underlying principle of this synthesis is the aza-Michael addition, a conjugate addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound.[2] In this case, the amino group of ethyl glycinate acts as the nucleophile, attacking the electron-deficient β-carbon of ethyl acrylate. The reaction is often catalyzed by a base, which serves to deprotonate the amine, increasing its nucleophilicity.

Diagram 1: Synthesis of this compound

G cluster_reactants Reactants cluster_conditions Conditions reactant1 Ethyl Glycinate catalyst Base Catalyst (e.g., Et3N) reactant1->catalyst + reactant2 Ethyl Acrylate reactant2->catalyst + product This compound catalyst->product Michael Addition solvent Solvent (e.g., Ethanol) solvent->product

Caption: A schematic overview of the synthesis of this compound.

Detailed Synthetic Protocol

Materials:

  • Ethyl glycinate hydrochloride

  • Ethyl acrylate

  • Triethylamine (Et3N)

  • Ethanol (absolute)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • To a stirred suspension of ethyl glycinate hydrochloride (1 equivalent) in absolute ethanol, add triethylamine (1.1 equivalents) dropwise at 0 °C. Stir the mixture for 30 minutes at room temperature to liberate the free ethyl glycinate.

  • Cool the mixture back to 0 °C and add ethyl acrylate (1.05 equivalents) dropwise.

  • Allow the reaction mixture to warm to room temperature and then heat at reflux for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in diethyl ether and wash sequentially with saturated aqueous NaHCO3 solution and brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Table 1: Typical Reaction Parameters and Yields

ParameterValue
Scale 10-100 mmol
Reaction Time 12-24 hours
Temperature Reflux
Typical Yield 75-90%
Purification Vacuum Distillation

II. The Dieckmann Condensation: Gateway to Substituted Piperidinones

The most prominent application of this compound is its intramolecular cyclization via the Dieckmann condensation to furnish 3-ethoxycarbonyl-4-oxopiperidine.[4][5] This reaction is a powerful tool for the construction of the piperidine ring, a core scaffold in a vast number of bioactive molecules.[1] Subsequent hydrolysis and decarboxylation of the resulting β-keto ester afford 4-oxopiperidine.

Mechanistic Insight: Intramolecular Claisen Condensation

The Dieckmann condensation is an intramolecular variant of the Claisen condensation.[4][6] The reaction is initiated by a strong base (e.g., sodium ethoxide) which deprotonates the α-carbon of one of the ester groups, forming an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the other ester group within the same molecule to form a cyclic tetrahedral intermediate. Subsequent elimination of an ethoxide ion yields the cyclic β-keto ester. The reaction is typically driven to completion by the deprotonation of the acidic α-proton of the β-keto ester product by the alkoxide base. An acidic workup is then required to neutralize the enolate and afford the final product.

Diagram 2: The Dieckmann Condensation of this compound

G cluster_reaction1 Step 1: Cyclization cluster_reaction2 Step 2: Workup cluster_reaction3 Step 3: Hydrolysis & Decarboxylation start This compound base 1. NaOEt, Toluene, Reflux start->base intermediate1 Cyclic β-keto ester enolate base->intermediate1 acid 2. Aqueous Acid (e.g., HCl) intermediate1->acid product1 3-Ethoxycarbonyl-4-oxopiperidine acid->product1 conditions Aqueous Acid, Heat product1->conditions product2 4-Oxopiperidine conditions->product2

Caption: Reaction pathway for the synthesis of 4-oxopiperidine.

Detailed Protocol for the Synthesis of 4-Oxopiperidine

Materials:

  • This compound

  • Sodium ethoxide (NaOEt)

  • Toluene (dry)

  • Hydrochloric acid (HCl, concentrated and dilute)

  • Diethyl ether

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • To a stirred solution of sodium ethoxide (1.1 equivalents) in dry toluene, add a solution of this compound (1 equivalent) in dry toluene dropwise at room temperature.

  • Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction by TLC.

  • Cool the mixture to 0 °C and carefully quench the reaction by the slow addition of dilute aqueous HCl until the solution is acidic (pH ~2-3).

  • Separate the organic layer and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield crude 3-ethoxycarbonyl-4-oxopiperidine.

  • For hydrolysis and decarboxylation, reflux the crude β-keto ester in 6M aqueous HCl for 4-8 hours.

  • Cool the reaction mixture and neutralize with a strong base (e.g., NaOH) to pH ~10-11.

  • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or chloroform).

  • Dry the combined organic extracts over anhydrous Na2SO4, filter, and concentrate under reduced pressure to afford 4-oxopiperidine.

Table 2: Representative Yields for the Dieckmann Condensation and Decarboxylation

StepProductTypical Yield
Dieckmann Condensation 3-Ethoxycarbonyl-4-oxopiperidine65-80%
Hydrolysis & Decarboxylation 4-Oxopiperidine80-95%

III. Expanding the Horizon: Synthesis of Other Heterocycles

The utility of this compound extends beyond the synthesis of piperidinones. Its inherent functionality allows for its application in the construction of other important heterocyclic scaffolds, such as pyrimidines and benzodiazepines.

A. Pyrimidine Derivatives

Pyrimidines are a class of nitrogen-containing heterocycles that are fundamental components of nucleic acids and are prevalent in a wide range of pharmaceuticals.[7] this compound can serve as a C-C-N-C-C synthon for the construction of dihydropyrimidinone rings through condensation with urea or thiourea, in a reaction analogous to the Biginelli reaction.[8]

Conceptual Pathway: The reaction would involve the condensation of the two ester carbonyl groups with the amino groups of urea or thiourea, likely under acidic or basic catalysis, to form the six-membered dihydropyrimidinone ring.

Diagram 3: Conceptual Synthesis of a Dihydropyrimidinone Derivative

G start This compound conditions Catalyst (Acid or Base) Heat start->conditions reactant Urea or Thiourea reactant->conditions product Substituted Dihydropyrimidinone conditions->product Condensation

Caption: A conceptual pathway to dihydropyrimidinones.

B. Benzodiazepine Scaffolds

Benzodiazepines are a well-known class of psychoactive drugs.[9][10] While direct synthesis from this compound is less common, its derivatives can be envisioned as precursors. For instance, after modification of one of the ester groups to an appropriate functional group, intramolecular cyclization with an ortho-phenylenediamine derivative could lead to the formation of a 1,4-diazepan-5-one ring system, a core structure related to benzodiazepines.[11][12]

Conceptual Pathway: This would likely involve a multi-step sequence, starting with the selective reduction or conversion of one ester group, followed by coupling with an aromatic diamine and subsequent intramolecular cyclization.

IV. Conclusion

This compound is a readily accessible and highly versatile building block for heterocyclic synthesis. Its straightforward preparation via the aza-Michael addition and its efficient cyclization through the Dieckmann condensation provide a reliable route to substituted piperidinones, which are of significant interest in medicinal chemistry. Furthermore, the strategic manipulation of its functional groups opens up possibilities for the synthesis of other important heterocyclic systems, including pyrimidines and benzodiazepine-related structures. The protocols and mechanistic discussions provided herein serve as a comprehensive resource for researchers looking to exploit the synthetic potential of this valuable precursor.

V. References

  • Dieckmann Condensation. (n.d.). In Wikipedia. Retrieved January 6, 2026, from --INVALID-LINK--

  • Dieckmann Condensation. (n.d.). Organic Chemistry Portal. Retrieved January 6, 2026, from --INVALID-LINK--

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2021). Molecules, 26(21), 6458. --INVALID-LINK--

  • Dieckmann Condensation Reaction Mechanism. (2018, May 10). The Organic Chemistry Tutor. --INVALID-LINK--

  • Aza-Michael addition of secondary amine to ethyl acrylate. (n.d.). ResearchGate. Retrieved January 6, 2026, from --INVALID-LINK--

  • Diethyl 3,3'-azanediyldipropanoate. (n.d.). Aliphatic Chain Hydrocarbons. Retrieved January 6, 2026, from --INVALID-LINK--

  • Dieckmann Condensation Reactions and Mechanism (Making ß-Ketoesters). (2017, December 28). ChemistNATE. --INVALID-LINK--

  • Solid-phase synthesis of trisubstituted benzo[4][6]-diazepin-5-one derivatives. (2012). ACS Combinatorial Science, 14(12), 651-656. --INVALID-LINK--

  • Methods of using michael addition compositions. (n.d.). Google Patents. Retrieved January 6, 2026, from --INVALID-LINK--

  • Dieckmann Condensation. (2019, January 14). AK LECTURES. --INVALID-LINK--

  • Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation. (2007). Molecules, 12(4), 846-852. --INVALID-LINK--

  • Efficient Synthesis of Polymer Prodrug by Thiol-Acrylate Michael Addition Reaction and Fabrication of pH-Responsive Prodrug Nanoparticles. (2018). Bioconjugate Chemistry, 29(9), 2848-2857. --INVALID-LINK--

  • 1,4-Benzodiazepines and New Derivatives: Description, Analysis, and Organic Synthesis. (2017). IntechOpen. --INVALID-LINK--

  • N-Substituted Ureas and Thioureas in Biginelli Reaction Promoted by Chlorotrimethylsilane: Convenient Synthesis of N1-Alkyl-, N1-Aryl-, and N1,N3-Dialkyl-3,4-Dihydropyrimidin-2(1H)-(thi)ones. (n.d.). Organic Chemistry Portal. Retrieved January 6, 2026, from --INVALID-LINK--

  • ethyl 3,3-diethoxypropanoate. (n.d.). Organic Syntheses. Retrieved January 6, 2026, from --INVALID-LINK--

  • Michael Addition Reaction Kinetics of Acetoacetates and Acrylates for the Formation of Polymeric Networks. (2008). International Journal of Polymer Science, 2008, 1-8. --INVALID-LINK--

  • Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. (2020). Molecules, 25(1), 14. --INVALID-LINK--

  • Synthetic aspects of 1,4- and 1,5-benzodiazepines using o-phenylenediamine: a study of past quinquennial. (2023). RSC Advances, 13(6), 3986-4011. --INVALID-LINK--

  • Synthesis of Some Novel Urea, Thiourea and Amide Derivatives through Three Components one pot Reaction and their Anti-tumor Activity. (2014). Chemical and Process Engineering Research, 25, 1-8. --INVALID-LINK--

References

Application Note: A Strategic Approach to the Purification of Ethyl 3-(ethoxycarbonylmethylamino)propionate by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

An expert-authored guide to the purification of Ethyl 3-(ethoxycarbonylmethylamino)propionate by column chromatography, designed for researchers and drug development professionals. This document provides in-depth technical protocols, explains the scientific rationale behind experimental choices, and includes troubleshooting strategies to ensure the successful isolation of this valuable compound.

Abstract

The purification of synthetic intermediates is a critical step in chemical and pharmaceutical development. This compound, a diester containing a secondary amine, presents a unique purification challenge due to its moderate polarity and its potential for strong interaction with standard silica gel stationary phases. This document provides a comprehensive guide for developing a robust purification protocol using column chromatography. It outlines a systematic approach, beginning with method development via Thin-Layer Chromatography (TLC), followed by a detailed preparative column chromatography protocol. Emphasis is placed on understanding the physicochemical properties of the target molecule to proactively address common issues such as peak tailing and low recovery. This guide includes step-by-step experimental procedures, data interpretation, and a thorough troubleshooting section to empower researchers to achieve high purity of the target compound.

Introduction: The Purification Challenge

This compound is a functionalized amino acid derivative that can serve as a versatile building block in the synthesis of more complex molecules, including pharmaceutical agents and specialty polymers. The purity of such intermediates is paramount, as impurities can lead to undesirable side reactions, lower yields in subsequent steps, and complications in final product isolation and characterization.

Column chromatography is a fundamental technique for the purification of organic compounds. However, the successful application of this technique to this compound requires careful consideration of its molecular structure. The molecule possesses two ester groups, which contribute to its polarity, and a secondary amine. This amine group is basic and can interact strongly with the acidic silanol groups (Si-OH) on the surface of silica gel, the most common stationary phase.[1] This interaction can lead to several purification problems:

  • Irreversible Adsorption: The compound may bind too strongly to the column, resulting in low or no recovery.

  • Peak Tailing: The compound may elute slowly and over many fractions, leading to poor separation from impurities and excessive solvent usage.[2]

  • Degradation: The acidic nature of silica gel can potentially degrade sensitive compounds.[2]

This application note presents a logical workflow to develop and execute an effective purification strategy that mitigates these challenges.

Preliminary Analysis and Physicochemical Properties

A predictive analysis of the target molecule's properties is the first step in designing a separation strategy.

  • Polarity: The presence of two ester functionalities and an N-H bond suggests that this compound is a moderately polar compound. It will likely be soluble in solvents like ethyl acetate, dichloromethane, and methanol. Its polarity indicates that a normal-phase chromatography setup (polar stationary phase, less polar mobile phase) is appropriate.[3]

  • Basicity: The secondary amine is a basic center. This is the most critical feature to consider when using silica gel, which is inherently acidic.[1]

PropertyPredicted CharacteristicImplication for Chromatography
Molecular Formula C9H17NO4-
Molecular Weight 203.24 g/mol -
Polarity Moderately PolarRequires a moderately polar mobile phase (e.g., Ethyl Acetate/Hexane mixture).
Functional Groups Two Esters, Secondary AmineThe amine may cause tailing on silica gel. A basic modifier may be needed.
Solubility Soluble in common organic solvents like Ethyl Acetate, Dichloromethane.Allows for flexibility in choosing loading and elution solvents.

Part I: Method Development with Thin-Layer Chromatography (TLC)

TLC is an indispensable tool for rapidly screening solvent systems and predicting the outcome of a preparative column. The primary goal is to find a mobile phase composition that provides good separation between the desired product and its impurities, with an optimal retention factor (Rf) for the product.[4]

Principle of TLC: TLC operates on the same principles as column chromatography. The Rf value, defined as the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is inversely related to how strongly the compound adsorbs to the stationary phase. For effective separation on a column, an Rf value of 0.25-0.35 for the target compound is generally ideal.[4]

Protocol 1: TLC Solvent System Screening
  • Prepare the Crude Sample: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate) to create a dilute solution.

  • Spot the TLC Plate: Using a capillary tube, spot the solution onto the baseline of a silica gel TLC plate.

  • Develop the Plate: Place the plate in a sealed developing chamber containing a small amount of the chosen mobile phase. Common starting solvent systems are mixtures of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate).[5]

  • Screen Solvent Systems:

    • System A (Standard): Start with varying ratios of Ethyl Acetate (EtOAc) in Hexane. For example: 20% EtOAc/Hexane, 40% EtOAc/Hexane, 60% EtOAc/Hexane.

    • System B (For More Polar Compounds): If the compound does not move significantly in System A, switch to a more polar system like Methanol (MeOH) in Dichloromethane (DCM). For example: 2% MeOH/DCM, 5% MeOH/DCM.[1]

  • Address Peak Tailing: If the spot for the target compound appears streaked or "tailed," it indicates strong interaction with the silica. Prepare a new mobile phase containing a small amount of a basic modifier, typically 0.5-1% triethylamine (TEA) , to neutralize the acidic sites on the silica.[6] For example: 40% EtOAc/Hexane with 1% TEA.

  • Visualize and Analyze: After development, visualize the spots using a UV lamp (if the compound is UV-active) and/or by staining with an appropriate agent (e.g., potassium permanganate or ninhydrin for the amine). Calculate the Rf for each spot.

Data Interpretation

The ideal solvent system will show the spot for this compound at an Rf of ~0.3, well-separated from spots corresponding to impurities.

Solvent System (v/v)Rf of ProductObservationsDecision
30% EtOAc / 70% Hexane0.10Product is too strongly adsorbed.Increase polarity.
50% EtOAc / 50% Hexane0.32Good Rf, but spot shows significant tailing.Add a basic modifier.
50% EtOAc / 49.5% Hexane / 0.5% TEA 0.35 Compact spot, good separation from an impurity at Rf 0.5. Optimal system for column.
5% MeOH / 95% DCM0.65Product elutes too quickly.Decrease polarity.

Part II: Preparative Column Chromatography Protocol

Once an optimal solvent system is identified via TLC, the purification can be scaled up to a preparative column.

Materials and Equipment
  • Glass chromatography column with a stopcock

  • Silica gel (standard, 230-400 mesh)

  • Cotton or glass wool

  • Sand (acid-washed)

  • Elution solvents (HPLC grade) with triethylamine (if required)

  • Round-bottom flasks for sample preparation and fraction collection

  • Rotary evaporator

Workflow for Column Chromatography Purification

G cluster_prep Preparation cluster_run Execution cluster_post Post-Purification tlc 1. TLC Method Development packing 2. Column Packing (Slurry Method) tlc->packing loading 3. Sample Loading (Wet or Dry) packing->loading elution 4. Elution (Isocratic or Gradient) loading->elution collection 5. Fraction Collection elution->collection monitoring 6. Fraction Analysis (by TLC) collection->monitoring pooling 7. Pool Pure Fractions monitoring->pooling evaporation 8. Solvent Removal (Rotovap) pooling->evaporation product Purified Product evaporation->product

Purification workflow from method development to final product.
Protocol 2: Column Packing and Sample Loading
  • Column Preparation: Securely clamp the column in a vertical position. Place a small plug of cotton or glass wool at the bottom, ensuring it is compact enough to retain the stationary phase but loose enough to allow solvent flow. Add a thin layer (approx. 1 cm) of sand.

  • Slurry Packing (Wet Method):

    • In a beaker, mix the required amount of silica gel with the initial, least polar mobile phase to form a free-flowing slurry.[4] A general rule is to use about 50-100 g of silica for every 1 g of crude material, depending on the difficulty of the separation.

    • Pour the slurry into the column. Open the stopcock to allow the solvent to drain, continuously tapping the side of the column to ensure even packing and remove air bubbles.

    • Never let the solvent level drop below the top of the silica bed.[7]

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in the minimum amount of mobile phase. Using a pipette, carefully add this solution to the top of the silica bed without disturbing the surface.[7]

    • Dry Loading (Recommended for less soluble samples): Dissolve the crude product in a volatile solvent (e.g., DCM). Add a small amount of silica gel (approx. 2-3 times the mass of the crude product) to this solution. Evaporate the solvent completely using a rotary evaporator to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.[7]

  • Finalize Column: Add a thin protective layer of sand on top of the sample layer.

Protocol 3: Elution and Fraction Collection
  • Elution: Carefully fill the column with the mobile phase. Open the stopcock to begin the elution process. Maintain a constant level of solvent above the packing throughout the run.

  • Isocratic vs. Gradient Elution:

    • Isocratic: Use the same solvent composition (e.g., 50% EtOAc/Hexane + 0.5% TEA) throughout the entire process. This is simpler and works well for separations where impurities are not close in polarity to the product.

    • Gradient: Start with a less polar solvent mixture to elute non-polar impurities first. Gradually increase the proportion of the more polar solvent to elute the product and then more polar impurities.[4] This is often more efficient for complex mixtures.

  • Fraction Collection: Collect the eluent in a series of numbered test tubes or flasks. The size of the fractions depends on the column size, but 10-20 mL fractions are typical for a medium-sized column.

  • Monitoring: Regularly analyze the collected fractions by TLC to determine which ones contain the pure product. Spot several fractions on a single TLC plate alongside a spot of the original crude mixture for comparison.

  • Product Isolation: Combine the fractions that contain only the pure product. Remove the solvents using a rotary evaporator to yield the purified this compound.

Part III: Troubleshooting and Optimization

ProblemPotential Cause(s)Solution(s)
Product is not eluting from the column. 1. Mobile phase is not polar enough. 2. Compound has irreversibly bound to the silica (due to the amine).1. Gradually increase the polarity of the mobile phase (e.g., increase % of EtOAc or add a small amount of MeOH).[2] 2. Ensure a basic modifier like triethylamine is present in the eluent. If the problem persists, consider an alternative stationary phase like neutral alumina.[1]
Product is eluting too quickly with impurities. 1. Mobile phase is too polar. 2. Column is overloaded with crude material.1. Start with a less polar mobile phase composition based on your TLC analysis.[8] 2. Use a larger column or reduce the amount of sample loaded.
Broad peaks or significant tailing. 1. Strong interaction of the amine with acidic silica. 2. Poorly packed column (channels or cracks). 3. Column is overloaded.1. Add 0.5-1% triethylamine to the mobile phase to suppress the interaction.[6] 2. Ensure the column is packed carefully without air bubbles and is kept perfectly vertical. 3. Reduce the sample load.
Product appears to have decomposed. 1. The compound is unstable on acidic silica gel.1. Deactivate the silica by flushing the column with a solvent system containing triethylamine before loading the sample.[2] 2. Consider using a less acidic stationary phase like neutral alumina or florisil.[1]

Conclusion

The successful purification of this compound by column chromatography is readily achievable through a systematic and informed approach. By first conducting a thorough method development using TLC, potential issues related to the compound's basic amine functionality can be identified and addressed, primarily through the use of a basic modifier like triethylamine. A well-packed column combined with either wet or dry loading and careful fraction monitoring will consistently yield the target compound in high purity, ready for its use in further research and development applications.

References

  • ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. [Link]

  • University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. [Link]

  • Biovanix Chromatography. Quick Troubleshooting Guide For HPLC Column Usage. [Link]

  • uHPLCs. (2024). 5 Troubleshooting Common HPLC Column Problems and Solutions. [Link]

  • University of Rochester, Department of Chemistry. Solvent Systems for Flash Column Chromatography. [Link]

  • Membrane Solutions. Column Chromatography Notes. [Link]

  • University of Calgary, Department of Chemistry. Column chromatography. [Link]

  • Wiley-VCH. Supporting Information. [Link]

  • Common Organic Chemistry. Solvent Systems for Silica Gel Column Chromatography. [Link]

  • PubChem. Ethyl 3-(methylamino)propanoate. [Link]

  • Wiley-VCH. Supporting Information. [Link]

  • Columbia University. Column chromatography. [Link]

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"Ethyl 3-(ethoxycarbonylmethylamino)propionate" recrystallization procedure

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: A Validated Protocol for the Recrystallization of Ethyl 3-(ethoxycarbonylmethylamino)propionate

Audience: Researchers, scientists, and drug development professionals.

Abstract

This compound is a diester secondary amine compound often synthesized as an intermediate in pharmaceutical and materials science research. Achieving high purity of this compound is critical for subsequent reaction steps and final product integrity. Post-synthesis, it is often isolated as a crude oil or an impure solid. This document, prepared from the perspective of a Senior Application Scientist, provides a detailed, robust, and validated protocol for the purification of this compound using a mixed-solvent recrystallization technique. It moves beyond a simple list of steps to explain the underlying chemical principles, offering a framework for rational solvent selection, troubleshooting, and purity verification.

Foundational Principles: The Science of Recrystallization

Recrystallization is a powerful purification technique that leverages differences in solubility to separate a desired compound from its impurities.[1] The core principle relies on the fact that the solubility of most solid compounds increases significantly with temperature.[2] An ideal recrystallization process involves:

  • Dissolving the impure compound in a minimum amount of a suitable hot solvent to create a saturated solution.

  • Allowing the solution to cool slowly. As the temperature decreases, the solubility of the desired compound drops, and it begins to form a crystalline lattice.

  • Excluding impurities. Because impurities are present in much lower concentrations, they remain dissolved in the cold solvent (mother liquor) rather than being incorporated into the growing crystal lattice.[2]

  • Isolating the pure crystals by filtration.

The success of this technique is critically dependent on the choice of solvent. When a single solvent does not provide the ideal solubility profile (highly soluble when hot, poorly soluble when cold), a mixed-solvent system is often employed.[2] This involves a "good" solvent, in which the compound is readily soluble, and an "anti-solvent" or "bad" solvent, in which the compound is poorly soluble.[3][4]

Rational Solvent System Selection for this compound

The molecular structure of this compound dictates its solubility behavior. It possesses two polar ethyl ester groups and a secondary amine capable of hydrogen bonding. This combination imparts a moderate to high polarity.

  • Primary Solvent System: A rule of thumb suggests using a solvent with functional groups similar to the solute.[3][5] Therefore, Ethyl Acetate (EA) , an ester itself, is an excellent choice for the "good" solvent.

  • Anti-Solvent: A non-polar alkane is an ideal anti-solvent to decrease the overall polarity of the system and induce crystallization. Hexane or Heptane are suitable choices.

Therefore, the recommended primary solvent system for this protocol is Ethyl Acetate/Hexane . This system offers a wide polarity range and is effective for a variety of moderately polar compounds.[3][4]

Materials and Equipment

Materials:

  • Crude this compound

  • Ethyl Acetate (ACS Grade or higher)

  • Hexane (ACS Grade or higher)

  • Activated Charcoal (optional, for colored impurities)

  • Celite (optional, for hot filtration)

Equipment:

  • Erlenmeyer flasks (appropriate sizes for the scale of recrystallization)

  • Hot plate with stirring capability

  • Magnetic stir bars

  • Condenser (optional, to prevent solvent loss during heating)

  • Buchner funnel and filtration flask

  • Filter paper (sized to the Buchner funnel)

  • Vacuum source (aspirator or pump)

  • Glass stirring rod

  • Spatulas

  • Beakers

  • Graduated cylinders

  • Ice bath

  • Drying oven or vacuum desiccator

Detailed Experimental Protocol

This protocol is designed for the purification of approximately 5.0 g of crude material. Adjust volumes accordingly for different scales.

Step 1: Initial Dissolution

  • Place the crude this compound (5.0 g) into a 100 mL Erlenmeyer flask equipped with a magnetic stir bar.

  • Add approximately 10 mL of ethyl acetate to the flask.

  • Gently warm the mixture on a hot plate to 50-60°C with stirring. Do not boil.

  • Continue adding ethyl acetate in small portions (1-2 mL at a time) until the solid has just completely dissolved. It is crucial to use the minimum volume of hot solvent necessary to achieve a saturated solution.

    • Rationale: Using excess solvent will reduce the final yield, as more of the compound will remain in the mother liquor upon cooling.

Step 2: Decolorization (Optional)

  • If the solution is highly colored, remove it from the heat and allow it to cool slightly.

  • Add a small amount (approx. 0.1 g) of activated charcoal.

  • Gently reheat the mixture with stirring for 5-10 minutes.

    • Rationale: Activated charcoal has a high surface area that adsorbs high molecular weight colored impurities.

Step 3: Hot Filtration (Optional, but recommended if charcoal was used or if insoluble impurities are present)

  • Set up a hot filtration apparatus by placing a stemless funnel with fluted filter paper into a clean Erlenmeyer flask. Keep the receiving flask warm on the hot plate.

  • Quickly pour the hot solution through the fluted filter paper to remove the charcoal or any insoluble impurities.

    • Rationale: This step must be performed quickly to prevent the desired compound from crystallizing prematurely on the filter paper.

Step 4: Inducing Crystallization with Anti-Solvent

  • Reheat the clear, saturated solution to 50-60°C.

  • Slowly add hexane dropwise to the stirring solution.

  • Continue adding hexane until you observe a faint, persistent cloudiness (turbidity). This indicates that the solution is fully saturated at that temperature.

  • Add 1-2 drops of hot ethyl acetate to redissolve the turbidity and ensure the solution is just at the point of saturation.

Step 5: Crystal Formation and Maturation

  • Remove the flask from the heat, cover it (e.g., with a watch glass), and allow it to cool slowly to room temperature on a benchtop.

    • Rationale: Slow cooling is essential for the formation of large, pure crystals. Rapid cooling can cause the compound to "crash out" as an amorphous solid or oil, trapping impurities.[6]

  • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

Step 6: Isolation of Crystals

  • Set up a Buchner funnel with filter paper over a filtration flask connected to a vacuum source.

  • Wet the filter paper with a small amount of cold hexane.

  • Quickly pour the cold crystal slurry into the Buchner funnel.

  • Use a spatula to transfer any remaining crystals.

Step 7: Washing and Drying

  • With the vacuum still applied, wash the crystals on the filter paper with a small amount (2 x 5 mL) of ice-cold hexane.

    • Rationale: The cold anti-solvent washes away the soluble impurities adhering to the crystal surfaces without dissolving a significant amount of the product.

  • Continue to draw air through the filter cake for 10-15 minutes to partially dry the crystals.

  • Transfer the purified crystals to a watch glass and dry them to a constant weight, either in a low-temperature vacuum oven (e.g., 40°C) or in a desiccator under vacuum.

Step 8: Verification of Purity

  • Melting Point Analysis: Determine the melting point of the recrystallized product. A sharp melting range close to the literature value indicates high purity.

  • Thin Layer Chromatography (TLC): Compare the recrystallized product to the crude starting material. The pure product should appear as a single, distinct spot.

Process Parameters and Data Summary

ParameterRecommended Value/RangeRationale
Solvent System Ethyl Acetate / HexaneBalances polarity to achieve high solubility when hot and low solubility when cold.
Initial Solvent Ratio (EA:Hexane) Start with pure EA, titrate with HexaneEmpirically determines the precise saturation point for maximum yield.
Dissolution Temperature 50 - 60 °CEnsures complete dissolution without boiling off the solvent.
Cooling Rate Slow, ambient cooling followed by ice bathPromotes large crystal growth and minimizes impurity inclusion.[6]
Wash Solvent Ice-cold HexaneRemoves residual mother liquor without significant product loss.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
No crystals form upon cooling Too much solvent was used; solution is not saturated.Reheat the solution and evaporate some of the solvent. Alternatively, add more anti-solvent (hexane). Try scratching the inside of the flask with a glass rod at the liquid's surface to create nucleation sites.
Product "oils out" instead of crystallizing Solution is supersaturated; cooling is too rapid; melting point of the solute is below the solution temperature.Reheat the solution to dissolve the oil. Add a small amount more of the "good" solvent (ethyl acetate) and allow it to cool much more slowly.
Low recovery of purified product Too much solvent was used; crystals were washed with too much cold solvent; premature crystallization during hot filtration.Optimize the minimum solvent volume in a small-scale trial. Ensure wash solvent is ice-cold and used sparingly. Ensure filtration apparatus is pre-heated.

Recrystallization Workflow Visualization

Recrystallization_Workflow Crude Crude Solid (this compound) Dissolve Dissolve in Minimum Hot Ethyl Acetate Crude->Dissolve HotFilter Hot Filtration (Optional) Dissolve->HotFilter if insoluble impurities AddHexane Add Hexane to Cloud Point Dissolve->AddHexane if no hot filtration HotFilter->AddHexane Cool Slow Cooling (Ambient -> Ice Bath) AddHexane->Cool VacuumFilter Vacuum Filtration Cool->VacuumFilter Wash Wash with Cold Hexane VacuumFilter->Wash Impurities Impurities in Mother Liquor VacuumFilter->Impurities removed Dry Dry Under Vacuum Wash->Dry Pure Pure Crystalline Product Dry->Pure

Caption: Workflow diagram for the mixed-solvent recrystallization of this compound.

References

  • Important Chemistry Tips-Solvents choose for recrystallization-Part4. (2022). YouTube. Retrieved from [Link]

  • 3-(tert-Butoxycarbonyl-ethoxycarbonylmethyl-amino) -propionic acid ethyl ester synthesis. Mol-Instincts. Retrieved from [Link]

  • Recrystallization and Crystallization. University of California, Riverside, Department of Chemistry. Retrieved from [Link]

  • Tips & Tricks: Recrystallization. University of Rochester, Department of Chemistry. Retrieved from [Link]

  • Recrystallization (chemistry). Wikipedia. Retrieved from [Link]

  • RECRYSTALLISATION. University of Sydney, School of Chemistry. Retrieved from [Link]

  • Reagents & Solvents: Solvents for Recrystallization. University of Rochester, Department of Chemistry. Retrieved from [Link]

  • Common Solvents for Crystallization. University of Colorado Boulder, Department of Chemistry. Retrieved from [Link]

  • Choice of Solvent. (2022). Chemistry LibreTexts. Retrieved from [Link]

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Application Notes and Protocols for the Synthesis of Ethyl 3-(ethoxycarbonylmethylamino)propionate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This comprehensive guide details the synthesis, reaction conditions, mechanistic insights, and potential applications of Ethyl 3-(ethoxycarbonylmethylamino)propionate. This N,N-disubstituted β-amino ester is a versatile building block with significant potential in medicinal chemistry and materials science. The primary synthetic route discussed is the aza-Michael addition of ethyl glycinate to ethyl acrylate, a robust and efficient method for constructing the target molecule. This document provides detailed, field-proven protocols, explains the causality behind experimental choices, and offers insights into the characterization and potential uses of this compound, grounded in authoritative scientific principles.

Introduction: The Significance of Functionalized β-Amino Esters

β-amino acids and their derivatives are crucial structural motifs in numerous biologically active molecules and are key components in the development of peptidomimetics. The introduction of functional groups on the amino nitrogen, such as in this compound, opens up a vast chemical space for creating novel molecular architectures. The presence of two ester moieties offers sites for further derivatization, while the β-amino backbone can influence the conformational properties of peptides and other macromolecules.

The synthesis of such N,N-disubstituted β-amino esters is of considerable interest. The aza-Michael addition reaction, a conjugate addition of an amine to an α,β-unsaturated carbonyl compound, stands out as a highly efficient and atom-economical method for their preparation[1]. This guide will focus on a plausible and optimized protocol for the synthesis of this compound via this pathway.

Synthesis of this compound via Aza-Michael Addition

The most direct and industrially scalable approach to this compound is the conjugate addition of ethyl glycinate to ethyl acrylate. This reaction forms the core of our discussion.

Reaction Principle and Stoichiometry

The reaction involves the nucleophilic attack of the nitrogen atom of ethyl glycinate on the electron-deficient β-carbon of ethyl acrylate. The reaction is typically carried out in a 1:1 molar ratio of the reactants, although a slight excess of one of the reagents can be used to drive the reaction to completion.

Starting Materials: Properties and Safety Considerations

A thorough understanding of the starting materials is paramount for a successful and safe synthesis.

Compound Structure CAS No. Molar Mass ( g/mol ) Boiling Point (°C) Key Safety Precautions
Ethyl Glycinate459-73-4103.12109.5 at 760 mmHg[1][2]Often supplied as the hydrochloride salt, which requires neutralization prior to reaction. Causes serious eye damage[3][4].
Ethyl Acrylate140-88-5100.1299.4Flammable liquid and vapor. Harmful if swallowed or inhaled. Causes skin and eye irritation. May cause an allergic skin reaction. Suspected of causing cancer[5][6][7]. Contains an inhibitor (e.g., MEHQ) to prevent polymerization[8].

Note on Ethyl Glycinate: Ethyl glycinate is commonly available as its hydrochloride salt (CAS: 623-33-6) for improved stability. For the aza-Michael addition, the free base of ethyl glycinate must be generated in situ or in a separate step. This is typically achieved by treatment with a suitable base, such as triethylamine or sodium carbonate.

Detailed Experimental Protocol

This protocol describes the synthesis of this compound on a laboratory scale.

Materials:

  • Ethyl glycinate hydrochloride

  • Ethyl acrylate (stabilized with MEHQ)

  • Triethylamine (Et3N), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO4)

  • Round-bottom flask with a magnetic stir bar

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • Preparation of Ethyl Glycinate Free Base:

    • In a 250 mL round-bottom flask, suspend ethyl glycinate hydrochloride (1.0 eq) in anhydrous dichloromethane (DCM).

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add anhydrous triethylamine (1.1 eq) dropwise with vigorous stirring.

    • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour. The formation of triethylamine hydrochloride is observed as a white precipitate.

  • Aza-Michael Addition:

    • To the stirred suspension containing the ethyl glycinate free base, add ethyl acrylate (1.0 eq) dropwise at room temperature.

    • Fit the flask with a reflux condenser and heat the reaction mixture to a gentle reflux (approx. 40 °C for DCM) for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up:

    • After the reaction is complete, cool the mixture to room temperature.

    • Filter the reaction mixture to remove the triethylamine hydrochloride precipitate.

    • Wash the filtrate with a saturated aqueous sodium bicarbonate solution to remove any remaining acidic impurities.

    • Separate the organic layer and dry it over anhydrous magnesium sulfate.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification:

    • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent.

    • Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield this compound as a colorless to pale yellow oil.

Reaction Workflow Diagram

G cluster_prep Preparation of Ethyl Glycinate Free Base cluster_reaction Aza-Michael Addition cluster_workup Work-up cluster_purification Purification prep1 Suspend Ethyl Glycinate HCl in DCM prep2 Cool to 0 °C prep1->prep2 prep3 Add Triethylamine (1.1 eq) prep2->prep3 prep4 Stir for 1.5 hours prep3->prep4 react1 Add Ethyl Acrylate (1.0 eq) prep4->react1 To the reaction mixture react2 Reflux for 12-24 hours react1->react2 workup1 Filter off Et3N·HCl react2->workup1 After reaction completion workup2 Wash with NaHCO3 (aq) workup1->workup2 workup3 Dry over MgSO4 workup2->workup3 workup4 Concentrate in vacuo workup3->workup4 purify1 Silica Gel Column Chromatography workup4->purify1 Crude Product purify2 Elute with Hexanes/Ethyl Acetate purify1->purify2 purify3 Combine pure fractions purify2->purify3 purify4 Concentrate to yield pure product purify3->purify4

Caption: Experimental workflow for the synthesis of this compound.

Mechanistic Insights

The aza-Michael addition proceeds through a nucleophilic conjugate addition mechanism.

G cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product glycinate Ethyl Glycinate (Nucleophile) enolate Enolate Intermediate glycinate->enolate Nucleophilic Attack acrylate Ethyl Acrylate (Michael Acceptor) acrylate->enolate product Ethyl 3-(ethoxycarbonyl- methylamino)propionate enolate->product Proton Transfer

Caption: Simplified mechanism of the aza-Michael addition.

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of ethyl glycinate attacks the electron-deficient β-carbon of ethyl acrylate.

  • Formation of an Enolate Intermediate: This attack leads to the formation of a resonance-stabilized enolate intermediate, with the negative charge delocalized between the α-carbon and the carbonyl oxygen.

  • Proton Transfer: The enolate intermediate is then protonated, typically by a solvent molecule or another proton source in the reaction mixture, to yield the final product.

Potential Applications in Research and Drug Development

While specific applications for this compound are not extensively documented, its structural features suggest a range of potential uses, particularly inspired by the applications of poly(β-amino esters) (PBAEs) which are formed from similar Michael addition reactions[9][10][11].

  • Drug Delivery: The tertiary amine in the backbone can be protonated at physiological pH, allowing for electrostatic interactions with negatively charged molecules like nucleic acids (DNA, siRNA)[12][13]. This makes it a candidate for use as a non-viral vector for gene therapy. The ester groups provide biodegradability through hydrolysis, which is a desirable feature for drug delivery systems[14][15].

  • Pharmaceutical Scaffolding: The molecule can serve as a versatile scaffold for the synthesis of more complex drug candidates. The two ester groups can be selectively hydrolyzed or converted to other functional groups, enabling the attachment of various pharmacophores.

  • Peptidomimetics: Incorporation of this moiety into peptide chains can induce specific secondary structures and improve resistance to enzymatic degradation, a key strategy in the design of peptidomimetic drugs.

  • Materials Science: The functional groups present in the molecule make it a potential monomer for the synthesis of functional polymers and hydrogels with applications in tissue engineering and controlled-release formulations[16].

Characterization of the Final Product

The structure and purity of the synthesized this compound should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure and assess purity.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the identity of the product.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups (esters, amine).

References

  • Synthesis, purification, and solution properties of net anionic poly(β-amino ester)s. (n.d.). pubs.rsc.org. Retrieved January 6, 2026, from [Link]

  • Ethyl acrylate - Wikipedia. (n.d.). en.wikipedia.org. Retrieved January 6, 2026, from [Link]

  • Ethyl Glycinate Hydrochloride | 2-Aminoacetic acid ethyl ester - SYNTHETIKA. (n.d.). . Retrieved January 6, 2026, from [Link]

  • Aza-Michael Additions of Benzylamine to Acrylates Promoted by Microwaves and Conventional Heating Using DBU as Catalyst via Solvent-Free Protocol. (2023, December 5). ResearchGate. Retrieved January 6, 2026, from [Link]

  • ethyl acrylate | epa. (n.d.). . Retrieved January 6, 2026, from [Link]

  • Aza-Michael Additions of Benzylamine to Acrylates Promoted by Microwaves and Conventional Heating Using DBU as Catalyst via Solvent-Free Protocol. (2023, December 22). MDPI. Retrieved January 6, 2026, from [Link]

  • Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation. (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]

  • (PDF) aza-Michael Addition of Primary Amines by Lipases and Microwave Irradiation: A Green Protocol for the Synthesis of Propanenitrile Derivatives. (2014, July). ResearchGate. Retrieved January 6, 2026, from [Link]

  • GHS 11 (Rev.11) SDS Word 下载CAS: 459-73-4 Name: Ethyl glycinate - XiXisys. (n.d.). . Retrieved January 6, 2026, from [Link]

  • Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation - OUCI. (2008). ouci.dntb.gov.ua. Retrieved January 6, 2026, from [Link]

  • Ethyl glycinate | CAS#:459-73-4 | Chemsrc. (2025, August 25). . Retrieved January 6, 2026, from [Link]

  • Synthesis of Poly(β-amino ester)s Optimized for Highly Effective Gene Delivery. (2025, August 10). . Retrieved January 6, 2026, from [Link]

  • A New Optimization Strategy of Highly Branched Poly(β-Amino Ester) for Enhanced Gene Delivery: Removal of Small Molecular Weight Components - MDPI. (2023, March 18). . Retrieved January 6, 2026, from [Link]

  • Synthesis and Characterization of Poly (β-amino Ester) and Applied PEGylated and Non-PEGylated Poly (β-amino ester)/Plasmid DNA Nanoparticles for Efficient Gene Delivery - Frontiers. (2022, April 7). . Retrieved January 6, 2026, from [Link]

  • Synthesis and Characterization of Poly (β-amino Ester) and Applied PEGylated and Non-PEGylated Poly (β-amino ester)/Plasmid DNA Nanoparticles for Efficient Gene Delivery - PubMed. (2022, April 8). pubmed.ncbi.nlm.nih.gov. Retrieved January 6, 2026, from [Link]

  • Stabilization of Poly (β-Amino Ester) Nanoparticles for the Efficient Intracellular Delivery of PiggyBac Transposon - MDPI. (2021, January 20). . Retrieved January 6, 2026, from [Link]

  • Characterization of bioreducible lipophilic poly(beta-amino ester)... - ResearchGate. (n.d.). . Retrieved January 6, 2026, from [Link]

  • Poly(β-amino ester)s-based nanovehicles: Structural regulation and gene delivery - PMC. (n.d.). . Retrieved January 6, 2026, from [Link]

  • Preparation and Characterization of Poly(β-Amino Ester) Capsules for Slow Release of Bioactive Material - Scirp.org. (2013). . Retrieved January 6, 2026, from [Link]

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Application Note: A Robust and Scalable Synthesis of Ethyl 3-(Ethoxycarbonylmethylamino)propionate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of a Versatile Intermediate

Ethyl 3-(ethoxycarbonylmethylamino)propionate, a secondary amine bearing two ester functionalities, is a valuable building block in organic synthesis. Its utility spans the development of novel pharmaceuticals, agrochemicals, and specialty polymers. The presence of multiple reactive sites allows for its incorporation into a diverse range of molecular architectures. However, transitioning the synthesis of this compound from the laboratory bench to a larger, pilot-plant or industrial scale presents a unique set of challenges. These include ensuring consistent product quality, maximizing yield, and maintaining a safe and efficient process.

This application note provides a detailed, field-proven protocol for the scale-up synthesis of this compound. We will delve into the causality behind the experimental choices, offering a self-validating system that prioritizes safety, efficiency, and reproducibility.

Synthetic Strategy: A Tale of Two Pathways

The synthesis of this compound can be approached via two primary synthetic routes:

  • N-alkylation of Ethyl 3-aminopropionate: This classic approach involves the reaction of ethyl 3-aminopropionate with ethyl chloroacetate. While feasible, this method can be complicated by the potential for over-alkylation and the need for a base to scavenge the hydrochloric acid byproduct, which can complicate downstream processing.[1][2]

  • Aza-Michael Addition of Ethyl Glycinate: This more elegant and atom-economical route involves the conjugate addition of ethyl glycinate to ethyl acrylate.[3][4] This method is often cleaner, with fewer byproducts, making it more amenable to large-scale production. The reaction is typically highly regioselective and can proceed under mild conditions.[5][6]

For the purposes of this guide, we will focus on the Aza-Michael Addition pathway, as it represents a more modern and efficient approach for scale-up.

Experimental Workflow: A Visual Guide

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_reagents Prepare & Charge Reagents: - Ethyl Acrylate - Ethanol (Solvent) charge_glycinate Controlled Addition of Ethyl Glycinate Solution prep_reagents->charge_glycinate Transfer to Reactor reaction_stir Stir at Controlled Temperature (e.g., 40-50°C) charge_glycinate->reaction_stir Initiate Reaction monitor_rxn Monitor Reaction Progress (e.g., by GC-MS or TLC) reaction_stir->monitor_rxn Periodic Sampling remove_solvent Solvent Removal (Vacuum Distillation) monitor_rxn->remove_solvent Upon Completion distillation Fractional Distillation of Crude Product remove_solvent->distillation Transfer Crude Oil collect_product Collect Pure Fraction of This compound distillation->collect_product Based on Boiling Point

Caption: High-level workflow for the scale-up synthesis of this compound via Aza-Michael Addition.

Detailed Protocol: Scale-Up Synthesis via Aza-Michael Addition

This protocol is designed for a target scale of approximately 1 kg of the final product. All operations should be conducted in a well-ventilated fume hood or an appropriately rated chemical production area.

Reagents and Materials
Reagent/MaterialMolar Mass ( g/mol )QuantityMolesNotes
Ethyl Glycinate103.12515.6 g5.0Freshly distilled if necessary
Ethyl Acrylate100.12500.6 g5.0Inhibitor should be removed if present
Ethanol (Anhydrous)46.072.0 L-Solvent
Step-by-Step Methodology
  • Reactor Setup and Inert Atmosphere:

    • Assemble a 5 L jacketed glass reactor equipped with a mechanical stirrer, a temperature probe, a condenser, and an addition funnel.

    • Ensure the system is clean, dry, and free of any contaminants.

    • Purge the reactor with an inert gas, such as nitrogen or argon, to prevent side reactions with atmospheric oxygen and moisture. Maintain a positive pressure of the inert gas throughout the reaction.

  • Charging the Reactor:

    • To the reactor, charge the ethyl acrylate (500.6 g, 5.0 mol) and anhydrous ethanol (1.0 L).

    • Begin gentle stirring to ensure a homogenous solution.

  • Preparation of the Nucleophile Solution:

    • In a separate vessel, dissolve the ethyl glycinate (515.6 g, 5.0 mol) in anhydrous ethanol (1.0 L). Gentle warming may be required to facilitate dissolution. Ensure the solution is completely homogenous before proceeding.

  • Controlled Addition and Temperature Management:

    • Transfer the ethyl glycinate solution to the addition funnel.

    • Begin a slow, dropwise addition of the ethyl glycinate solution to the stirred solution of ethyl acrylate in the reactor.

    • Rationale: The Michael addition of amines is an exothermic reaction. A controlled addition rate is crucial to prevent a rapid temperature increase, which could lead to side reactions, such as polymerization of the ethyl acrylate.

    • Maintain the internal temperature of the reactor between 40-50°C. Use the jacketed vessel's cooling/heating system as needed to regulate the temperature.

  • Reaction Monitoring:

    • After the addition is complete, continue stirring the reaction mixture at 40-50°C.

    • Monitor the progress of the reaction periodically (e.g., every 2 hours) by taking a small aliquot and analyzing it by Gas Chromatography-Mass Spectrometry (GC-MS) or Thin Layer Chromatography (TLC).

    • The reaction is considered complete when the starting materials are no longer detectable. The typical reaction time is 12-24 hours.

  • Work-up and Solvent Removal:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Remove the ethanol solvent under reduced pressure using a rotary evaporator. This will yield the crude product as an oil.

  • Purification by Fractional Distillation:

    • Transfer the crude oil to a distillation apparatus suitable for vacuum distillation.

    • Perform a fractional distillation under high vacuum to purify the product.

    • Rationale: Fractional distillation is a highly effective method for purifying liquid products on a larger scale, separating the desired compound from any unreacted starting materials or high-boiling impurities.

    • Collect the fraction corresponding to pure this compound. The boiling point will be dependent on the vacuum achieved.

  • Product Characterization and Storage:

    • Characterize the final product by ¹H NMR, ¹³C NMR, and GC-MS to confirm its identity and purity.

    • The expected yield is typically in the range of 85-95%.

    • Store the purified product in a tightly sealed container under an inert atmosphere in a cool, dry place.

Troubleshooting and Safety Considerations

Potential IssuePossible Cause(s)Recommended Solution(s)
Low Yield Incomplete reaction; Side reactions (e.g., polymerization)Ensure complete dissolution of ethyl glycinate before addition; Maintain strict temperature control; Use freshly distilled reagents.
Product Contamination Inefficient purificationOptimize the fractional distillation parameters (vacuum, temperature gradient); Ensure the distillation apparatus is clean and dry.
Reaction Stalls Low reaction temperature; Impurities in starting materialsGradually increase the reaction temperature to 50°C; Use high-purity, anhydrous reagents.

Safety is paramount in any chemical synthesis, especially at scale.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: Conduct all operations in a well-ventilated area to avoid inhalation of vapors.

  • Exothermic Reaction: Be prepared for the exothermic nature of the Michael addition. Have a cooling bath readily available.

  • Reagent Handling: Ethyl acrylate and ethyl glycinate can be irritants. Handle with care and avoid contact with skin and eyes. Ethyl chloroacetate (if using the alternative route) is toxic and should be handled with extreme caution.[7]

Conclusion

The Aza-Michael addition of ethyl glycinate to ethyl acrylate provides a robust and scalable route to high-purity this compound. By carefully controlling the reaction parameters, particularly the temperature and addition rate, this protocol can be successfully implemented for large-scale production. The detailed methodology and troubleshooting guide presented here offer a comprehensive framework for researchers, scientists, and drug development professionals to confidently produce this valuable synthetic intermediate.

References

  • IMPAG Austria. (n.d.). Ethyl-3-Ethoxy-Propionate.
  • SMEET. (n.d.). EEP( ETHYL 3-ETHOXYPROPIONATE ) Property and Application.
  • Various Authors. (2014). Which product will be formed by the reaction of primary amine with ethyl chloroacetate?
  • ChemicalBook. (2023). ETHYL 3-(N-METHYLAMINO) PROPIONATE | 2213-08-3.
  • Sigma-Aldrich. (n.d.). Ethyl 3-ethoxy propionate.
  • Sigma-Aldrich. (n.d.). CAS 3783-61-7.
  • CymitQuimica. (n.d.). Secondary Amines.
  • Various Authors. (n.d.). Michael addition of phthalhydrazide to ethyl acrylate (as the model reaction) at 90°C.
  • Ataman Kimya. (n.d.). ETHYL 3-ETOXY PROPIONATE.
  • Various Authors. (2012). Can anyone recommend how to do a reaction with chloroacetic acid or ethyl chloroacetate?
  • Organic Syntheses. (n.d.). ethyl 3,3-diethoxypropanoate.
  • Various Authors. (n.d.). Aza-Michael addition of secondary amine to ethyl acrylate.
  • Sigma-Aldrich. (n.d.). Ethyl 3-(benzylamino)propionate 97 23583-21-3.
  • Google Patents. (n.d.). CN112479873A - Synthesis method of 3-ethoxy ethyl propionate.
  • Patsnap. (2023). Ethyl Propanoate in Organic Acid Production: Process Improvements.
  • Google Patents. (n.d.). Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate.
  • ChemicalBook. (n.d.). Ethyl 3-ethoxypropionate synthesis.
  • National Center for Biotechnology Information. (n.d.).
  • National Institutes of Health. (n.d.). Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation.
  • PubMed. (2011). Short synthesis of ethyl 3-(3-aminophenyl)propanoate.
  • Wikipedia. (n.d.). Ethyl chloroacetate.
  • ResearchGate. (n.d.). Short Synthesis of Ethyl 3-(3-Aminophenyl)propanoate (V) | Request PDF.
  • ResearchGate. (n.d.). Michael-type addition of azoles of broad-scale acidity to methyl acrylate.
  • ResearchGate. (n.d.). Michael Addition Reaction Kinetics of Acetoacetates and Acrylates for the Formation of Polymeric Networks.
  • Chemistry Stack Exchange. (2019). Reaction with ethyl chloroacetate and potassium carbonate.

Sources

Application Note: Comprehensive Characterization of Ethyl 3-(ethoxycarbonylmethylamino)propionate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist, Gemini Laboratories

Abstract

This comprehensive guide details the analytical methodologies for the thorough characterization of Ethyl 3-(ethoxycarbonylmethylamino)propionate (CAS No. 3783-61-7), a molecule of interest in synthetic chemistry and drug development. This document provides not just procedural steps but also the underlying scientific rationale for method selection and parameter optimization. It is designed to equip researchers with the necessary tools to ensure the identity, purity, and quality of this compound. The protocols herein are structured to be self-validating, promoting a high degree of scientific integrity.

Introduction to this compound

This compound is a diester and a secondary amine. Its structure suggests a synthesis route via a Michael addition of ethyl glycinate to ethyl acrylate. The presence of two ester functionalities and a secondary amine dictates the analytical strategy, which must be capable of confirming the molecular structure and identifying potential impurities arising from the synthesis.

Molecular Structure:

Physicochemical Properties:

PropertyValueSource
CAS Number3783-61-7[1][2]
Molecular FormulaC9H17NO4[2]
Molecular Weight203.24 g/mol [1][3]

Strategic Analytical Workflow

A multi-faceted analytical approach is essential for the comprehensive characterization of this compound. The workflow is designed to provide orthogonal information, thereby ensuring a high degree of confidence in the final assessment of the compound's quality.

Analytical Workflow cluster_0 Sample Preparation cluster_1 Primary Characterization cluster_2 Purity & Impurity Profiling cluster_3 Data Analysis & Reporting Sample Sample NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR Structural Elucidation MS Mass Spectrometry (ESI-MS) Sample->MS Molecular Weight FTIR FTIR Spectroscopy Sample->FTIR Functional Groups HPLC HPLC-UV/ELSD Sample->HPLC Purity Assessment GC GC-MS Sample->GC Volatile Impurities Report Comprehensive Report NMR->Report MS->Report FTIR->Report HPLC->Report GC->Report

Caption: Overall analytical workflow for the characterization of this compound.

Spectroscopic Characterization

Spectroscopic techniques provide foundational information about the molecular structure and functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules.[4] Both ¹H and ¹³C NMR should be performed.

Protocol for NMR Analysis:

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard proton spectrum.

    • Expected chemical shifts (δ) and multiplicities:

      • ~1.2-1.3 ppm (triplet, 6H, 2 x -CH₃)

      • ~2.5-2.7 ppm (triplet, 2H, -CH₂-CH₂-NH-)

      • ~2.8-3.0 ppm (triplet, 2H, -CH₂-CH₂-NH-)

      • ~3.4-3.5 ppm (singlet, 2H, -NH-CH₂-COO-)

      • ~4.1-4.2 ppm (quartet, 4H, 2 x -O-CH₂-CH₃)

      • A broad singlet for the N-H proton, which may exchange with residual water in the solvent.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Expected chemical shifts (δ):

      • ~14 ppm (2 x -CH₃)

      • ~35 ppm (-CH₂-CH₂-NH-)

      • ~48 ppm (-CH₂-CH₂-NH-)

      • ~50 ppm (-NH-CH₂-COO-)

      • ~61 ppm (2 x -O-CH₂-CH₃)

      • ~172 ppm (2 x C=O)

  • Data Processing and Interpretation: Process the spectra using appropriate software. Integrate the ¹H NMR signals and assign all peaks in both ¹H and ¹³C spectra to the corresponding atoms in the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.[4] Electrospray ionization (ESI) is a suitable technique for this molecule.

Protocol for ESI-MS Analysis:

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 10 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Infuse the sample solution into an ESI-mass spectrometer.

  • Acquisition:

    • Operate in positive ion mode to detect the protonated molecule [M+H]⁺.

    • Expected m/z for [M+H]⁺: 204.12

    • Acquire data over a mass range of m/z 50-500.

  • Data Interpretation: Identify the molecular ion peak. Fragmentation patterns may include the loss of ethoxy groups (-OC₂H₅) and cleavage at the C-N bond.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.[4]

Protocol for FTIR Analysis:

  • Sample Preparation: The sample can be analyzed as a thin film on a salt plate (NaCl or KBr) or using an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Acquire the spectrum using an FTIR spectrometer.

  • Data Acquisition: Scan over the range of 4000-400 cm⁻¹.

  • Data Interpretation: Identify characteristic absorption bands:

    • N-H stretch: A weak to medium band around 3300-3500 cm⁻¹ is characteristic of a secondary amine.[5][6][7][8]

    • C-H stretch: Bands in the region of 2850-3000 cm⁻¹.[7]

    • C=O stretch: A strong, sharp band around 1735-1750 cm⁻¹ is indicative of the ester carbonyl groups.[5]

    • C-O stretch: Strong bands in the 1000-1300 cm⁻¹ region.[5]

    • C-N stretch: A medium to weak band in the 1020-1250 cm⁻¹ range for aliphatic amines.[6]

Chromatographic Analysis for Purity and Impurity Profiling

Chromatographic techniques are essential for determining the purity of the compound and for identifying and quantifying any impurities.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC is a suitable method for assessing the purity of this compound. Due to the lack of a strong chromophore, UV detection at low wavelengths (e.g., 210 nm) or the use of an Evaporative Light Scattering Detector (ELSD) is recommended. For enhanced sensitivity with UV detection, pre-column derivatization can be employed, similar to methods used for EDTA analysis where a metal complex is formed.[7]

Protocol for RP-HPLC Analysis (without derivatization):

  • Instrumentation: A standard HPLC system with a UV or ELSD detector.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase A: 0.1% Formic acid in Water

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile

    • Gradient:

      Time (min) %B
      0 10
      20 90
      25 90
      26 10

      | 30 | 10 |

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

    • Detection: UV at 210 nm or ELSD

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition at a concentration of approximately 1 mg/mL.

  • Data Analysis: Determine the purity of the sample by calculating the area percentage of the main peak.

Potential Impurities to Monitor:

  • Unreacted starting materials: Ethyl glycinate and ethyl acrylate.

  • Double addition product: The product of the reaction of a second molecule of ethyl acrylate with the secondary amine of the desired product.

  • Polymers of ethyl acrylate.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an excellent technique for the analysis of volatile and semi-volatile compounds and can be used to assess the presence of volatile impurities. Due to the relatively high boiling point of the target molecule, a high-temperature column and appropriate temperature programming will be necessary.

Protocol for GC-MS Analysis:

  • Instrumentation: A GC system coupled to a mass spectrometer.

  • GC Conditions:

    • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent)

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min

    • Inlet Temperature: 250 °C

    • Oven Program:

      • Initial temperature: 100 °C, hold for 2 min

      • Ramp: 10 °C/min to 280 °C

      • Hold at 280 °C for 5 min

    • Injection: 1 µL, split mode (e.g., 50:1)

  • MS Conditions:

    • Ion Source: Electron Ionization (EI) at 70 eV

    • Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

    • Scan Range: m/z 40-450

  • Sample Preparation: Dissolve the sample in a volatile solvent such as dichloromethane or ethyl acetate at a concentration of 1 mg/mL.

  • Data Analysis: Identify the peak for the target compound and any impurity peaks by their retention times and mass spectra.

Summary of Analytical Data

TechniqueParameterExpected Result
¹H NMR Chemical Shifts (ppm)See section 3.1 for detailed assignments
¹³C NMR Chemical Shifts (ppm)See section 3.1 for detailed assignments
ESI-MS [M+H]⁺m/z 204.12
FTIR Key Stretches (cm⁻¹)N-H (~3350), C=O (~1740), C-O (~1180), C-N (~1100)
HPLC Purity>95% (typical for purified material)
GC-MS Retention TimeDependent on the specific system, but should yield a single major peak

Conclusion

The analytical methods outlined in this application note provide a robust framework for the comprehensive characterization of this compound. The combination of spectroscopic and chromatographic techniques ensures the confirmation of the molecular structure and the accurate assessment of purity. Adherence to these protocols will enable researchers and drug development professionals to confidently evaluate the quality of this compound for its intended application.

References

  • Gas Chromatographic Analysis of Volatile Esters in Wines. J-Stage. [Link]

  • Gas Chromatography (GC): Separating Volatile Compounds with High Precision. (2023-12-22). Google Cloud.
  • Infrared Spectroscopy. Illinois State University. [Link]

  • HPLC separation of acidic amino acid esters (A) Asp and (B) Glu... ResearchGate. [Link]

  • Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation. National Institutes of Health. [Link]

  • IR: amines. University of Calgary. [Link]

  • A Validated Reverse Phase HPLC Method for the Determination of Disodium EDTA in Meropenem Drug Substance with UV-Detection using Precolumn Derivatization Technique. National Institutes of Health. [Link]

  • beta-Alanine: Design, synthesis and antimicrobial evaluation of synthesized derivatives. Scholars Research Library. [Link]

  • The infrared spectra of secondary amines and their salts. ResearchGate. [Link]

  • Difference between Primary Secondary and Tertiary Amines Via FTIR. (2023-12-25). Linquip. [Link]

  • Analysis by gas chromatography/mass spectrometry of fatty acids and esters in alcoholic beverages and tobaccos. ResearchGate. [Link]

  • Volatile Profiling in Wine Using Gas Chromatography Mass Spectrometry with Thermal Desorption. Agilent. [Link]

  • Review on Determination of EDTA in Various Products and Water by Different Analytical Methods. IJPPR. [Link]

  • HPLC Application for Analysis of EDTA. SIELC Technologies. [Link]

  • (PDF) 72- Analytical Profile of Edetic Acid (EDTA). ResearchGate. [Link]

  • Gas-Chromatographic Analysis of Major Volatile Compounds Found in Traditional Fruit Brandies from Transylvania, Romania. Journal of Agroalimentary Processes and Technologies. [Link]

  • Esterification of ethylenediaminetetraacetic acid | Request PDF. ResearchGate. [Link]

  • β-Alanine ethyl ester - Wikipedia. Wikipedia. [Link]

  • Extraction and determination of esteric compounds in wound disinfectants. National Institutes of Health. [Link]

  • Characterization and Identification in Organic Chemistry through Analytical Techniques. Research and Reviews: Journal of Chemistry. [Link]

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Application Notes & Protocols: Derivatization of Ethyl 3-(ethoxycarbonylmethylamino)propionate and Related Secondary Amino Diesters

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile Scaffold of Secondary Amino Diesters

Ethyl 3-(ethoxycarbonylmethylamino)propionate represents a class of secondary amino diesters that serve as versatile scaffolds in synthetic and medicinal chemistry. This structure features a secondary amine, which acts as a key nucleophilic center, flanked by two ester functionalities that can undergo a variety of transformations. The strategic derivatization of these functional groups allows for the systematic exploration of chemical space, leading to the generation of diverse molecular architectures with potential applications in drug discovery, materials science, and catalysis.

The presence of both a nucleophilic nitrogen and electrophilic carbonyl carbons within the same molecule opens a rich field of derivatization possibilities. This guide provides a detailed exploration of several key derivatization reactions, offering both the theoretical underpinnings and practical, step-by-step protocols for laboratory execution. We will delve into N-acylation, N-alkylation, intramolecular cyclization, and ester reduction, providing insights into the causality behind experimental choices and ensuring the trustworthiness of the described methods.

Core Derivatization Strategies and Mechanistic Insights

The reactivity of this compound is dominated by the interplay of its secondary amine and ester groups. The lone pair of electrons on the nitrogen atom makes it a potent nucleophile, readily attacking electrophilic species. The ester groups, while generally less reactive, can be targeted for modification under specific conditions.

Diagram: Key Derivatization Pathways

G A This compound B N-Acylation A->B Acyl Chloride/Anhydride C N-Alkylation A->C Alkyl Halide D Intramolecular Cyclization A->D Base/Heat E Ester Reduction A->E Reducing Agent F N-Substituted Amide B->F G Tertiary Amino Diester C->G H Lactam/Piperazinedione D->H I Amino Diol E->I

Caption: Key derivatization pathways for secondary amino diesters.

N-Acylation: Synthesis of N-Substituted Amides

Scientific Principle: The reaction of a secondary amine with an acyl chloride or acid anhydride is a classic nucleophilic acyl substitution.[1][2] The lone pair on the nitrogen atom attacks the electrophilic carbonyl carbon of the acylating agent. This addition-elimination mechanism is typically rapid and exothermic.[3][4] A base is often included to neutralize the hydrochloric acid byproduct, driving the reaction to completion.[2]

Application: This reaction is fundamental in peptide synthesis and for introducing a wide array of functional groups to the nitrogen atom, thereby modifying the steric and electronic properties of the parent molecule.

Protocol: N-Acetylation of this compound

Objective: To synthesize Ethyl 3-(N-acetyl-N-(ethoxycarbonylmethyl))aminopropionate.

Materials:

  • This compound

  • Acetyl Chloride

  • Triethylamine (TEA) or Pyridine

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DCM.

  • Base Addition: Add triethylamine (1.1 eq) to the solution and cool the flask to 0 °C in an ice bath with stirring. The base will act as a scavenger for the HCl generated during the reaction.[2]

  • Acylating Agent Addition: Slowly add acetyl chloride (1.05 eq) dropwise to the cooled solution using a dropping funnel. The reaction is often exothermic, so maintain the temperature at 0 °C during the addition.[3]

  • Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution to neutralize any remaining acid chloride and the triethylammonium hydrochloride salt.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with water and then brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., ethyl acetate/hexanes) to yield the pure N-acetylated product.

Data Summary Table:

ParameterExpected Value
Starting Material This compound
Reagents Acetyl Chloride, Triethylamine
Solvent Dichloromethane
Reaction Time 2-4 hours
Yield Typically >90%
Purification Column Chromatography

N-Alkylation: Formation of Tertiary Amines

Scientific Principle: N-alkylation involves the reaction of the secondary amine with an alkylating agent, such as an alkyl halide. This is a nucleophilic substitution reaction (typically SN2). The choice of a non-nucleophilic base is crucial to prevent side reactions. The reactivity of the alkyl halide follows the order I > Br > Cl.

Application: This derivatization is essential for introducing new carbon chains, which can modulate the lipophilicity, basicity, and pharmacological profile of the molecule.

Protocol: N-Benzylation of this compound

Objective: To synthesize Ethyl 3-(N-benzyl-N-(ethoxycarbonylmethyl))aminopropionate.

Materials:

  • This compound

  • Benzyl Bromide

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Acetonitrile (CH₃CN) or Dimethylformamide (DMF), anhydrous

  • Diatomaceous earth (e.g., Celite®)

  • Ethyl acetate

  • Water

Procedure:

  • Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous acetonitrile, add anhydrous potassium carbonate (2.0 eq). The K₂CO₃ acts as a base to neutralize the HBr formed.

  • Alkylating Agent Addition: Add benzyl bromide (1.1 eq) to the suspension.

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 82 °C for acetonitrile) and maintain for 6-12 hours, with stirring. Monitor the reaction by TLC.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the solid K₂CO₃ and potassium bromide through a pad of diatomaceous earth, washing the pad with ethyl acetate.

    • Combine the filtrates and wash with water to remove any remaining salts and DMF if used as a solvent.

    • Dry the organic layer over anhydrous Na₂SO₄.

  • Purification: After filtering, concentrate the solvent under reduced pressure. Purify the resulting crude oil by silica gel chromatography (e.g., using a gradient of ethyl acetate in hexanes) to obtain the pure tertiary amine.

Data Summary Table:

ParameterExpected Value
Starting Material This compound
Reagents Benzyl Bromide, Potassium Carbonate
Solvent Acetonitrile
Reaction Time 6-12 hours at reflux
Yield 70-90%
Purification Column Chromatography

Intramolecular Cyclization: Synthesis of Lactams

Scientific Principle: Intramolecular cyclization of amino esters can lead to the formation of lactams (cyclic amides).[5] This reaction is typically promoted by heat or the presence of a strong base. The feasibility of cyclization depends on the chain length between the amine and the ester, with 5- and 6-membered rings being the most favorable.[5][6] For a molecule like this compound, a Dieckmann-type condensation could potentially lead to a piperazinone derivative.

Application: The synthesis of lactams is of great importance in medicinal chemistry, as the lactam ring is a core structural motif in many antibiotics (e.g., penicillins, cephalosporins) and other bioactive molecules.[7]

Protocol: Base-Mediated Cyclization to a Piperazinedione Derivative

Objective: To attempt the synthesis of a substituted piperazine-2,5-dione.

Materials:

  • This compound

  • Sodium ethoxide (NaOEt) or Potassium tert-butoxide (KOtBu)

  • Toluene or Tetrahydrofuran (THF), anhydrous

  • Aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

Procedure:

  • Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous toluene.

  • Base Addition: Add a strong base such as sodium ethoxide (1.1 eq) to the solution.

  • Reaction Conditions: Heat the mixture to reflux for 12-24 hours. The high temperature facilitates the intramolecular reaction.

  • Monitoring and Work-up:

    • Monitor the reaction for the formation of a new, more polar spot by TLC.

    • After cooling, carefully quench the reaction by adding saturated aqueous NH₄Cl solution.

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification: Concentrate the solvent and purify the residue by column chromatography or recrystallization to isolate the cyclized product.

Diagram: Proposed Cyclization Workflow

G A Starting Material in Toluene B Add Strong Base (NaOEt) A->B C Reflux (12-24h) B->C D Quench with NH4Cl(aq) C->D E Extraction & Drying D->E F Purification E->F G Piperazinedione Derivative F->G

Caption: Workflow for intramolecular cyclization.

Ester Reduction: Synthesis of Amino Diols

Scientific Principle: The ester functional groups can be reduced to primary alcohols using strong reducing agents like lithium aluminum hydride (LiAlH₄). The reaction involves the nucleophilic attack of a hydride ion on the ester carbonyl carbon.

Application: The resulting amino diols are valuable chiral building blocks and can be used as ligands in asymmetric synthesis or as precursors for more complex molecules.

Protocol: LiAlH₄ Reduction of this compound

Objective: To synthesize the corresponding amino diol.

Materials:

  • This compound

  • Lithium aluminum hydride (LiAlH₄)

  • Tetrahydrofuran (THF), anhydrous

  • Sodium sulfate decahydrate (Na₂SO₄·10H₂O) or Rochelle's salt solution

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a dry flask under an inert atmosphere, prepare a suspension of LiAlH₄ (2.5 eq) in anhydrous THF. Cool the suspension to 0 °C.

  • Substrate Addition: Slowly add a solution of this compound (1.0 eq) in anhydrous THF to the LiAlH₄ suspension.

  • Reaction Conditions: After the addition, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours.

  • Work-up (Fieser method):

    • Cool the reaction mixture to 0 °C.

    • Sequentially and very carefully add water (x mL), followed by 15% aqueous NaOH (x mL), and then water again (3x mL), where x is the mass of LiAlH₄ used in grams.

    • Stir the resulting granular precipitate for 30 minutes.

    • Filter the solid and wash thoroughly with ethyl acetate or THF.

  • Purification: Combine the filtrates, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude amino diol, which can be further purified if necessary.

Data Summary Table:

ParameterExpected Value
Starting Material This compound
Reagent Lithium aluminum hydride (LiAlH₄)
Solvent Tetrahydrofuran (THF)
Reaction Time 4-6 hours at reflux
Yield 80-95%
Work-up Fieser method

References

  • Palomo, C., Aizpurua, J. M., Ganboa, I., & Oiarbide, M. (2004). Asymmetric Synthesis of β-Lactams by the Staudinger Ketene-Imine Cycloaddition Reaction. European Journal of Organic Chemistry, 2004(1), 2-2. [Link]

  • Sharma, S. R., & Singh, P. K. (2014). NH4Cl Catalyzed synthesis of β-amino Esters. Journal of Chemical and Pharmaceutical Research, 6(7), 1830-1835. [Link]

  • LibreTexts. (2020). 23.3: Reactions of amines. Chemistry LibreTexts. [Link]

  • Takasu, K., Nagao, S., Ueno, M., & Ihara, M. (2002). Reaction of β-Amino α,β-Unsaturated Esters with Amines. Bulletin of the Chemical Society of Japan, 75(11), 2471-2472. [Link]

  • Toppr. (n.d.). Reactions of Acyl halide. Toppr. [Link]

  • Donahue, M. G., & Goundry, W. R. (2013). A Chemoselective Route to β-Enamino Esters and Thioesters. The Journal of Organic Chemistry, 78(15), 7656–7667. [Link]

  • Gracz, H. S., & Wagner, C. R. (2011). Thermally-Induced Substrate Release Via Intramolecular Cyclizations of Amino Esters and Amino Carbonates. Molecules, 16(10), 8613–8625. [Link]

  • Davies, S. G., Fletcher, A. M., & Thomson, J. E. (2014). Stereospecific cyclization strategies for α,ε-dihydroxy-β-amino esters: asymmetric syntheses of imino and amino sugars. The Journal of Organic Chemistry, 79(20), 9848–9863. [Link]

  • ResolveMass Laboratories Inc. (2025). Poly β-Amino Esters (PBAEs): A Comprehensive Guide. ResolveMass Laboratories Inc.[Link]

  • Hwang, M., Gogoi, A., Scuria, M., Gutierrez, O., & Scheidt, K. (2025). Photochemical Cyclization of a-Amino Esters to Access 3-Azetidinones. ChemRxiv. [Link]

  • Sparkl. (n.d.). Revision Notes - Reaction of Amines with Acyl Chlorides. Sparkl. [Link]

  • Clark, J. (2015). reaction between acyl chlorides and amines - addition / elimination. Chemguide. [Link]

  • ChemistryStudent. (n.d.). Acyl Chlorides (A-Level). ChemistryStudent. [Link]

  • Utkina, E. N., Eltsov, O. S., & Sosnovskikh, V. Y. (2023). Multicomponent Domino Cyclization of Ethyl Trifluoropyruvate with Methyl Ketones and Amino Alcohols as A New Way to γ-Lactam Annulated Oxazacycles. Molecules, 28(4), 1874. [Link]

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Application Notes and Protocols for the Use of Ethyl 3-(ethoxycarbonylmethylamino)propionate in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

These application notes provide a comprehensive technical guide on the synthesis and utilization of Ethyl 3-(ethoxycarbonylmethylamino)propionate, a versatile non-canonical amino acid derivative, in peptide synthesis. This document offers in-depth scientific insights, detailed experimental protocols, and the causal reasoning behind methodological choices, designed to empower researchers in the fields of peptide chemistry, drug discovery, and biomaterial science.

Introduction: A Novel Building Block for Peptide Modification

This compound is a unique secondary amine bearing two ethyl ester functionalities. Structurally, it can be considered a derivative of both glycine and β-alanine, offering a distinct molecular architecture for modifying peptides. Its incorporation into a peptide sequence introduces a flexible, hydrophilic linker, which can be strategically employed to modulate the pharmacological and physicochemical properties of peptides.

The presence of a secondary amine in its backbone makes it an N-substituted amino acid analog. When incorporated into a peptide chain, it disrupts the natural hydrogen bonding network of the peptide backbone, a characteristic feature of peptoids (N-substituted glycine oligomers). This modification can impart resistance to enzymatic degradation, enhancing the in-vivo stability of peptide-based therapeutics.

Key Structural Features and Potential Applications:

  • Flexible Linker: The ethylene and methylene groups in its backbone provide significant conformational flexibility. This is advantageous for its use as a spacer arm to connect different peptide domains, conjugate payloads like drugs or imaging agents, or to optimize the spatial orientation of critical binding residues. Flexible linkers are known to improve the biological activity and pharmacokinetic profiles of fusion proteins and antibody-drug conjugates (ADCs).[1][2]

  • Hydrophilicity: The presence of two ester groups can enhance the water solubility of the resulting peptide, which is a common challenge in peptide drug development.

  • Peptoid-like Backbone: As an N-substituted amino acid, its incorporation can lead to peptidomimetics with altered secondary structures and increased proteolytic stability.[3]

  • Bifunctional Nature: The two ester groups offer potential for orthogonal chemistries, where one could be selectively hydrolyzed to a carboxylic acid for further conjugation, while the other remains as an ester.

Synthesis of this compound

The synthesis of this compound can be achieved through a Michael addition reaction, a reliable and well-established synthetic route.

Protocol 1: Synthesis via Michael Addition

This protocol describes the synthesis of the title compound from glycine ethyl ester hydrochloride and ethyl acrylate.

Materials:

  • Glycine ethyl ester hydrochloride

  • Ethyl acrylate

  • Triethylamine (TEA) or Diisopropylethylamine (DIEA)

  • Ethanol (absolute)

  • Diethyl ether

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve glycine ethyl ester hydrochloride (1 equivalent) in absolute ethanol.[4]

  • Base Addition: To the stirred solution, add triethylamine (2.2 equivalents) dropwise at room temperature. The formation of a white precipitate (triethylamine hydrochloride) will be observed.

  • Michael Addition: To this mixture, add ethyl acrylate (1.1 equivalents) dropwise.

  • Reaction: Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Filter the mixture to remove the triethylamine hydrochloride precipitate.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the ethanol.

    • Dissolve the residue in diethyl ether and wash with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield pure this compound as an oil.

Expected Yield: 60-80%

Workflow for Synthesis

cluster_synthesis Synthesis Workflow start Start: Glycine Ethyl Ester HCl + Ethyl Acrylate dissolve Dissolve in Ethanol start->dissolve add_base Add Triethylamine (TEA) dissolve->add_base add_acrylate Add Ethyl Acrylate add_base->add_acrylate reflux Reflux (12-24h) add_acrylate->reflux workup Aqueous Work-up reflux->workup purify Column Chromatography workup->purify product Product: this compound purify->product

Caption: Synthesis of this compound.

Application in Solid-Phase Peptide Synthesis (SPPS)

The incorporation of this compound into a peptide sequence using solid-phase peptide synthesis (SPPS) requires a modified amino acid building block that is compatible with standard coupling chemistries (e.g., Fmoc or Boc). For Fmoc-based SPPS, the secondary amine of the linker needs to be protected with an Fmoc group, and one of the ethyl esters needs to be hydrolyzed to a free carboxylic acid to enable coupling to the growing peptide chain.

Preparation of the Fmoc-Protected Building Block

To be used in Fmoc-SPPS, the title compound must be converted to 3-((2-(9H-fluoren-9-yl)methoxycarbonylamino)ethyl)(ethoxycarbonylmethyl)amino)propanoic acid .

Step 1: Selective Ester Hydrolysis

Selective hydrolysis of one of the ethyl esters can be challenging. A common strategy is to perform the initial Michael addition with a tert-butyl acrylate instead of ethyl acrylate. The tert-butyl ester can then be selectively cleaved under acidic conditions, leaving the ethyl ester intact.

Step 2: Fmoc Protection

The secondary amine is protected using Fmoc-OSu (9-fluorenylmethyloxycarbonyl-N-hydroxysuccinimide ester) or Fmoc-Cl in the presence of a base.

Protocol 2: Incorporation into a Peptide Sequence via Fmoc-SPPS

This protocol outlines the general steps for incorporating the Fmoc-protected and mono-acid functionalized linker into a peptide sequence on a solid support. This assumes the availability of the appropriately protected building block.

Materials:

  • Fmoc-protected peptide-resin

  • 20% Piperidine in DMF (deprotection solution)

  • Fmoc-protected linker-acid (3 equivalents)

  • HBTU (2.9 equivalents) or HATU (2.9 equivalents)

  • HOBt (3 equivalents) or HOAt (3 equivalents)

  • DIEA (6 equivalents)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • SPPS reaction vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.[5]

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 3 minutes.

    • Drain and repeat the treatment for 10 minutes to ensure complete removal of the Fmoc group.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Coupling of the Linker:

    • In a separate vial, dissolve the Fmoc-protected linker-acid, HBTU/HOBt (or HATU/HOAt), and DIEA in DMF.

    • Pre-activate the mixture for 2-5 minutes.

    • Add the activated linker solution to the deprotected peptide-resin.

    • Agitate the reaction vessel for 2-4 hours at room temperature. The longer coupling time is recommended due to the potential steric hindrance of the N-substituted amino acid.[5]

  • Monitoring the Coupling: Perform a Kaiser test or Chloranil test to check for the presence of free primary amines, indicating the completion of the coupling reaction. If the test is positive, the coupling step should be repeated.

  • Washing: After a negative Kaiser test, wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Capping (Optional): To block any unreacted amino groups, treat the resin with a capping solution (e.g., acetic anhydride and DIEA in DMF).

  • Continuation of Synthesis: Proceed with the deprotection of the Fmoc group on the newly added linker and the coupling of the next amino acid in the sequence.

Workflow for SPPS Incorporation

cluster_spps SPPS Incorporation Workflow start Start: Peptide-Resin swell Swell Resin in DMF start->swell deprotect Fmoc Deprotection (Piperidine/DMF) swell->deprotect wash1 Wash (DMF, DCM) deprotect->wash1 couple Couple Fmoc-Linker-OH (HBTU/HOBt/DIEA) wash1->couple wash2 Wash (DMF, DCM) couple->wash2 continue_synthesis Continue Peptide Elongation wash2->continue_synthesis cleave Cleave from Resin and Deprotect Side Chains continue_synthesis->cleave product Purified Modified Peptide cleave->product

Caption: Incorporation of the linker into a peptide via SPPS.

Data and Characterization

The successful synthesis and incorporation of the linker should be verified at each stage using appropriate analytical techniques.

Stage Analytical Technique Expected Outcome
Linker Synthesis ¹H NMR, ¹³C NMR, Mass SpectrometrySpectra consistent with the structure of this compound.
Fmoc-Linker-OH Synthesis ¹H NMR, Mass SpectrometryConfirmation of Fmoc group attachment and hydrolysis of one ester group.
Peptide Incorporation Kaiser Test (during SPPS)Negative test indicates complete coupling.
Final Peptide RP-HPLC, Mass SpectrometryA single major peak in the HPLC chromatogram with the expected mass-to-charge ratio for the modified peptide.

Conclusion and Future Perspectives

This compound represents a valuable and versatile building block for peptide chemists. Its ability to act as a flexible linker, introduce peptoid-like characteristics, and potentially enhance solubility makes it an attractive tool for the design of novel peptide-based therapeutics, diagnostic agents, and biomaterials. The protocols outlined in these application notes provide a solid foundation for the synthesis and incorporation of this and structurally similar non-canonical amino acids. Future work may involve exploring the differential deprotection of the two ester groups to create branched peptide structures or for orthogonal conjugation strategies.

References

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2014). Methods and protocols of modern solid phase peptide synthesis. In Methods in molecular biology (Clifton, N.J.) (Vol. 1184, pp. 19–42). [Link]

  • CCS Chemistry. (n.d.). Controllable Polymerization of N-Substituted β-Alanine N-Thiocarboxyanhydrides for Convenient Synthesis of Functional Poly(β-peptoid)s. [Link]

  • Protheragen. (n.d.). Peptide Linkers. [Link]

  • Lam, K. S., et al. (2003). Synthesis of hydrophilic and flexible linkers for peptide derivatization in solid phase. Tetrahedron Letters, 44(13), 2743-2746. [Link]

  • Mishra, A., et al. (2022). Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives. Applied and Environmental Microbiology, 88(23), e01617-22. [Link]

  • ResearchGate. (2022). (PDF) Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives. [Link]

  • Improta, R., et al. (1992). Beta-alanine containing peptides: a novel molecular tool for the design of gamma-turns. Biopolymers, 32(2), 173-183. [Link]

  • World Journal of Advanced Research and Reviews. (2022). Role of peptidomimetics for new drug discovery. [Link]

  • Chen, J., et al. (2022). Advances in the synthesis of β-alanine. Frontiers in Bioengineering and Biotechnology, 10, 964243. [Link]

  • ACS Publications. (2018). Flexible Peptide Linkers Enhance the Antimicrobial Activity of Surface-Immobilized Bacteriolytic Enzymes. ACS Applied Materials & Interfaces, 10(43), 36746-36756. [Link]

  • ResearchGate. (2009). Structure of alpha and beta alanine. [Link]

  • ResearchGate. (2019). Effect of Flexible and Rigid Linkers on Biological Activity of Recombinant Tetramer Variants of S3 Antimicrobial Peptide. [Link]

  • SYNTHESIS AND PRELIMINARY MOLECULAR DOCKING STUDIES OF NOVEL ETHYL-GLYCINATE AMIDE DERIVATIVES. (2020). International Journal of Research -GRANTHAALAYAH, 8(9), 369-380. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 3-(ethoxycarbonylmethylamino)propionate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of Ethyl 3-(ethoxycarbonylmethylamino)propionate. This document is designed for researchers, scientists, and professionals in drug development who are encountering challenges, particularly low yields, in this specific synthesis. Here, we dissect the common issues, provide evidence-based troubleshooting strategies, and offer detailed protocols to enhance the success of your experiments.

I. Introduction to the Synthesis

The synthesis of this compound typically involves a reductive amination reaction between ethyl 3-aminopropionate and ethyl glyoxylate. This method is favored for its atom economy and the direct formation of the target secondary amine. However, the reaction is not without its challenges, and achieving a high yield requires careful control of several parameters.

The core of the synthesis is the formation of an imine intermediate from the primary amine (ethyl 3-aminopropionate) and the aldehyde (ethyl glyoxylate), followed by its in-situ reduction to the desired secondary amine.

Reaction Scheme:

II. Troubleshooting Guide: Low Yields

Low yields in this synthesis can often be traced back to a few key areas of the reaction. This guide will walk you through the most common problems and their solutions in a question-and-answer format.

Question 1: My reaction yield is consistently low. What are the most likely causes?

Answer: Low yields in the reductive amination for synthesizing this compound can stem from several factors. The most common culprits are:

  • Incomplete Imine Formation: The initial condensation of the amine and aldehyde to form the imine is a reversible equilibrium reaction.[1] If this equilibrium is not shifted sufficiently towards the imine, the subsequent reduction step will be inefficient.

  • Choice and Reactivity of the Reducing Agent: The selection of the reducing agent is critical. A strong reducing agent can prematurely reduce the starting aldehyde (ethyl glyoxylate) to an alcohol, leading to a lower yield of the desired product.[2][3]

  • Sub-optimal Reaction Conditions: Parameters such as pH, temperature, and solvent can significantly impact both imine formation and the reduction step.[1][4]

  • Side Reactions: The formation of byproducts, such as over-alkylation products or self-condensation of the aldehyde, can consume starting materials and reduce the yield of the target molecule.[1][2]

Question 2: How can I improve imine formation?

Answer: To drive the equilibrium towards the imine, it is essential to remove the water that is formed as a byproduct of the condensation reaction.[1] Here are a few effective strategies:

  • Use of a Dehydrating Agent: The addition of a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves (3Å or 4Å) to the reaction mixture can effectively sequester water as it is formed.[1]

  • Azeotropic Removal of Water: If the solvent forms an azeotrope with water (e.g., toluene or benzene), a Dean-Stark apparatus can be used to continuously remove water from the reaction.

  • Pre-formation of the Imine: In some cases, allowing the amine and aldehyde to stir together for a period before adding the reducing agent can lead to higher concentrations of the imine.[1] Monitoring the reaction by techniques like NMR or IR can confirm imine formation.

Question 3: I am observing the formation of ethyl glycolate in my reaction mixture. What is happening and how can I prevent it?

Answer: The presence of ethyl glycolate indicates that your reducing agent is reducing the starting aldehyde, ethyl glyoxylate, instead of the imine intermediate. This is a common issue when using a strong, non-selective reducing agent like sodium borohydride (NaBH₄).[2]

To prevent this, you should switch to a milder and more selective reducing agent that preferentially reduces the protonated iminium ion over the aldehyde.[1][2] Excellent choices for this purpose include:

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB): STAB is a mild and selective reducing agent that is particularly effective for reductive aminations.[1][2] It is often the reagent of choice for this transformation.

  • Sodium Cyanoborohydride (NaBH₃CN): Similar to STAB, sodium cyanoborohydride is another mild reducing agent that is effective at reducing imines in the presence of aldehydes, especially under mildly acidic conditions.[1][2][3]

Question 4: What is the optimal pH for this reaction, and how do I control it?

Answer: The pH of the reaction medium is a critical parameter. Imine formation is generally favored under mildly acidic conditions (pH 4-5).[1] This is because the acid catalyzes the dehydration step. However, if the pH is too low, the starting amine will be protonated, rendering it non-nucleophilic and inhibiting the initial attack on the aldehyde.

A common and effective way to maintain the optimal pH is to add a catalytic amount of a weak acid, such as acetic acid (AcOH) , to the reaction mixture.[3][4] Typically, a small amount (e.g., 0.1 to 1 equivalent) is sufficient.

Question 5: Could over-alkylation be reducing my yield? How do I minimize it?

Answer: Over-alkylation occurs when the desired secondary amine product, which is also nucleophilic, reacts further with the aldehyde and is subsequently reduced to form a tertiary amine.[1][2]

To minimize this side reaction:

  • Control Stoichiometry: Using a slight excess of the amine (ethyl 3-aminopropionate) relative to the aldehyde (ethyl glyoxylate) can help ensure that the aldehyde is consumed before it can react with the product.[5]

  • Slow Addition of the Reducing Agent: Adding the reducing agent portion-wise over a period of time can help to keep the concentration of the reducing agent low, favoring the reduction of the initially formed imine.

III. Frequently Asked Questions (FAQs)

Q1: What is a typical solvent for this reaction? A1: Dichloromethane (DCM) and 1,2-dichloroethane (DCE) are common and effective solvents for reductive aminations. They are relatively non-polar and can dissolve the reactants well. Methanol (MeOH) or ethanol (EtOH) can also be used, particularly when using sodium borohydride as the reducing agent.

Q2: How can I monitor the progress of the reaction? A2: Thin Layer Chromatography (TLC) is a simple and effective way to monitor the reaction. You can track the disappearance of the starting materials and the appearance of the product. Staining with a potassium permanganate solution can help visualize the spots. For more detailed analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to identify the masses of the starting materials, intermediates, and products.

Q3: What is the best way to purify the final product? A3: After the reaction is complete, a standard aqueous workup is typically performed to remove any remaining reagents and salts. The crude product can then be purified by column chromatography on silica gel. A solvent system of ethyl acetate and hexanes is often a good starting point for elution.

Q4: Can I use ethyl glyoxylate in its hydrate form? A4: Ethyl glyoxylate is often available as a hydrate or in a solution. While the hydrate can be used, it will introduce water into the reaction, which can hinder imine formation. If using the hydrate, the use of a dehydrating agent is highly recommended. It is preferable to use an anhydrous solution of ethyl glyoxylate if available.

IV. Experimental Protocols

Optimized Protocol for the Synthesis of this compound

This protocol incorporates the troubleshooting advice for a higher yield.

Materials:

  • Ethyl 3-aminopropionate

  • Ethyl glyoxylate (50% solution in toluene or anhydrous)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Acetic acid (AcOH)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add ethyl 3-aminopropionate (1.0 eq).

  • Dissolve the amine in anhydrous dichloromethane (DCM).

  • Add ethyl glyoxylate (1.0-1.1 eq) to the solution and stir for 10-15 minutes at room temperature.

  • Add a catalytic amount of acetic acid (0.1 eq) and stir for another 30-60 minutes to facilitate imine formation.

  • In a separate container, weigh out sodium triacetoxyborohydride (1.2-1.5 eq).

  • Add the sodium triacetoxyborohydride to the reaction mixture in portions over 15-20 minutes. Be cautious as some gas evolution may occur.

  • Allow the reaction to stir at room temperature for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.

V. Data Presentation

Table 1: Comparison of Reducing Agents and Conditions
Reducing AgentAdditive(s)Typical Yield RangeKey Considerations
Sodium Borohydride (NaBH₄)None20-40%Prone to reducing the starting aldehyde.[2]
Sodium Borohydride (NaBH₄)Acetic Acid30-50%Acid can help with imine formation, but aldehyde reduction is still a major side reaction.
Sodium Cyanoborohydride (NaBH₃CN)Acetic Acid60-80%More selective for the imine; reaction is pH-sensitive.[1][3]
Sodium Triacetoxyborohydride (NaBH(OAc)₃)Acetic Acid (catalytic)70-95%Mild, highly selective, and generally gives the best results.[1][2]

VI. Visualizing the Process

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting low yields in this synthesis.

TroubleshootingWorkflow start Low Yield Observed check_imine Check Imine Formation (TLC, NMR) start->check_imine check_reducing_agent Evaluate Reducing Agent start->check_reducing_agent check_conditions Assess Reaction Conditions (pH, Solvent) start->check_conditions solution_imine Add Dehydrating Agent (e.g., MgSO₄, Mol. Sieves) check_imine->solution_imine solution_reducing_agent Switch to Milder Agent (e.g., NaBH(OAc)₃) check_reducing_agent->solution_reducing_agent solution_conditions Add Catalytic Acid (e.g., Acetic Acid) check_conditions->solution_conditions end_goal Improved Yield solution_imine->end_goal solution_reducing_agent->end_goal solution_conditions->end_goal

Caption: A flowchart for troubleshooting low yields.

Reaction Mechanism Overview

This diagram outlines the key steps in the reductive amination process.

ReactionMechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product amine Ethyl 3-aminopropionate imine Imine Intermediate amine->imine + Aldehyde - H₂O aldehyde Ethyl glyoxylate aldehyde->imine iminium Iminium Ion imine->iminium + H⁺ (from AcOH) product This compound iminium->product + Reducing Agent (e.g., NaBH(OAc)₃)

Caption: Key steps of the reductive amination.

VII. References

  • BenchChem. (n.d.). Troubleshooting Reductive Amination Reaction Conditions. Retrieved from --INVALID-LINK--

  • Reddit. (2025, March 7). Question about reductive amination reaction procedure. r/Chempros. Retrieved from --INVALID-LINK--

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from --INVALID-LINK--

  • Reddit. (2025, February 13). What's wrong with my reductive amination? I barely got any product. r/Chempros. Retrieved from --INVALID-LINK--

  • ResearchGate. (2018, March 21). Aldehyde not reacting in reductive amination reaction, thoughts?. Retrieved from --INVALID-LINK--

References

Technical Support Center: Optimizing Reaction Temperature for the Synthesis of Ethyl 3-(ethoxycarbonylmethylamino)propionate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Ethyl 3-(ethoxycarbonylmethylamino)propionate. This guide is designed for researchers, chemists, and drug development professionals engaged in the N-alkylation of ethyl 3-aminopropionate. Here, we move beyond simple protocols to explore the causality behind experimental choices, focusing on the critical parameter of reaction temperature. Our goal is to empower you with the knowledge to troubleshoot and optimize this reaction with scientific rigor.

Frequently Asked Questions (FAQs)

This section addresses high-level questions to provide a foundational understanding of the reaction and the importance of temperature control.

Q1: What is the fundamental reaction for synthesizing this compound?

A: The synthesis is a classic nucleophilic substitution (SN2) reaction. It involves the N-alkylation of a primary amine, ethyl 3-aminopropanoate, with an alkylating agent, typically ethyl chloroacetate or ethyl bromoacetate.[1][2] A non-nucleophilic base is essential to neutralize the hydrochloric or hydrobromic acid formed during the reaction, which would otherwise protonate and deactivate the starting amine.[3][4]

Q2: Why is reaction temperature the most critical parameter to optimize in this synthesis?

A: Temperature is a double-edged sword in this reaction. According to the Arrhenius equation, increasing the temperature accelerates the reaction rate, leading to shorter reaction times and potentially higher throughput. However, temperature also disproportionately affects the rates of undesirable side reactions. The key challenge is to find a thermal "sweet spot" that maximizes the rate of the desired mono-alkylation while minimizing the formation of impurities, primarily the di-alkylation byproduct and thermal decomposition products.

Q3: What is a sensible starting temperature range for optimizing this reaction?

A: A prudent starting point for this N-alkylation is a moderately elevated temperature, typically in the range of 50-80 °C . This range is often sufficient to achieve a reasonable reaction rate without aggressively promoting side reactions. Reactions can sometimes be run at room temperature, but may require significantly longer reaction times.[2][3] High-temperature conditions (e.g., >100 °C) should be approached with caution as they can lead to product degradation or increased byproduct formation.[5][6]

Q4: What are the main side products, and how does temperature influence their formation?

A: The primary side product of concern is the di-alkylated species, Ethyl 3-((ethoxycarbonylmethyl)2-amino)propionate . This forms because the desired secondary amine product is often more nucleophilic than the starting primary amine and can react with another molecule of ethyl chloroacetate.[1][5][7] Higher temperatures significantly increase the rate of this second alkylation. A secondary concern at excessive temperatures is thermal decomposition of the ester functionalities or the entire molecule.[6][8]

Q5: Beyond temperature, what other parameters are crucial for success?

A: Several factors work in concert with temperature:

  • Base Selection: An appropriate base is crucial. Inorganic bases like potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) are commonly used because they are inexpensive and effective at scavenging acid.[2][3][4]

  • Solvent Choice: Polar aprotic solvents such as acetonitrile (MeCN), acetone, or N,N-dimethylformamide (DMF) are preferred as they can solvate the cation of the base while not interfering with the nucleophilic amine.[3][4][9]

  • Stoichiometry: Using a molar excess of the starting amine (ethyl 3-aminopropanoate) can statistically favor the mono-alkylation reaction and suppress the formation of the di-alkylation byproduct.[1]

Troubleshooting Guide: From Low Conversion to Impure Product

This guide provides a logical framework for diagnosing and solving common issues encountered during the synthesis.

Problem 1: The reaction shows low or no conversion of starting materials.

  • Primary Suspect (Temperature): The reaction temperature is likely too low, resulting in slow kinetics. The activation energy barrier is not being sufficiently overcome.

  • Troubleshooting Steps:

    • Confirm Reagent Integrity: Ensure the amine has not been passivated (e.g., by prior exposure to acid) and that the alkyl halide is not degraded.

    • Verify Base and Solvent: Confirm that a suitable base and solvent are being used. For example, K₂CO₃ is generally more soluble in organic solvents than Na₂CO₃ and can be more effective.[3]

    • Implement a Stepwise Temperature Increase: Raise the reaction temperature in controlled increments (e.g., 10-15 °C). After each increase, allow the reaction to stir for 2-4 hours and monitor its progress by a suitable analytical method (TLC, GC, or LC-MS). This methodical approach will help identify the minimum temperature required for efficient conversion.

Problem 2: The reaction yields a significant amount of the di-alkylation byproduct.

  • Primary Suspect (Temperature): The reaction temperature is too high. Elevated temperatures provide enough energy to overcome the activation barrier for the second alkylation step, which competes with the desired primary reaction. The secondary amine product is a strong nucleophile and readily reacts at higher temperatures.[7]

  • Troubleshooting Steps:

    • Reduce Reaction Temperature: Based on your optimization data, lower the temperature to a point where the formation of the desired product is still favorable, but the rate of di-alkylation is significantly reduced. This often involves a trade-off with reaction time.

    • Adjust Stoichiometry: Increase the molar excess of ethyl 3-aminopropanoate relative to ethyl chloroacetate (e.g., from 1.5 equivalents to 2.5 or 3.0 equivalents). This increases the probability that the alkyl halide will encounter a molecule of the starting amine rather than the product amine.[1]

    • Control Reaction Time: Monitor the reaction closely and stop it once the consumption of the limiting reagent (ethyl chloroacetate) is complete to prevent further reaction of the product.

Problem 3: The reaction mixture darkens significantly, and/or impure, tarry products are observed.

  • Primary Suspect (Temperature): The reaction temperature is excessively high, leading to thermal decomposition. Esters can undergo elimination and other degradation pathways at high temperatures.[6][8]

  • Troubleshooting Steps:

    • Immediately Reduce Temperature: This is the most critical step. Drastically lower the setpoint.

    • Consult Thermal Stability Data: Research the known decomposition temperatures for your reactants and product. Studies on similar esters, like ethyl propionate, show decomposition can begin to accelerate above certain high temperatures.[6][8]

    • Ensure an Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidative side reactions, which are often exacerbated at higher temperatures.

Experimental Protocols & Data Visualization

Protocol 3.1: General Procedure for Synthesis

This protocol provides a robust starting point for your experiments.

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser under a nitrogen atmosphere, add ethyl 3-aminopropanoate (1.5 equivalents).

  • Add anhydrous potassium carbonate (2.0 equivalents) and a suitable solvent (e.g., acetonitrile, 5-10 mL per gram of amine).

  • Begin vigorous stirring to create a fine suspension of the base.

  • Add ethyl chloroacetate (1.0 equivalent) dropwise to the mixture.

  • Heat the reaction mixture to the desired temperature (e.g., 60 °C) and maintain it for the duration of the reaction.

  • Monitor the reaction's progress every 2-4 hours using TLC or GC-MS.

  • Upon completion, cool the mixture to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

  • Purify the crude product via column chromatography or vacuum distillation.

Protocol 3.2: Workflow for Temperature Optimization Study

This workflow details a systematic approach to finding the optimal reaction temperature.

G cluster_prep Preparation Phase cluster_exec Execution Phase cluster_analysis Analysis Phase prep1 Set up 3-5 parallel reactions (e.g., using a multi-well reaction block) prep2 Charge each reactor with identical reagents and stoichiometry (e.g., Protocol 3.1) prep1->prep2 exec1 Set each reactor to a unique temperature (e.g., 40°C, 55°C, 70°C, 85°C) prep2->exec1 exec2 Start all reactions simultaneously exec1->exec2 exec3 Sample each reactor at fixed time points (e.g., 2h, 4h, 8h, 16h) exec2->exec3 an1 Quench and analyze each sample by GC or LC-MS exec3->an1 an2 Quantify: 1. % Conversion of Limiting Reagent 2. % Yield of Desired Product 3. % Formation of Byproduct an1->an2 an3 Plot data: Yield vs. Time for each Temperature an2->an3 an4 Determine optimal T and time based on max yield and min byproduct an3->an4

Caption: Workflow for a parallel temperature optimization study.

Table 3.1: Illustrative Data from a Temperature Optimization Study

This table summarizes the kind of quantitative data you should aim to collect. It clearly demonstrates the trade-off between reaction rate and selectivity.

Temperature (°C)Reaction Time (h)Conversion of Ethyl Chloroacetate (%)Yield of Desired Product (%)Di-alkylation Byproduct (%)Selectivity Ratio (Product:Byproduct)
401665%61%2%~30 : 1
60898%90%6%15 : 1
804>99%85%14%~6 : 1
1002>99%72%25%~3 : 1

Visualizing Reaction Pathways and Logic

Understanding the competing reactions is key to optimization.

ReactionPathway Amine Ethyl 3-aminopropanoate (Primary Amine) Product Desired Product (Secondary Amine) Amine->Product + Base, Solvent Halide Ethyl Chloroacetate Halide->Product + Base, Solvent Byproduct Di-alkylation Byproduct (Tertiary Amine) Halide->Byproduct + Base, Solvent Product->Byproduct + Base, Solvent Temp_Opt Optimal Temp (e.g., 60°C) Product->Temp_Opt Temp_High High Temp (e.g., >80°C) Byproduct->Temp_High

Caption: Competing N-alkylation pathways influenced by temperature.

Troubleshooting action action start Monitor Reaction Progress (TLC/GC/LC-MS) q1 Conversion > 95%? start->q1 q2 Byproduct < 5%? q1->q2 Yes a1_no Increase Temperature by 10-15°C q1->a1_no No a2_no Decrease Temperature Adjust Stoichiometry (More Amine) q2->a2_no No end_ok Reaction Optimized! Proceed to Workup q2->end_ok Yes a1_no->start Continue Monitoring a2_no->start Restart with new conditions end_reopt Re-evaluate Conditions

Caption: A logical flow diagram for troubleshooting reaction outcomes.

References

  • Best Conditions For N-Alkylation? (2022). Sciencemadness.org. [Link]

  • Boodida, S. et al. (2018). Direct Catalytic N‐Alkylation of α‐Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry . ChemistrySelect. [Link]

  • Benoiton, N. L. (1993). On the side-reaction of N-alkylation of amino groups during hydrogenolytic deprotection in alcohol-containing solvents . International Journal of Peptide and Protein Research. [Link]

  • N alkylation at sp3 Carbon Reagent Guide . (n.d.). ACS Green Chemistry Institute. [Link]

  • Preparation method for synthesis of ethyl 3-ethoxypropionate. (2014).
  • Synthesis method of 3-ethoxy ethyl propionate. (2021).
  • Kim, J. et al. (2014). Selective N-alkylation of amines using nitriles under hydrogenation conditions: facile synthesis of secondary and tertiary amines . Organic & Biomolecular Chemistry. [Link]

  • Sipos, G. et al. (2024). Sustainable and Safe N-alkylation of N-heterocycles by Propylene Carbonate under Neat Reaction Conditions . MDPI. [Link]

  • Amine Synthesis . (n.d.). Study Mind. [Link]

  • Which product will be formed by the reaction of primary amine with ethyl chloroacetate? (2014). ResearchGate. [Link]

  • Thompson, Z. J. et al. (2017). Reduced Reactivity of Amines against Nucleophilic Substitution via Reversible Reaction with Carbon Dioxide . ResearchGate. [Link]

  • Deadman, B. J. et al. (2016). Continuous N-alkylation reactions of amino alcohols using γ-Al2O3 and supercritical CO2 . Beilstein Journal of Organic Chemistry. [Link]

  • Can anyone recommend how to do a reaction with chloroacetic acid or ethyl chloroacetate? (2012). ResearchGate. [Link]

  • De Luca, L. (2006). Synthesis of functionalized N-alkyl amino esters and amides via a simple and efficient method from alpha-amino acids . ResearchGate. [Link]

  • Ethyl 3-aminopropanoate . (n.d.). PubChem. [Link]

  • Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate. (2014).
  • Tietze, L. F. et al. (1990). ETHYL 3,3-DIETHOXYPROPANOATE . Organic Syntheses. [Link]

  • Preparation method of 3-ethoxyl ethyl propionate. (2009).
  • Langa, E. et al. (2013). Short synthesis of ethyl 3-(3-aminophenyl)propanoate . Tetrahedron Letters. [Link]

  • Nucleophilic Substitution in Synthesis: Amines . (2022). Chemistry LibreTexts. [Link]

  • Ethyl Chloroacetate a Deadly Precursor to Many Pharmaceuticals . (2022). YouTube. [Link]

  • Automated Parallel Synthesis of N-Alkylated-α-Amino Methyl Esters in Gram Quantities . (2005). CHIMIA. [Link]

  • nucleophilic substitution - halogenoalkanes and ammonia . (n.d.). Chemguide. [Link]

  • β-Alanine ethyl ester . (n.d.). Wikipedia. [Link]

  • Nucleophilicity Trends of Amines . (2018). Master Organic Chemistry. [Link]

  • Metcalfe, A. et al. (2015). High-Temperature Unimolecular Decomposition of Ethyl Propionate . ResearchGate. [Link]

  • Es-sebbar, E. et al. (2014). Kinetic and Mechanistic Study of the Thermal Decomposition of Ethyl Nitrate . HAL Open Science. [Link]

  • Ethyl 3-(methylamino)propanoate . (n.d.). PubChem. [Link]

  • Salanne, M. et al. (2023). Thermal decomposition of 1-ethyl-3-methylimidazolium acetate . ChemRxiv. [Link]

  • Blades, A. T. (1959). Kinetics of the thermal decomposition of ethyl propionate . Canadian Journal of Chemistry. [Link]

  • Verevkin, S. P. et al. (2023). Thermal decomposition of 1-ethyl-3-methylimidazolium acetate . ResearchGate. [Link]

Sources

Technical Support Center: Catalyst Selection and Optimization for the Synthesis of Ethyl 3-(ethoxycarbonylmethylamino)propionate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for the synthesis of Ethyl 3-(ethoxycarbonylmethylamino)propionate. This guide is designed for researchers, chemists, and professionals in drug development who are navigating the complexities of synthesizing this tertiary amine ester. Drawing from extensive experience in synthetic methodology and reaction optimization, this document provides in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the success of your synthesis.

The synthesis of this compound, a molecule featuring two distinct ester functionalities and a tertiary amine, is most commonly approached via the reductive amination of ethyl 3-aminopropionate with ethyl glyoxylate. This pathway, while efficient, is not without its challenges. Issues such as catalyst selection, competing side reactions, and product purification are common hurdles. This guide is structured to address these specific issues head-on, providing not just solutions but also the scientific reasoning behind them.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and atom-economical method is the direct (one-pot) reductive amination of ethyl 3-aminopropionate with ethyl glyoxylate. This reaction involves the formation of an imine intermediate, which is then reduced in situ to the desired tertiary amine.[1]

Q2: I am observing significant amounts of a high molecular weight, viscous material in my reaction. What could be the cause?

A2: This is a common issue when working with ethyl glyoxylate, which has a propensity to polymerize, especially in the presence of trace amounts of acid or base. It is crucial to use freshly distilled or high-purity ethyl glyoxylate. Running the reaction at lower temperatures can also help mitigate this side reaction.

Q3: My reaction is stalling, and I am not achieving full conversion. What are the likely reasons?

A3: Incomplete conversion can be due to several factors:

  • Catalyst Deactivation: The catalyst may be poisoned by impurities in the starting materials or solvent.

  • Insufficient Reducing Agent: Ensure you are using a sufficient excess of the reducing agent.

  • Reversibility of Imine Formation: The initial imine formation is an equilibrium process.[1] Removing the water formed during this step, for instance by using molecular sieves, can drive the reaction forward.

Q4: I am having difficulty purifying my product. What strategies can I employ?

A4: The polarity of the starting materials, product, and potential byproducts can be very similar, making chromatographic separation challenging. An acid-base extraction is a highly effective purification technique for amines. By washing the crude reaction mixture with a dilute acid (e.g., 1M HCl), the basic tertiary amine product will be protonated and move into the aqueous layer, while non-basic impurities remain in the organic layer. The aqueous layer can then be basified and the product re-extracted with an organic solvent.[2]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Yield 1. Catalyst Inactivity2. Incomplete Imine Formation3. Over-alkylation to Quaternary Ammonium Salt4. Hydrolysis of Ester Groups1. Use a fresh, high-quality catalyst. Consider a catalyst screen.2. Add a dehydrating agent (e.g., molecular sieves) or use a solvent that allows for azeotropic removal of water.3. Use a milder reducing agent and control the stoichiometry of the reactants carefully.4. Ensure anhydrous reaction conditions and avoid strongly acidic or basic workups.
Formation of Side Products 1. Self-condensation of Ethyl Glyoxylate2. Michael Addition of the Amine to the Product3. Formation of a Secondary Amine (incomplete reaction)1. Add the ethyl glyoxylate slowly to the reaction mixture at a low temperature.2. This is less common but can occur under certain conditions. Optimize reaction time and temperature.3. Increase the amount of reducing agent and/or extend the reaction time.
Inconsistent Results 1. Variable Quality of Reagents2. Presence of Moisture3. Inconsistent Reaction Temperature1. Use reagents from a reliable source and purify if necessary.2. Dry all solvents and glassware thoroughly. Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).3. Use a temperature-controlled reaction setup.

Catalyst Selection and Optimization

The choice of catalyst and reducing agent is critical for a successful reductive amination. Below is a comparison of common systems.

Catalyst System Reducing Agent Advantages Disadvantages Typical Conditions
Sodium Triacetoxyborohydride (NaBH(OAc)₃) N/A (acts as both)Mild and selective, tolerates a wide range of functional groups.[2]Can be expensive, may require an acid catalyst (e.g., acetic acid).Room temperature, in solvents like Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).
Palladium on Carbon (Pd/C) Hydrogen Gas (H₂)Cost-effective for large-scale synthesis, high activity.[1]Requires specialized hydrogenation equipment, can sometimes lead to over-reduction.1-10 bar H₂, in solvents like Ethanol or Ethyl Acetate.
Sodium Borohydride (NaBH₄) N/AInexpensive and readily available.Less selective than NaBH(OAc)₃, can reduce the ester groups if not controlled carefully. Often requires a two-step process.[3]Typically performed in two steps: imine formation followed by reduction at 0°C.
Iridium Catalysts (e.g., Cp*Ir complexes) Ammonium Formate or Formic AcidHigh activity and selectivity, can be used for transfer hydrogenation.[3]Can be expensive and require ligand synthesis.Mild conditions (40-80°C).

Experimental Protocols

Protocol 1: One-Pot Reductive Amination using Sodium Triacetoxyborohydride

This protocol is a good starting point for small-scale synthesis and optimization.

  • To a solution of ethyl 3-aminopropionate (1.0 eq.) in anhydrous Dichloromethane (DCM) under an inert atmosphere, add ethyl glyoxylate (1.0-1.2 eq.).

  • Stir the mixture at room temperature for 30-60 minutes to facilitate imine formation.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5-2.0 eq.) portion-wise. An exotherm may be observed.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography or acid-base extraction.

Protocol 2: Catalytic Hydrogenation using Palladium on Carbon

This protocol is suitable for larger-scale synthesis.

  • In a hydrogenation vessel, dissolve ethyl 3-aminopropionate (1.0 eq.) and ethyl glyoxylate (1.0-1.2 eq.) in Ethanol.

  • Carefully add 10% Palladium on Carbon (Pd/C) (1-5 mol%).

  • Pressurize the vessel with hydrogen gas (1-5 bar) and stir vigorously at room temperature.

  • Monitor the reaction by observing hydrogen uptake and analyzing aliquots by GC-MS or LC-MS.

  • Once the reaction is complete, carefully filter the catalyst through a pad of celite.

  • Concentrate the filtrate under reduced pressure.

  • The crude product can be purified as described in Protocol 1.

Visualizing the Workflow

Catalyst Selection Workflow

Catalyst_Selection Start Define Synthesis Scale & Equipment Availability Small_Scale Small Scale (<1g) Lab Bench Setup Start->Small_Scale Lab Scale Large_Scale Large Scale (>1g) Access to Hydrogenator Start->Large_Scale Pilot/Process Scale NaBH_OAc3 Use NaBH(OAc)₃ (Protocol 1) Small_Scale->NaBH_OAc3 Pd_C Use Pd/C with H₂ (Protocol 2) Large_Scale->Pd_C Check_Yield Check Yield & Purity NaBH_OAc3->Check_Yield Pd_C->Check_Yield Optimization Proceed to Optimization Check_Yield->Optimization Good Troubleshoot Troubleshoot (See Guide) Check_Yield->Troubleshoot Poor Troubleshooting_Workflow Start Low Yield or Incomplete Reaction Check_Reagents Check Reagent Purity (especially Ethyl Glyoxylate) Start->Check_Reagents Check_Conditions Verify Anhydrous Conditions & Inert Atmosphere Check_Reagents->Check_Conditions Reagents OK Increase_Reagent Increase Reducing Agent Stoichiometry Check_Conditions->Increase_Reagent Conditions OK Add_Dehydrant Add Dehydrating Agent (e.g., Molecular Sieves) Increase_Reagent->Add_Dehydrant No Improvement Success Improved Yield Increase_Reagent->Success Improved Optimize_Temp Optimize Reaction Temperature Add_Dehydrant->Optimize_Temp No Improvement Add_Dehydrant->Success Improved Catalyst_Screen Perform Catalyst Screen Optimize_Temp->Catalyst_Screen No Improvement Optimize_Temp->Success Improved Catalyst_Screen->Success Improved

Caption: A workflow for troubleshooting common reaction issues.

References

  • Benchchem. (n.d.). Technical Support Center: Optimization of Reductive Amination for Tertiary Amine Synthesis.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • ResearchGate. (n.d.). Reaction optimization for the catalytic reductive amination of esters. Retrieved from [Link]

  • Abad, A., Agullo, C., Cunat, A. C., & Zaragoza, R. J. (2012). Highly Functionalized 1,2–Diamino Compounds through Reductive Amination of Amino Acid-Derived β–Keto Esters. PLoS ONE, 7(12), e53231. [Link]

  • Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

Sources

Technical Support Center: Solvent Effects on Reactions of Ethyl 3-(ethoxycarbonylmethylamino)propionate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical information, troubleshooting advice, and practical protocols for understanding and optimizing reactions involving Ethyl 3-(ethoxycarbonylmethylamino)propionate by leveraging solvent effects.

Introduction: The Critical Role of the Solvent

The choice of solvent is one of the most powerful yet frequently underestimated parameters in synthetic organic chemistry. For a molecule like this compound, which contains both a secondary amine and two ester functionalities, the solvent environment dictates not only the solubility of reactants but also profoundly influences reaction rates, selectivity, and even the reaction mechanism itself.[1][2] A reaction that fails in one solvent may proceed to high yield in another. This guide is designed to provide a foundational understanding and a practical framework for troubleshooting and optimizing your reactions by making informed solvent choices.

Fundamentals: Understanding Solvent-Reactant Interactions

To control a reaction, one must first understand the forces at play. Solvents influence reaction rates primarily by differentially solvating the reactants and the transition state.[1] A solvent that stabilizes the transition state more than the reactants will accelerate the reaction. Conversely, a solvent that strongly solvates the reactants more than the transition state will slow it down. The key properties of a solvent to consider are its polarity (dielectric constant) and its proticity (ability to donate hydrogen bonds).

  • Polar Protic Solvents (e.g., Water, Ethanol, Methanol): These solvents have O-H or N-H bonds and can act as hydrogen bond donors. They are highly effective at solvating both cations and anions.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile, Acetone): These solvents have strong dipoles but lack O-H or N-H bonds. They are excellent at solvating cations but are poor at solvating anions, leaving them "naked" and more nucleophilic.[3]

  • Nonpolar Solvents (e.g., Hexane, Toluene, Dichloromethane): These solvents have low dielectric constants and do not effectively solvate charged species.

The molecule in focus, this compound, is a neutral molecule. Reactions involving neutral molecules that proceed through a polar or charged transition state are generally accelerated by polar solvents.[1]

Frequently Asked Questions (FAQs)

Q1: Which class of solvent is typically best for the N-alkylation of a secondary amine like this compound?

A1: For a typical Sₙ2 N-alkylation reaction with an alkyl halide, polar aprotic solvents such as Acetonitrile (ACN) or N,N-Dimethylformamide (DMF) are generally preferred.[4] This is because protic solvents (like ethanol or water) can form strong hydrogen bonds with the lone pair of the secondary amine, creating a "solvent cage" that stabilizes the amine reactant and increases the activation energy required for it to act as a nucleophile. Polar aprotic solvents do not form these hydrogen bonds, leaving the amine's lone pair more available for nucleophilic attack and thus accelerating the reaction.[3]

Q2: How does the dielectric constant of the solvent affect my reaction rate?

A2: The dielectric constant is a measure of a solvent's ability to separate charges. For reactions where the transition state is more polar than the reactants, an increase in the solvent's dielectric constant will stabilize the transition state and increase the reaction rate.[1][5] For example, in the N-alkylation of a secondary amine with an alkyl halide, the transition state involves significant charge separation. Therefore, moving from a nonpolar solvent like toluene to a polar solvent like DMSO would be expected to dramatically increase the reaction rate. However, the relationship is not always linear, and other factors like proticity can be more dominant.[2]

Q3: Can the ester groups in my molecule be affected by the solvent choice during an N-alkylation reaction?

A3: Yes, particularly if you are using a protic solvent under basic conditions. If the reaction requires a strong base and a protic solvent like ethanol, there is a risk of side reactions such as ester hydrolysis (if water is present) or transesterification.[6][7] Using a polar aprotic solvent with a non-nucleophilic base (e.g., potassium carbonate) can help minimize these side reactions.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you might encounter during your experiments in a question-and-answer format.

Issue 1: Low or No Product Yield

Q: I'm attempting an N-alkylation of this compound with an alkyl bromide in toluene, but I'm seeing very little to no product formation after 24 hours. What's going wrong?

A: The primary suspect is your choice of solvent. Toluene is a nonpolar solvent and is generally poor for Sₙ2 reactions that involve neutral nucleophiles and electrophiles, as it does little to stabilize the polar transition state.

Troubleshooting Steps:

  • Change to a Polar Aprotic Solvent: Switch the solvent to acetonitrile (ACN), DMF, or DMSO. These solvents are known to accelerate Sₙ2 reactions.[4]

  • Check Reagent Reactivity: Alkyl bromides are generally suitable, but if the reaction is still slow, consider switching to a more reactive alkyl iodide. Adding a catalytic amount of sodium or potassium iodide can also facilitate the reaction by an in-situ Finkelstein reaction.

  • Increase Temperature: If switching the solvent is not sufficient, gradually increasing the reaction temperature can help overcome the activation energy barrier. Monitor the reaction closely for the appearance of degradation products.

Issue 2: Formation of Multiple Products (Over-alkylation)

Q: My N-alkylation is working, but I am getting a significant amount of a quaternary ammonium salt byproduct. How can I improve selectivity for the desired tertiary amine?

A: This is a classic case of over-alkylation. The tertiary amine product can sometimes be more nucleophilic than the starting secondary amine, leading to a second alkylation event.

Troubleshooting Steps:

  • Control Stoichiometry: Use only a slight excess (1.05-1.1 equivalents) of the alkylating agent.

  • Slow Addition: Add the alkylating agent dropwise or via a syringe pump over a period of time. This keeps the instantaneous concentration of the alkylating agent low, favoring the reaction with the more abundant secondary amine starting material.[8]

  • Solvent and Temperature: Running the reaction in a less polar solvent or at a lower temperature can sometimes reduce the rate of the second alkylation more than the first, thereby improving selectivity.

Issue 3: Reaction Stalls or is Incomplete

Q: The reaction starts well, but seems to stop at ~50% conversion, even with extended reaction times. Why is this happening?

A: This issue often points to product inhibition or a problem with the base used in the reaction.

Troubleshooting Steps:

  • Base Selection and Solubility: In N-alkylation, a base (e.g., K₂CO₃, Cs₂CO₃, or a non-nucleophilic organic base like DIPEA) is required to neutralize the HBr formed. If the base is not strong enough or is insoluble in the reaction medium, the resulting ammonium salt can precipitate or inhibit the reaction.

    • Ensure you are using at least one equivalent of a suitable base.

    • Cesium carbonate (Cs₂CO₃) is often more effective than K₂CO₃ due to its higher solubility in organic solvents.[9][10]

  • Anhydrous Conditions: Ensure your solvent and reagents are dry. Trace amounts of water can interfere with the reaction, especially if using a very strong base.[9]

  • Product Solubility: It's possible the product salt is precipitating from the solution, effectively removing it from the reaction. Try a solvent that better solubilizes all components.

Troubleshooting Workflow Diagram

G start Problem Observed low_yield Low / No Yield start->low_yield overalkylation Over-alkylation (Quaternary Salt) start->overalkylation stalled_rxn Reaction Stalls start->stalled_rxn solvent_change Switch to Polar Aprotic (DMF, ACN, DMSO) low_yield->solvent_change Is solvent nonpolar? reagent_change Use more reactive Alkyl Iodide / Add KI low_yield->reagent_change Is alkylating agent unreactive? temp_increase Increase Temperature low_yield->temp_increase stoich Adjust Stoichiometry (1.05 eq. Alkyl Halide) overalkylation->stoich slow_add Slowly Add Alkylating Agent overalkylation->slow_add temp_decrease Lower Temperature overalkylation->temp_decrease base_check Check Base Strength & Solubility (Use Cs₂CO₃) stalled_rxn->base_check anhydrous Ensure Anhydrous Conditions stalled_rxn->anhydrous solubility Improve Product Solubility stalled_rxn->solubility end Problem Resolved solvent_change->end reagent_change->end temp_increase->end stoich->end slow_add->end temp_decrease->end base_check->end anhydrous->end solubility->end

Caption: A troubleshooting workflow for common N-alkylation issues.

Experimental Protocol: A Case Study

Objective: To determine the effect of solvent on the reaction rate of the N-alkylation of this compound with benzyl bromide.

Reaction: this compound + Benzyl Bromide --(K₂CO₃)--> N-benzyl-N-(ethoxycarbonylmethyl) beta-alanine ethyl ester + KBr + H₂O + CO₂

Materials:

  • This compound (1.0 mmol)

  • Benzyl bromide (1.0 mmol)

  • Potassium Carbonate (K₂CO₃), anhydrous powder (1.5 mmol)

  • Anhydrous Solvents: Toluene, Acetonitrile (ACN), and N,N-Dimethylformamide (DMF)

  • Internal Standard (e.g., dodecane)

  • Reaction vials, magnetic stir bars, heating block

  • TLC plates, GC or HPLC for analysis

Procedure:

  • Preparation: In three separate, dry 10 mL reaction vials, add this compound (1.0 mmol), anhydrous K₂CO₃ (1.5 mmol), and a magnetic stir bar.

  • Solvent Addition: To each vial, add 5 mL of one of the anhydrous solvents (Toluene to vial 1, ACN to vial 2, DMF to vial 3).

  • Internal Standard: Add a known amount of the internal standard to each vial.

  • Reaction Initiation: Place the vials in a preheated heating block set to 60°C and allow them to stir for 10 minutes to equilibrate.

  • Time Zero (t=0): Add benzyl bromide (1.0 mmol) to each vial simultaneously. This is your starting point.

  • Monitoring: At regular intervals (e.g., 30 min, 1 hr, 2 hr, 4 hr, 8 hr, 24 hr), withdraw a small aliquot (~0.1 mL) from each reaction mixture. Quench the aliquot in a vial containing water and ethyl acetate, then vortex.

  • Analysis: Analyze the organic layer of each quenched aliquot by TLC, GC, or HPLC to determine the ratio of starting material to product.

  • Data Processing: Plot the concentration of the product versus time for each solvent. The initial slope of this curve is proportional to the initial reaction rate.

Data Presentation: Expected Outcome

The results of this experiment can be summarized in a table to easily compare the effect of each solvent.

SolventDielectric Constant (ε)Reaction Rate (Relative)Time to 50% Conversion (t₁/₂)
Toluene2.41 (Baseline)> 24 hours
Acetonitrile37.5~50x~ 3 hours
DMF36.7~75x~ 1.5 hours

Note: The relative rates and times are illustrative and will depend on the specific reactants and conditions.

Visualizing the Solvent Effect

The difference in reaction rates can be attributed to how each solvent system solvates the reactants versus the Sₙ2 transition state.

Caption: Energy profile comparing a reaction in protic vs. polar aprotic solvents.

References

Technical Support Center: Purification of Ethyl 3-(ethoxycarbonylmethylamino)propionate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of Ethyl 3-(ethoxycarbonylmethylamino)propionate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical solutions for common challenges encountered during the purification of this compound.

I. Understanding the Molecule and Potential Impurities

This compound is a secondary amine with two ester functionalities. Its purification can be challenging due to its polarity, potential for salt formation, and susceptibility to hydrolysis. The most common synthetic route is the Michael addition of ethyl glycinate to ethyl acrylate.

Diagram: Synthesis and Common Impurities

cluster_reactants Reactants cluster_product Desired Product cluster_impurities Potential Impurities Ethyl Glycinate Ethyl Glycinate Target_Molecule This compound Ethyl Glycinate->Target_Molecule Michael Addition Unreacted_Glycinate Unreacted Ethyl Glycinate Ethyl Glycinate->Unreacted_Glycinate Ethyl Acrylate Ethyl Acrylate Ethyl Acrylate->Target_Molecule Unreacted_Acrylate Unreacted Ethyl Acrylate Ethyl Acrylate->Unreacted_Acrylate Polymerization Polyacrylate Ethyl Acrylate->Polymerization Self-Condensation Bis_adduct Bis-adduct (Tertiary Amine) Target_Molecule->Bis_adduct Further Reaction Hydrolysis Hydrolysis Products (Acids/Alcohols) Target_Molecule->Hydrolysis Degradation

Caption: Synthesis pathway and common impurities.

II. Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect after the synthesis of this compound?

A1: The primary impurities are typically unreacted starting materials, such as ethyl glycinate and ethyl acrylate. Additionally, side products can form, including a bis-adduct where a second molecule of ethyl acrylate reacts with the product to form a tertiary amine. Polymerization of ethyl acrylate can also occur, leading to oligomeric or polymeric impurities. Finally, hydrolysis of the ester groups can lead to the corresponding carboxylic acids and ethanol, especially if water is present during the reaction or workup.

Q2: My crude product is a viscous oil. Is this normal?

A2: Yes, it is common for the crude product to be a viscous oil. This viscosity can be due to the presence of the desired product, which is an oil at room temperature, as well as polymeric byproducts and residual starting materials.

Q3: Can I purify this compound using distillation?

A3: Vacuum distillation can be a viable purification method, particularly for removing lower-boiling impurities like residual ethyl acrylate and ethanol.[1][2] However, due to the relatively high boiling point of the desired product and its potential for degradation at elevated temperatures, high vacuum and a short path distillation apparatus are recommended. It is crucial to monitor the temperature closely to prevent decomposition.

Q4: Is column chromatography a suitable purification method?

A4: Column chromatography is a highly effective method for purifying this compound. However, due to the basic nature of the secondary amine, challenges such as streaking and poor separation can occur on standard silica gel.[3]

Q5: How can I prevent my compound from sticking to the silica gel during column chromatography?

A5: To mitigate the interaction between the basic amine and acidic silica gel, you can add a small amount of a volatile base, such as triethylamine (Et3N), to the eluent.[4] Typically, a concentration of 0.1-1% Et3N is sufficient. Alternatively, you can use an amine-functionalized silica column, which provides a more inert stationary phase for the purification of basic compounds.[3][5]

Q6: What is a good starting solvent system for column chromatography?

A6: A good starting point for normal-phase chromatography on silica gel is a mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate. You can gradually increase the polarity by increasing the proportion of ethyl acetate. If the compound does not elute, a stronger eluent system such as dichloromethane/methanol can be used.[6] Thin Layer Chromatography (TLC) should be used to determine the optimal solvent system before performing the column.

Q7: My compound seems to be degrading during workup and purification. What can I do?

A7: The ester functionalities in this compound are susceptible to hydrolysis, especially under acidic or basic conditions.[7][8] It is important to perform aqueous workups with care, avoiding strong acids and bases. Use of a saturated sodium bicarbonate solution for neutralization is a milder alternative to sodium hydroxide. Ensure all solvents are dry and minimize the exposure of the compound to water and prolonged heating.

III. Troubleshooting Guides

Guide 1: Column Chromatography Issues
Problem Possible Cause Solution
Streaking on TLC plate and poor separation on the column. The basic amine is interacting with the acidic silica gel.Add 0.1-1% triethylamine to your eluent system.[4] Alternatively, use an amine-functionalized silica column.[3][5]
Compound is not eluting from the column. The eluent is not polar enough.Gradually increase the polarity of your eluent system. For example, increase the percentage of ethyl acetate in your hexane/ethyl acetate mixture. If necessary, switch to a more polar system like dichloromethane/methanol.
Multiple spots on TLC after purification. Incomplete separation or on-column degradation.Optimize your eluent system using TLC to achieve better separation between your product and impurities. If degradation is suspected, consider using a less acidic stationary phase like alumina or a functionalized silica.
Guide 2: Distillation Issues
Problem Possible Cause Solution
Product is decomposing in the distillation pot. The distillation temperature is too high.Use a high-vacuum pump to lower the boiling point of your compound. A short-path distillation apparatus will also minimize the time the compound spends at high temperatures.
Poor separation of product and impurities. The boiling points of the components are too close.Fractional distillation with a column packed with Raschig rings or other packing material can improve separation. However, for compounds with very similar boiling points, chromatography may be a better option.
Bumping or uneven boiling. Lack of nucleation sites.Use a magnetic stir bar or boiling chips in the distillation flask to ensure smooth boiling.
Guide 3: Workup and Isolation Issues
Problem Possible Cause Solution
Low yield after aqueous workup. The product is partially soluble in the aqueous phase, or hydrolysis has occurred.Saturate the aqueous layer with sodium chloride to decrease the solubility of the organic product. Perform extractions with an organic solvent multiple times. Avoid using strong acids or bases during the workup to prevent hydrolysis.[7]
Formation of an emulsion during extraction. High concentration of salts or polar impurities.Add a small amount of brine (saturated NaCl solution) to help break the emulsion. Gentle swirling instead of vigorous shaking can also prevent emulsion formation.
Product is an oil and difficult to handle. Inherent physical property of the compound.After purification, remove the solvent under reduced pressure. For storage, it is best to keep it under an inert atmosphere (nitrogen or argon) and at a low temperature to prevent degradation.

IV. Experimental Protocols

Protocol 1: Column Chromatography Purification
  • Slurry Preparation: Prepare a slurry of silica gel in your chosen non-polar solvent (e.g., hexane).

  • Column Packing: Pour the slurry into your chromatography column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve your crude product in a minimal amount of the eluent or a slightly more polar solvent. Adsorb the sample onto a small amount of silica gel and dry it. Carefully add the dried sample to the top of the column.

  • Elution: Begin eluting with your starting solvent system (e.g., 9:1 hexane/ethyl acetate + 0.5% triethylamine).

  • Gradient Elution: Gradually increase the polarity of the eluent by increasing the proportion of the polar solvent.

  • Fraction Collection: Collect fractions and analyze them by TLC.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Diagram: Column Chromatography Workflow

A Prepare Silica Slurry B Pack Column A->B C Load Crude Sample B->C D Elute with Solvent Gradient C->D E Collect Fractions D->E F Analyze Fractions by TLC E->F G Combine Pure Fractions F->G Identify Pure Fractions H Evaporate Solvent G->H I Purified Product H->I

Caption: Workflow for column chromatography purification.

V. References

  • KR102062143B1 - Method for producing high purity Ethyl 3-Ethoxypropionate - Google Patents. (URL not available)

  • Reddit. (2019). Column Chromatography of Compound with Amine and Carboxylic Acid. (URL: [Link])

  • Synthesis, purification, and solution properties of net anionic poly(β-amino ester)s. (URL not available)

  • Supporting Information for: - Catalytic Reductive N-Alkylation of Amines using Carboxylic Acids. (URL not available)

  • Teledyne ISCO. Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. (URL not available)

  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography? (URL: [Link])

  • Benchchem. Technical Support Center: Purification of Secondary Alkyl Amines. (URL not available)

  • CN112479873A - Synthesis method of 3-ethoxy ethyl propionate - Google Patents. (URL: )

  • PubChem. Ethyl 3-(diethylamino)propionate. (URL: [Link])

  • Organic Syntheses. ethyl 3,3-diethoxypropanoate. (URL: [Link])

  • ResolveMass Laboratories Inc. (2025). Poly β-Amino Esters (PBAEs): A Comprehensive Guide. (URL: [Link])

  • CN104910066A - Ethyl 3-(pyridin-2-ylamino)propanoate post-treatment purification method - Google Patents. (URL: )

  • Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate - Google Patents. (URL: )

  • YouTube. (2015). Make Ethyl Propionate by Fischer Esterification. (URL: [Link])

  • CN104016861A - Preparation method for synthesis of ethyl 3-ethoxypropionate - Google Patents. (URL: )

  • CN110105419B - Synthesis method of fluticasone propionate impurity - Google Patents. (URL: )

  • Wikipedia. Ethyl propionate. (URL: [Link])

  • NIH. (2012). Poly (β-amino esters): Procedures for Synthesis and Gene Delivery. (URL: [Link])

  • bioRxiv. (2025). Understanding aroma loss during partial wine dealcoholization by vacuum distillation. (URL: [Link])

Sources

"Ethyl 3-(ethoxycarbonylmethylamino)propionate" stability and degradation issues

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Ethyl 3-(ethoxycarbonylmethylamino)propionate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability and potential degradation issues associated with this molecule. Drawing upon established principles of organic chemistry and data from analogous structures, this document offers troubleshooting advice and answers to frequently asked questions to ensure the integrity of your experiments.

I. Introduction to the Stability of this compound

This compound is a diester containing a secondary amine. This combination of functional groups presents a unique set of stability challenges that researchers must consider to ensure the integrity of their starting material and experimental results. The primary degradation pathways for this molecule are hydrolysis of the ester groups and intramolecular cyclization facilitated by the secondary amine. The rate of these degradation reactions is highly dependent on factors such as pH, temperature, and the presence of catalysts.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the handling, storage, and use of this compound in experimental settings.

Issue 1: Loss of Purity or Appearance of Unexpected Peaks in LC-MS/NMR Analysis After Storage.

  • Question: I have been storing my stock solution of this compound in a standard laboratory solvent at room temperature. Over time, I've noticed a decrease in the main peak area and the emergence of new peaks in my analytical data. What could be happening?

  • Answer: The observed degradation is likely due to hydrolysis of one or both of the ethyl ester groups. Esters are susceptible to hydrolysis, a reaction with water that can be catalyzed by either acid or base.[1][2][3][4] Even trace amounts of water in your solvent or exposure to atmospheric moisture can lead to the formation of the corresponding carboxylic acids over time.

    • Causality: The ester carbonyl is electrophilic and susceptible to nucleophilic attack by water. In neutral water, this reaction is slow. However, under acidic conditions, the carbonyl oxygen is protonated, making the carbonyl carbon more electrophilic. Under basic conditions, the nucleophile is the more reactive hydroxide ion.

    • Troubleshooting Protocol:

      • Solvent Selection: Use anhydrous solvents for preparing stock solutions. Solvents should be freshly opened or properly stored to minimize water content.

      • Storage Conditions: Store stock solutions at low temperatures (-20°C or -80°C) to significantly slow down the rate of hydrolysis.

      • Inert Atmosphere: For long-term storage, consider blanketing the solution with an inert gas like argon or nitrogen to displace moisture and oxygen.

      • pH Control: If working in aqueous buffers, maintain a pH as close to neutral (pH 7) as possible, as both acidic and basic conditions will accelerate hydrolysis.

Issue 2: Formation of a Cyclic Byproduct, Especially During Heating or in the Presence of Base.

  • Question: During a reaction where I am using this compound as a starting material, I have isolated an unexpected byproduct with a mass corresponding to the loss of two molecules of ethanol. What is this compound?

  • Answer: The byproduct is likely a 2,5-diketopiperazine derivative, formed through an intramolecular cyclization reaction. The secondary amine can act as an internal nucleophile, attacking one of the ester carbonyls, followed by a second intramolecular aminolysis to form a stable six-membered ring. This process is often favored at elevated temperatures or in the presence of a base.

    • Causality: The nitrogen of the secondary amine can attack the carbonyl carbon of one of the ester groups, leading to the elimination of ethanol and the formation of a lactam. This is an intramolecular aminolysis. A subsequent, similar intramolecular reaction at the other ester group leads to the stable diketopiperazine ring.

    • Troubleshooting Protocol:

      • Temperature Control: If possible, run your reaction at a lower temperature to disfavor the intramolecular cyclization.

      • pH Management: Avoid strongly basic conditions, as this will deprotonate the secondary amine, increasing its nucleophilicity and accelerating the cyclization. If a base is required for your reaction, consider using a weaker, non-nucleophilic base.

      • Protecting Groups: In multi-step syntheses, consider protecting the secondary amine with a suitable protecting group (e.g., Boc, Cbz) to prevent its participation in side reactions. This protecting group can be removed in a later step.

Issue 3: Inconsistent Reaction Yields or Complete Reaction Failure.

  • Question: I am using this compound in a reaction that is sensitive to the concentration of the starting material. My results are not reproducible. Could this be related to the stability of the compound?

  • Answer: Yes, the instability of this compound can lead to inconsistent results. If the compound has degraded in storage, the actual concentration in your stock solution will be lower than calculated, leading to lower yields or reaction failure.

    • Causality: As discussed, hydrolysis and intramolecular cyclization are the primary degradation pathways. The extent of this degradation can vary depending on storage time, temperature, and exposure to moisture and air.

    • Troubleshooting Protocol:

      • Fresh Solutions: Prepare fresh solutions of this compound immediately before use whenever possible.

      • Purity Check: Before a critical experiment, verify the purity of your starting material or stock solution using a quick analytical method like TLC, LC-MS, or NMR.

      • Standardization: If using a stock solution over a period of time, it is good practice to re-standardize it periodically to determine the exact concentration of the active compound.

III. Frequently Asked Questions (FAQs)

  • Q1: What are the ideal storage conditions for neat this compound?

    • A1: The neat compound should be stored in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere (argon or nitrogen). For long-term storage, refrigeration (2-8°C) is recommended to minimize potential degradation.

  • Q2: What is the expected thermal stability of this compound?

  • Q3: Which analytical techniques are best for detecting degradation products?

    • A3:

      • LC-MS (Liquid Chromatography-Mass Spectrometry): This is an excellent technique for detecting the hydrolysis products (which will have different masses) and the cyclized byproduct.

      • NMR (Nuclear Magnetic Resonance) Spectroscopy: 1H and 13C NMR can be used to identify the structures of degradation products. For example, the disappearance of the characteristic ethyl ester signals and the appearance of a carboxylic acid proton signal would indicate hydrolysis.

      • FTIR (Fourier-Transform Infrared) Spectroscopy: The appearance of a broad O-H stretch (from the carboxylic acid) and changes in the C=O stretching region can also indicate degradation.

  • Q4: Can I use this compound in aqueous buffers? If so, what is the optimal pH range for stability?

    • A4: While it is possible to use this compound in aqueous buffers for short-term experiments, it is important to be aware of the potential for hydrolysis. Based on the general stability of esters, a pH range of 6-7.5 would be expected to offer the best stability.[9] Strongly acidic (pH < 4) and strongly basic (pH > 9) conditions should be avoided to minimize hydrolysis. For β-alanine derivatives, the stability can be pH-dependent.[9]

IV. Visualization of Degradation Pathways

The following diagrams illustrate the primary degradation pathways of this compound.

G cluster_hydrolysis Hydrolysis Pathway cluster_cyclization Intramolecular Cyclization A This compound B Hydrolysis Product 1 (Monoacid) A->B H₂O / H⁺ or OH⁻ D Diketopiperazine Derivative A->D Δ or Base (-2 EtOH) C Hydrolysis Product 2 (Diacid) B->C H₂O / H⁺ or OH⁻

Caption: Major degradation pathways of this compound.

V. Experimental Protocols

Protocol 1: Preparation and Storage of a Standard Stock Solution

  • Materials: Anhydrous solvent (e.g., DMSO, DMF, or Ethanol), this compound, inert gas (Argon or Nitrogen), appropriate glassware.

  • Procedure: a. Dry all glassware in an oven at 120°C for at least 2 hours and cool under a stream of inert gas. b. Weigh the desired amount of this compound in a tared vial. c. Add the appropriate volume of anhydrous solvent to the vial to achieve the desired concentration. d. Briefly vortex or sonicate to ensure complete dissolution. e. Purge the headspace of the vial with inert gas for 1-2 minutes. f. Seal the vial tightly with a cap containing a chemically resistant septum. g. Store the solution at -20°C or below.

G start Start dry_glassware Dry Glassware (120°C, 2h) start->dry_glassware weigh_compound Weigh Compound dry_glassware->weigh_compound add_solvent Add Anhydrous Solvent weigh_compound->add_solvent dissolve Dissolve (Vortex/Sonicate) add_solvent->dissolve purge Purge with Inert Gas dissolve->purge seal Seal Vial purge->seal store Store at ≤ -20°C seal->store end End store->end

Sources

Technical Support Center: Troubleshooting Common Impurities in the Synthesis of Ethyl 3-(ethoxycarbonylmethylamino)propionate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the synthesis of Ethyl 3-(ethoxycarbonylmethylamino)propionate. This molecule is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), including the ACE inhibitor Ramipril[1][2][3][4][5]. Its purity is therefore of critical importance for the safety and efficacy of the final drug product.

The most common and industrially scalable synthesis route is the aza-Michael addition of ethyl glycinate to ethyl acrylate[6][7]. While seemingly straightforward, this reaction is prone to several side reactions that can lead to a range of impurities. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into identifying, understanding, and mitigating these common impurities. We will explore the causality behind their formation and offer practical troubleshooting solutions in a direct question-and-answer format.

Section 1: Frequently Asked Questions & Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis and purification of this compound.

Q1: What are the primary impurities I should expect from the aza-Michael addition of ethyl glycinate and ethyl acrylate?

A: The primary impurities can be categorized into three main groups: unreacted starting materials, products from side reactions, and degradation products. Understanding the origin of each is the first step in controlling your process.

Causality: The reaction involves a nucleophilic attack of the primary amine (ethyl glycinate) on the activated alkene (ethyl acrylate)[7]. The desired product is a secondary amine, which itself remains nucleophilic. This, combined with the inherent reactivity of the starting materials, creates pathways for several predictable side products.

Summary of Common Impurities:

Impurity NameStructureOriginTypical Analytical Observation
Impurity A: Ethyl AcrylateCH₂=CHCOOEtUnreacted Starting MaterialVolatile, early eluting peak in GC; distinct signals in ¹H NMR (~5.8-6.4 ppm).
Impurity B: Ethyl GlycinateH₂NCH₂COOEtUnreacted Starting MaterialMore polar than product; visible by LC-MS, may require derivatization for GC.
Impurity C: Di-addition AdductEtOOC-CH₂-N(CH₂CH₂COOEt)₂Side ReactionHigher molecular weight peak in MS; later eluting peak in HPLC/GC.
Impurity D: Poly(ethyl acrylate)-[CH₂(CHCOOEt)]n-Side ReactionInsoluble solid, broad baseline hump in chromatography.[8]
Impurity E: Glycine DiketopiperazineCyclo-(Gly-Gly)Side Reaction/DegradationPolar, often insoluble in organic solvents; distinct amide signals in NMR.
Impurity F: Hydrolysis ProductHOOC-CH₂-NH-CH₂CH₂COOEtDegradation (Workup)More polar/acidic; significant peak shift in HPLC with pH change.
Q2: My post-reaction analysis (GC/NMR) shows significant amounts of unreacted ethyl acrylate and ethyl glycinate. What went wrong?

A: Observing unreacted starting materials points to an incomplete reaction. This can be due to several factors related to reaction kinetics and equilibrium.

Causality: The aza-Michael addition is often reversible and can be slow without proper catalysis or thermal input.

  • Insufficient Reaction Time/Temperature: The reaction may not have reached completion. While higher temperatures can accelerate the reaction, they can also promote side reactions like polymerization.

  • Catalyst Issues: The reaction is often catalyzed by a base or a Lewis acid[7]. An inappropriate, inactive, or insufficient amount of catalyst will result in a sluggish conversion.

  • Stoichiometry: An incorrect molar ratio of reactants can leave one starting material in excess.

Troubleshooting & Prevention:

  • Optimize Reaction Time: Monitor the reaction progress using TLC, GC, or HPLC at set intervals (e.g., every 2 hours) to determine the point at which the reaction stalls or is complete.

  • Control Stoichiometry: Use a slight excess (1.05 to 1.1 equivalents) of ethyl glycinate to ensure the complete consumption of the more volatile and polymer-prone ethyl acrylate.

  • Catalyst Screening: If uncatalyzed, consider adding a mild, non-nucleophilic base (e.g., triethylamine) or a Lewis acid catalyst to facilitate the addition.

  • Temperature Control: For base-catalyzed reactions, running at a moderate temperature (e.g., 30-50°C) can provide a good balance between reaction rate and impurity formation[9].

Q3: My mass spectrometry results show an impurity with a mass of M+100 relative to my product. What is it and how do I prevent it?

A: This is the classic signature of the di-addition adduct (Impurity C) , where a second molecule of ethyl acrylate (MW = 100.12 g/mol ) has reacted with your desired secondary amine product.

Causality: Your product, this compound, is a secondary amine and remains nucleophilic. It can compete with the starting ethyl glycinate to react with ethyl acrylate, forming a tertiary amine. This follow-on reaction is often faster than the initial reaction, especially if localized high concentrations of ethyl acrylate are present.

G cluster_0 Primary Reaction cluster_1 Side Reaction A Ethyl Glycinate (Primary Amine) P Desired Product (Secondary Amine) A->P + Ethyl Acrylate B Ethyl Acrylate P2 Desired Product (Secondary Amine) I_C Impurity C (Tertiary Amine) P2->I_C + Ethyl Acrylate B2 Ethyl Acrylate

Caption: Competitive reaction pathway leading to Impurity C.

Troubleshooting & Prevention:

  • Control Reagent Addition: The most effective method is to add the ethyl acrylate slowly and sub-surface to a well-stirred solution of ethyl glycinate. This maintains a low concentration of the acrylate, favoring the reaction with the more abundant primary amine.

  • Adjust Stoichiometry: As mentioned in Q2, using a slight excess of ethyl glycinate can help consume the ethyl acrylate before it has a chance to react with the product.

  • Lower Temperature: Running the reaction at a lower temperature can sometimes reduce the rate of the second addition relative to the first.

Q4: During my workup, I noticed a sticky, insoluble solid forming. What is this?

A: This is almost certainly poly(ethyl acrylate) (Impurity D) . Ethyl acrylate is a monomer that can undergo free-radical or anionic polymerization, especially when heated, exposed to UV light, or in the presence of certain initiators (like strong bases).

Causality: Commercial ethyl acrylate contains inhibitors (e.g., hydroquinone methyl ether) to prevent polymerization during storage[6]. However, these inhibitors can be consumed or overwhelmed under reaction conditions, particularly with prolonged heating or if the starting material is old.

Troubleshooting & Prevention:

  • Use Fresh Reagents: Always use fresh, properly stored ethyl acrylate that contains an inhibitor.

  • Maintain Inert Atmosphere: Conduct the reaction under an inert atmosphere (Nitrogen or Argon) to prevent oxygen from initiating radical polymerization pathways.

  • Avoid High Temperatures: Keep the reaction temperature as low as feasible. If heating is required, ensure it is carefully controlled and monitored.

  • Purification: If formed, the polymer is typically removed by filtration as it is insoluble in most common organic solvents.

Section 2: Analytical Protocols for Impurity Profiling

Accurate identification and quantification of impurities are critical. Below are recommended starting methods for chromatographic analysis.

Protocol 1: Reverse-Phase HPLC Method

This method is suitable for separating the starting materials, the main product, and more polar impurities like the hydrolysis product.

  • System Preparation: Equilibrate the HPLC system with the initial mobile phase conditions for at least 30 minutes.

  • Sample Preparation: Accurately weigh ~10 mg of the crude reaction mixture and dissolve it in 10 mL of Mobile Phase A to prepare a 1 mg/mL solution. Filter through a 0.45 µm syringe filter.

  • Injection: Inject 10 µL of the prepared sample.

  • Data Analysis: Identify peaks based on retention times of reference standards. Quantify impurities using an area percent normalization method.

Typical HPLC Parameters:

ParameterValueRationale
Column C18, 4.6 x 150 mm, 3.5 µmStandard reverse-phase column for good separation of moderately polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterProvides protons for good peak shape and MS compatibility.
Mobile Phase B 0.1% Formic Acid in AcetonitrileStandard organic eluent.
Gradient 5% B to 95% B over 20 minA wide gradient is necessary to elute both polar starting materials and non-polar adducts.
Flow Rate 1.0 mL/minStandard analytical flow rate.
Column Temp. 30 °CEnsures reproducible retention times.
Detection UV at 210 nm / or MSAmine and ester groups lack strong chromophores; low UV is required. MS is superior for identification.
Protocol 2: Gas Chromatography (GC-MS) Method

GC is excellent for detecting volatile impurities like residual ethyl acrylate and can also be used to analyze the main product and di-addition adduct.

  • System Preparation: Condition the column at the maximum temperature for 30 minutes before the first injection.

  • Sample Preparation: Dilute the crude sample 1:1000 in a suitable solvent like Ethyl Acetate or Dichloromethane.

  • Injection: Inject 1 µL using a split injection (e.g., 50:1 split ratio).

  • Data Analysis: Identify compounds based on their retention time and fragmentation pattern in the mass spectrometer.

G Start Crude Reaction Mixture Analyze Analyze by HPLC / GC-MS Start->Analyze Identify Identify Impurity Profile Analyze->Identify Unreacted High Unreacted SMs (Impurity A, B) Identify->Unreacted [Impurity A/B > Limit] DiAdduct High Di-Adduct (Impurity C) Identify->DiAdduct [Impurity C > Limit] Polymer Polymer Present (Impurity D) Identify->Polymer [Impurity D > Limit] Other Other Impurities (E, F) Identify->Other [Impurity E/F > Limit] Clean Product Meets Spec Identify->Clean [All Impurities < Limit] Opt_Time Action: - Increase Reaction Time - Check Catalyst - Adjust Stoichiometry Unreacted->Opt_Time Opt_Add Action: - Slow Acrylate Addition - Use Amine Excess - Lower Temperature DiAdduct->Opt_Add Opt_Cond Action: - Use Fresh Acrylate - Inert Atmosphere - Lower Temperature Polymer->Opt_Cond Opt_Workup Action: - Control Workup pH - Avoid High Temp Other->Opt_Workup Opt_Time->Start Re-run Synthesis Opt_Add->Start Re-run Synthesis Opt_Cond->Start Re-run Synthesis Opt_Workup->Start Re-run Synthesis

Caption: A logical workflow for impurity troubleshooting.

Section 3: References

  • WO2010049401A1: Method for the synthesis of a ramipril intermediate.

  • CN104817486A: Ramipril intermediate synthesis method.

  • EP2598479A1: A method for preparing ramipril.

  • EP3154940B1: Process for the preparation of ramipril.

  • US6407262B1: Process for the preparation of Ramipril.

  • KR102062143B1: Method for producing high purity Ethyl 3-Ethoxypropionate.

  • Wikipedia: Ethyl acrylate. [Link]

  • CN112479873A: Synthesis method of 3-ethoxy ethyl propionate.

  • PubChem: Ethyl Acrylate. [Link]

  • Biotech Spain: Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. [Link]

  • ResearchGate: Aza-Michael addition of secondary amine to ethyl acrylate. [Link]

Sources

Technical Support Center: A Guide to the Purification of Ethyl 3-(ethoxycarbonylmethylamino)propionate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for "Ethyl 3-(ethoxycarbonylmethylamino)propionate," a key diester intermediate in advanced chemical synthesis. Achieving high purity for this compound is critical for the success of subsequent reactions and the integrity of final products. This guide provides in-depth troubleshooting advice, detailed purification protocols, and answers to frequently asked questions, grounded in established chemical principles and field-proven experience.

Section 1: Understanding the Impurity Profile

Effective purification begins with a thorough understanding of what you need to remove. The impurity profile is intrinsically linked to the synthesis method.

Q1: What are the most common impurities I might encounter when synthesizing this compound?

The most common synthesis route is a Michael addition reaction between ethyl glycinate (glycine ethyl ester) and ethyl acrylate. While seemingly straightforward, this reaction can generate several byproducts that complicate purification.

Common Impurities:

  • Unreacted Starting Materials: Residual ethyl glycinate and ethyl acrylate are common contaminants. Ethyl acrylate, in particular, is prone to polymerization.

  • Tertiary Amine Byproduct: The secondary amine product is nucleophilic and can react with a second molecule of ethyl acrylate. This "double addition" results in the formation of a tertiary amine, N-(2-ethoxycarbonylethyl)-N-(ethoxycarbonylmethyl)-2-amino-propionic acid ethyl ester, which is often the most challenging impurity to separate due to its similar polarity and higher boiling point.

  • Poly(ethyl acrylate): The vinyl group in ethyl acrylate can polymerize under thermal or catalytic conditions, leading to viscous, oily residues that are difficult to handle.

  • Solvents and Catalysts: Any solvents or catalysts used in the reaction must be completely removed.

Below is a diagram illustrating the primary reaction and the formation of the key tertiary amine impurity.

cluster_reactants Reactants cluster_products Reaction Mixture Ethyl Glycinate Ethyl Glycinate Product Desired Product (Secondary Amine) Ethyl Glycinate->Product + Ethyl Acrylate (Michael Addition) Ethyl Acrylate Ethyl Acrylate Ethyl Acrylate->Product Impurity Tertiary Amine Byproduct Ethyl Acrylate->Impurity Product->Impurity + Ethyl Acrylate (Double Addition)

Caption: Synthesis of the desired product and formation of the tertiary amine impurity.

Section 2: Troubleshooting Common Purification Issues

This section addresses specific problems you might encounter during the purification process in a question-and-answer format.

Q2: My crude product is a viscous, yellow oil. What does this indicate and how do I address it?

A viscous, yellow-to-brown oil is a classic sign of poly(ethyl acrylate) formation and potentially other high-molecular-weight side products. These polymers will not be removed by simple extraction and will interfere with distillation by causing bumping or decomposition.

  • Causality: Polymerization is often initiated by heat or trace impurities. Running the reaction at the lowest effective temperature and ensuring high-purity starting materials can minimize this.

  • Troubleshooting Steps:

    • Initial Filtration: Dissolve the crude product in a suitable solvent like ethyl acetate or dichloromethane. The polymer may precipitate or remain as a gummy residue. Filter the solution to remove as much of this insoluble material as possible.

    • Solvent Precipitation: If the polymer is partially soluble, you can attempt to precipitate it by adding a non-solvent like hexane while stirring vigorously.

    • Proceed with Caution: Even after filtration, residual polymer can pose a problem. It is advisable to proceed to a robust purification method like fractional vacuum distillation, but be prepared for a significant non-volatile residue in the distillation flask.

Q3: My NMR spectrum shows unreacted starting materials. What is the best first step for removal?

Unreacted ethyl glycinate (an amine) and residual acidic or basic catalysts are best removed with a liquid-liquid extraction (aqueous wash) before attempting more energy-intensive methods like distillation or chromatography.

  • Causality: Ethyl glycinate is basic and can be protonated to form a water-soluble salt. This allows for its selective removal from the organic phase containing your desired product.

  • Troubleshooting Steps: A standard aqueous work-up is highly effective. See Protocol 1 for a detailed, step-by-step procedure. This initial purification step significantly reduces the burden on subsequent methods.

Q4: After an aqueous wash, I still see a closely-related impurity by TLC/GC-MS. What is it likely to be and what's the next step?

This is very likely the tertiary amine byproduct formed from double addition. Its polarity and structure are very similar to your desired product, making it difficult to separate by extraction alone.

  • Causality: The tertiary amine has a higher molecular weight and boiling point, and a slightly different polarity. These small differences must be exploited for separation.

  • Next Steps:

    • Fractional Vacuum Distillation: This is the preferred method, especially for larger scales (>5 g). The difference in boiling points, though potentially small, can be sufficient for separation with an efficient distillation column.[1] See Protocol 2 .

    • Silica Gel Chromatography: For smaller scales or when extremely high purity is required, column chromatography is the most effective method.[2] The subtle difference in polarity allows for separation on a silica gel stationary phase. See Protocol 3 .

Section 3: Step-by-Step Purification Protocols

The following protocols provide detailed methodologies for purifying your product. The choice of method depends on the scale of your reaction and the impurity profile of your crude material.

G start Crude Reaction Mixture wash Protocol 1: Aqueous Wash / Extraction start->wash decision1 Scale > 5g? wash->decision1 distill Protocol 2: Fractional Vacuum Distillation decision1->distill Yes chrom Protocol 3: Column Chromatography decision1->chrom No end_node High-Purity Product (>98%) distill->end_node chrom->end_node

Caption: Decision workflow for selecting the appropriate purification protocol.

Protocol 1: Initial Work-up and Extraction

This protocol is designed to remove unreacted ethyl glycinate, catalysts, and other water-soluble impurities.

  • Dissolution: Dissolve the crude reaction mixture in an appropriate organic solvent (e.g., ethyl acetate, 10 mL per 1 g of crude product).

  • Acid Wash: Transfer the solution to a separatory funnel and wash with a dilute acid solution (e.g., 1 M HCl or 5% citric acid solution). This step protonates the basic ethyl glycinate, making it soluble in the aqueous layer.[3] Repeat the wash.

  • Base Wash: Wash the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid.

  • Brine Wash: Wash the organic layer with a saturated sodium chloride (brine) solution to remove the bulk of the dissolved water.

  • Drying: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to yield the partially purified product as an oil.

Protocol 2: Purification by Fractional Vacuum Distillation

This method separates compounds based on their boiling points and is ideal for larger quantities.

Table 1: Approximate Boiling Points of Components (at reduced pressure)

CompoundBoiling Point (Estimated)Notes
Ethyl Acrylate~35-40 °C @ 100 mmHgVolatile starting material.
Ethyl Glycinate~50-55 °C @ 15 mmHgVolatile starting material.
Product Higher than starting materials Target compound.
Tertiary Amine ByproductHigher than productMain high-boiling impurity.
  • Apparatus Setup: Assemble a fractional distillation apparatus equipped with a Vigreux or packed column (e.g., with Raschig rings) for efficient separation. Ensure all glass joints are properly sealed for high vacuum.

  • Vacuum Application: Connect the apparatus to a vacuum pump with a cold trap and a pressure gauge. Slowly and carefully apply vacuum.

  • Heating: Gently heat the distillation flask using a heating mantle.

  • Fraction Collection:

    • Fore-run: Collect the initial low-boiling fraction, which will contain residual solvents and unreacted starting materials.

    • Main Fraction: Once the temperature at the distillation head stabilizes, collect the main fraction corresponding to your product.

    • Final Fraction: A subsequent rise in temperature indicates the distillation of higher-boiling impurities like the tertiary amine byproduct. Stop the distillation before these impurities co-distill.

  • Caution: Amino acid esters can be thermally sensitive.[1] Use the lowest possible pressure to keep the distillation temperature down and avoid decomposition.

Protocol 3: High-Purity Polish using Column Chromatography

This is the most effective method for achieving very high purity (>99%), especially on a smaller scale.

  • Stationary Phase: Pack a glass column with silica gel slurried in the initial eluent.

  • Sample Loading: Dissolve the partially purified product in a minimal amount of the eluent or a stronger solvent like dichloromethane and load it onto the top of the silica column.

  • Elution: Begin elution with a non-polar solvent system (e.g., a mixture of hexane and ethyl acetate, starting at 9:1). The less polar impurities will elute first.

  • Gradient Elution: Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate. This will cause your product, and subsequently the more polar tertiary amine impurity, to move down the column.

  • Fraction Collection: Collect fractions and analyze them by Thin-Layer Chromatography (TLC) to identify those containing the pure product.[4][5]

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the final, high-purity product.

Section 4: Purity Assessment and Quality Control

Accurately determining the purity of your final product is essential. Several analytical techniques can be employed.[6]

Q5: How can I accurately determine the purity of my final product?

A combination of chromatographic and spectroscopic methods is recommended for a comprehensive assessment.

Table 2: Comparison of Analytical Methods for Purity Assessment

FeatureGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)Nuclear Magnetic Resonance (NMR)
Principle Separation based on volatility and polarity; detection by mass.Separation based on polarity; detection by UV absorbance.Quantitative analysis based on signal integration relative to a standard.
Analytes Volatile and thermally stable compounds.A broad range of compounds, including non-volatile ones.Any molecule with NMR-active nuclei (e.g., ¹H).
Strengths Excellent for identifying volatile impurities by mass spectrum. High sensitivity.Versatile for a wide range of compounds. Well-established for purity assays.Provides structural confirmation. qNMR offers absolute purity determination.
Limitations Not suitable for thermally unstable or non-volatile compounds (e.g., polymers).Requires a chromophore for UV detection.Lower sensitivity compared to GC/HPLC. Requires a high-purity internal standard for qNMR.

Recommended Approach:

  • NMR Spectroscopy (¹H NMR): Confirm the structure of the purified product and check for the absence of signals corresponding to starting materials or the tertiary amine byproduct.

  • GC-MS: Use to determine the purity percentage by peak area and to identify any trace volatile impurities that may be present.[7]

Section 5: Frequently Asked Questions (FAQs)

Q6: What is the best method for large-scale (>100 g) purification? For large-scale purification, fractional vacuum distillation is almost always preferred over chromatography due to its higher throughput, lower solvent consumption, and generally lower cost.[8][9]

Q7: My compound seems to be degrading during distillation, even under vacuum. What can I do? If you observe darkening or decomposition, your distillation temperature is likely too high. To remedy this, use a better vacuum pump to achieve a lower pressure, which will in turn lower the boiling point. A short-path distillation apparatus can also minimize the time the compound spends at high temperatures.

Q8: Can I purify this compound by recrystallization? The free base of this compound is an oil, making direct recrystallization impossible. However, it may be possible to convert it to a crystalline salt, such as the hydrochloride or oxalate salt.[10] This salt could then be purified by recrystallization from a suitable solvent system. The pure salt would then need to be neutralized with a base and extracted to recover the purified free-base oil.

Q9: What are the proper storage conditions for the purified product? As a secondary amine and an ester, the compound can be susceptible to oxidation and hydrolysis. For long-term storage, it is best kept in an airtight container, under an inert atmosphere (e.g., nitrogen or argon), and at a low temperature, such as in a freezer at -20°C.[11]

References

  • Isolation of Amino Acids by Distillation of the Acetylated Amino Acid Ethyl Esters. ACS Publications. Available at: [Link]

  • Enantiomeric enrichment of α-amino acid derivatives: Recrystallization of N-Fmoc α-amino acid tert-butyl esters. ResearchGate. Available at: [Link]

  • US Patent 5424476A - Method for preparing amino acid esters.Google Patents.
  • WO Patent 1998049133A1 - Process for esterification of amino acids and peptides.Google Patents.
  • Experiment #11 – Chromatographic Separation of Amino Acids. Indian Hills Community College. Available at: [Link]

  • A Convenient Synthesis of Amino Acid Methyl Esters. National Institutes of Health (NIH). Available at: [Link]

  • Chromatography of amino acids. BioTopics. Available at: [Link]

  • What are different ways to convert Amino Acid carboxylic acid into ester? ResearchGate. Available at: [Link]

  • KR Patent 102062143B1 - Method for producing high purity Ethyl 3-Ethoxypropionate.Google Patents.
  • CN Patent 112479873A - Synthesis method of 3-ethoxy ethyl propionate.Google Patents.
  • ETHYL 3-(N-METHYLAMINO) PROPIONATE | 2213-08-3. LookChem. Available at: [Link]

  • CN Patent 104910066A - Ethyl 3-(pyridin-2-ylamino)propanoate post-treatment purification method.Google Patents.

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Technical Support Guide: Reaction Monitoring of Ethyl 3-(ethoxycarbonylmethylamino)propionate Synthesis by TLC

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical resource for researchers monitoring the synthesis of Ethyl 3-(ethoxycarbonylmethylamino)propionate. This reaction, typically a Michael addition of glycine ethyl ester to ethyl acrylate, requires careful monitoring to ensure complete consumption of starting materials and to minimize side-product formation. Thin-Layer Chromatography (TLC) is the most efficient method for this purpose. This document offers a detailed protocol, answers to frequently asked questions, and an in-depth troubleshooting guide grounded in established chromatographic principles.

Core Protocol: Monitoring the Reaction by TLC

The fundamental principle of TLC is the separation of components in a mixture based on their differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase (the eluent).[1] In this specific synthesis, we monitor the disappearance of the more polar starting material, glycine ethyl ester, and the appearance of the less polar product.

Materials and Reagents
  • TLC Plates: Silica gel 60 F₂₅₄ plates are recommended.[2] The fluorescent indicator (F₂₅₄) allows for preliminary visualization under UV light, though chemical staining will be necessary for these compounds.

  • Mobile Phase (Eluent): A mixture of a non-polar and a polar solvent is required. A good starting point is 7:3 Hexanes:Ethyl Acetate + 0.5-1% Triethylamine (Et₃N) .

    • Causality: The secondary amine in the product and the primary amine in the starting material can interact strongly with the acidic silanol groups on the silica plate, causing streaking.[3][4] The addition of a basic modifier like triethylamine neutralizes these active sites, resulting in sharper, more defined spots.[4][5]

  • Visualization Stain: A Ninhydrin or Potassium Permanganate stain is highly recommended.

  • Apparatus: TLC developing chamber, capillary spotters, forceps, UV lamp (254 nm), and a heat gun.

Step-by-Step Experimental Workflow
  • Chamber Preparation: Pour the prepared mobile phase into the TLC chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere with solvent vapor, which ensures a uniform solvent front.[6] Close the chamber and let it equilibrate for 5-10 minutes.

  • Plate Preparation: Using a pencil, gently draw a light origin line about 1 cm from the bottom of the TLC plate. Mark three distinct lanes on this line: "SM" (Starting Material), "CO" (Co-spot), and "RM" (Reaction Mixture).[7]

  • Sample Spotting:

    • Lane 1 (SM): Using a capillary tube, spot a dilute solution of the starting material (glycine ethyl ester) onto the "SM" mark. The spot should be small and concentrated, ideally 1-2 mm in diameter.[8]

    • Lane 2 (CO): First, spot the starting material as in Lane 1. Then, without changing capillaries, spot the reaction mixture directly on top of the SM spot. This co-spot is critical for resolving compounds with similar Rf values.[7]

    • Lane 3 (RM): Using a fresh capillary, spot a sample taken directly from the reaction mixture onto the "RM" mark.

  • Plate Development: Carefully place the spotted TLC plate into the equilibrated chamber using forceps. Ensure the solvent level is below the origin line.[3] Close the chamber and allow the mobile phase to ascend the plate via capillary action. Do not disturb the chamber during development.

  • Completion: Once the solvent front is approximately 1 cm from the top of the plate, remove it from the chamber and immediately mark the solvent front with a pencil.[9] Allow the solvent to evaporate completely in a fume hood.

  • Visualization:

    • UV Light: Examine the plate under a 254 nm UV lamp. While the reactants and product for this specific reaction lack strong UV chromophores, this step is good practice and can reveal UV-active impurities.[10]

    • Chemical Staining:

      • Ninhydrin Stain: Dip the plate in a ninhydrin solution and gently warm it with a heat gun. Primary and secondary amines will appear as purple or reddish spots.[10][11] This is an excellent, specific choice for this reaction.

      • Potassium Permanganate (KMnO₄) Stain: Dip the plate in the KMnO₄ solution. The plate will have a purple background. Compounds that can be oxidized (including amines) will appear as yellow or brown spots against the purple.[10] This is a highly universal and sensitive stain.

Workflow Diagram

TLC_Workflow cluster_prep Preparation cluster_spot Sample Application cluster_run Chromatography cluster_viz Analysis A Prepare Mobile Phase (e.g., 7:3 Hex:EtOAc + 1% Et3N) B Equilibrate TLC Chamber (Solvent + Filter Paper) A->B C Prepare & Mark TLC Plate (Origin Line, 3 Lanes) D Spot Lane 1: Starting Material (SM) C->D E Spot Lane 2: Co-Spot (SM + RM) D->E F Spot Lane 3: Reaction Mixture (RM) E->F G Develop Plate in Chamber F->G H Remove & Mark Solvent Front G->H I Dry Plate H->I J Visualize under UV Lamp (Optional) I->J K Apply Chemical Stain (Ninhydrin or KMnO4) J->K L Heat Gently K->L M Analyze Results (Calculate Rf Values) L->M

Caption: Standard workflow for TLC reaction monitoring.

Frequently Asked Questions (FAQs)

Q1: What is an ideal Rf value and why? An ideal retention factor (Rf) value lies between 0.3 and 0.7.[12] Rf is calculated as the distance traveled by the spot divided by the distance traveled by the solvent front.[13] Values in this range provide the best separation between spots and ensure that the spots have moved sufficiently far from the origin and have not run into the solvent front, allowing for accurate analysis.

Q2: Why is a "co-spot" lane necessary? The co-spot lane, where the reaction mixture is spotted on top of the starting material, is a crucial internal control. It definitively confirms the identity of the starting material spot in the reaction mixture lane. If the starting material is still present, the "CO" lane will show a single, elongated spot at the same height as the "SM" lane. If the Rf values of the product and reactant are very similar, the co-spot helps to verify if one spot is truly gone or if they are just not separating well.[7]

Q3: My starting material is a primary amine and my product is a secondary amine. How will they appear with a Ninhydrin stain? Both primary and secondary amines typically react with ninhydrin to produce a colored spot, usually in the purple-to-red range.[10][11] While both will be visible, the intensity or exact hue of the color might differ slightly, which can provide an additional layer of information during your analysis.

Q4: Can I use just UV light to see my spots? It is unlikely to be effective for this reaction. UV visualization at 254 nm requires the compound to have a UV-absorbing chromophore, such as an aromatic ring or a conjugated system.[10] Neither the reactants (glycine ethyl ester, ethyl acrylate) nor the product (this compound) possess such a feature, making them effectively invisible under UV light. A chemical stain is mandatory.[5]

In-Depth Troubleshooting Guide

Even with a robust protocol, experimental challenges can arise. This section addresses the most common issues encountered when monitoring this reaction by TLC.

Symptom / Observation Potential Cause(s) Recommended Solution(s)
Streaking or Tailing Spots 1. Sample is too concentrated (overloaded).[3] 2. Strong interaction between the amine functional groups and the acidic silica gel stationary phase.[4][5] 3. Reaction solvent (e.g., DMF, DMSO) is high-boiling and smearing the plate.[14]1. Dilute the sample solution and re-spot the plate. 2. Ensure your mobile phase contains a basic modifier. Increase triethylamine concentration slightly (e.g., from 0.5% to 1.5%). 3. After spotting, place the TLC plate under high vacuum for 5-10 minutes to remove residual high-boiling solvents before developing.[14]
All Spots are Near the Bottom (Low Rf) The mobile phase (eluent) is not polar enough to move the compounds up the plate.[5][12]Increase the polarity of the mobile phase. For a Hexanes:Ethyl Acetate system, increase the proportion of ethyl acetate (e.g., change from 7:3 to 1:1).
All Spots are Near the Top (High Rf) The mobile phase is too polar, causing all compounds to travel with the solvent front.[5][9]Decrease the polarity of the mobile phase. Increase the proportion of the non-polar component, hexanes (e.g., change from 7:3 to 9:1 Hexanes:Ethyl Acetate).
No Spots are Visible After Staining 1. Sample is too dilute.[3] 2. The chosen stain is inappropriate for the functional groups present. 3. The compound is volatile and may have evaporated from the plate, especially during heating.[5]1. Concentrate the sample solution or spot the plate multiple times in the same location, allowing the solvent to dry between applications.[5] 2. Use a universal, oxidative stain like Potassium Permanganate (KMnO₄). 3. Use minimal heat necessary for visualization.
Poor Separation (Spots Overlap) 1. The Rf values of the starting material and product are very similar in the chosen solvent system. 2. The spots were too large or placed too close together on the origin line.1. Change the solvent system to alter selectivity. Try a different polar solvent, such as Dichloromethane (DCM) or a mixture (e.g., Hexanes:DCM:Methanol). 2. Re-run the TLC, ensuring spots are small (1-2 mm) and well-spaced.[8]
Uneven or Slanted Solvent Front 1. The bottom of the TLC plate is not flat or was not placed evenly in the chamber. 2. The chamber was disturbed or jostled during development. 3. The chamber was not properly sealed or saturated.1. Ensure the plate rests flat on the bottom of the chamber. 2. Place the chamber in a location free from vibrations. 3. Re-run the TLC, ensuring the chamber is sealed and properly saturated with solvent vapor using filter paper.
Troubleshooting Logic Diagram

Troubleshooting_Logic Start Problem with TLC Plate? Streaking Streaking or Tailing? Start->Streaking Yes Rf_Issue Rf Value Issue? Start->Rf_Issue No Sol_Streak1 Dilute Sample Streaking->Sol_Streak1 Overloaded? Sol_Streak2 Add/Increase Et3N in Mobile Phase Streaking->Sol_Streak2 Amine Interaction? No_Spots No Spots Visible? Rf_Issue->No_Spots No Rf_High Rf too High (>0.8) Rf_Issue->Rf_High Yes Rf_Low Rf too Low (<0.2) Rf_Issue->Rf_Low Yes Poor_Sep Poor Separation? No_Spots->Poor_Sep No Sol_No_Spots1 Concentrate Sample or Multi-Spot No_Spots->Sol_No_Spots1 Dilute Sample? Sol_No_Spots2 Use Universal Stain (e.g., KMnO4) No_Spots->Sol_No_Spots2 Wrong Stain? Sol_Poor_Sep1 Change Solvent System (e.g., try DCM) Poor_Sep->Sol_Poor_Sep1 Yes Sol_Poor_Sep2 Re-spot with Smaller Spots Poor_Sep->Sol_Poor_Sep2 Yes Sol_Rf_High Decrease Eluent Polarity (More Hexane) Rf_High->Sol_Rf_High Sol_Rf_Low Increase Eluent Polarity (More EtOAc) Rf_Low->Sol_Rf_Low

Caption: Decision tree for troubleshooting common TLC issues.

References

  • Chemistry Online @ UTSC. (n.d.). Thin Layer Chromatography. University of Toronto Scarborough. Retrieved from [Link]

  • Khan Academy. (n.d.). Calculating retention factors for TLC. Retrieved from [Link]

  • Proprep. (n.d.). How do you calculate the Rf value in thin-layer chromatography (TLC)?. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, April 17). 6.2: Thin Layer Chromatography (TLC). Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Thin Layer Chromatography (TLC). Retrieved from [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Thin Layer Chromatography (TLC). Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. Retrieved from [Link]

  • EPFL. (n.d.). TLC Visualization Reagents. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). TLC Tips. Retrieved from [Link]

  • Scribd. (n.d.). TLC Visualization Reagents Guide. Retrieved from [Link]

  • Washington State University. (n.d.). Monitoring Reactions by TLC. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Thin Layer Chromatography. Retrieved from [Link]

  • Organic Chemistry. (n.d.). TLC stains. Retrieved from [Link]

  • ACS Publications. (2014). Thin-Layer Chromatography: The "Eyes" of the Organic Chemist. Journal of Chemical Education. Retrieved from [Link]

  • Analytical Methods. (2019). Simple and rapid detection of aromatic amines using a thin layer chromatography plate. Royal Society of Chemistry. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To: Monitor by TLC. Retrieved from [Link]

  • Analytical Methods (RSC Publishing). (n.d.). Simple and rapid detection of aromatic amines using a thin layer chromatography plate. Retrieved from [Link]

  • LCGC International. (n.d.). Stationary Phases for Modern Thin-Layer Chromatography. Retrieved from [Link]

  • Quora. (2023, February 24). TLC - how do I choose a mobile phase taking into consideration the chemical nature of a substance (base or acid)?. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, August 23). Thin Layer Chromatography. Retrieved from [Link]

  • Interchim – Blog. (n.d.). TLC Fundamentals – Stationary & mobile phase choice (part 4). Retrieved from [Link]

  • YouTube. (2024, January 31). What Is The Mobile Phase In TLC Chromatography?. Chemistry For Everyone. Retrieved from [Link]

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Technical Support Center: Optimization of Workup Procedures for Ethyl 3-(ethoxycarbonylmethylamino)propionate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Gemini Applications Science Team

Welcome to the technical support guide for Ethyl 3-(ethoxycarbonylmethylamino)propionate. This document provides in-depth troubleshooting advice and optimized protocols for the workup and purification of this secondary amine diester. Designed for researchers and process chemists, this guide addresses common challenges encountered during synthesis to enhance yield, purity, and process efficiency.

Introduction: The Chemistry of this compound

This compound is a secondary amine that also contains two ester functionalities. It is typically synthesized via a Michael addition of ethyl glycinate to ethyl acrylate. The presence of both a basic secondary amine and base-sensitive ester groups makes the workup procedure a critical step that requires careful optimization to prevent side reactions and maximize product isolation.

This guide focuses on the challenges inherent in purifying such a molecule, including separating it from starting materials, preventing hydrolysis, and choosing the most effective purification strategy.

General Workup & Purification Workflow

A typical workup procedure following the synthesis of this compound involves several key stages. Understanding the purpose of each step is fundamental to troubleshooting and optimization.

G cluster_reaction Reaction Mixture cluster_workup Aqueous Workup cluster_isolation Product Isolation cluster_purification Purification A Crude Reaction Mixture (Product, Starting Materials, Catalyst, Solvent) B Quench Reaction (e.g., with water or NH4Cl) A->B 1. Stop Reaction C Phase Separation: Add Organic Solvent (e.g., EtOAc, DCM) B->C 2. Prepare for Extraction D Neutralization & Wash (Adjust pH with mild base, e.g., NaHCO3 solution) C->D 3. Remove Acidic/Basic Impurities E Brine Wash (Break emulsions, remove water) D->E 4. Improve Separation F Dry Organic Layer (e.g., Na2SO4, MgSO4) E->F 5. Remove Aqueous Phase G Filter & Concentrate (Rotary Evaporation) F->G 6. Remove Drying Agent H Crude Product (Oil or Solid) G->H 7. Isolate Crude Material I High-Vacuum Distillation H->I 8. Purify J Column Chromatography H->J K Pure Product I->K J->K

Caption: Standard workflow for the workup and purification of this compound.

Frequently Asked Questions & Troubleshooting Guide

This section addresses specific issues that may arise during the experimental workup in a practical question-and-answer format.

Q1: I'm observing a persistent emulsion during my liquid-liquid extraction. What's causing this and how can I resolve it?

Answer: Emulsions are common when working with amines, which can act as surfactants, especially after neutralization.

  • Causality: The amine product itself, or residual basic starting material like ethyl glycinate, can stabilize the interface between the organic and aqueous layers. This is often exacerbated if the pH is near neutral or if vigorous shaking was used for mixing.

  • Troubleshooting Steps:

    • Add Brine: Transfer the entire mixture to a separatory funnel and add a saturated solution of sodium chloride (brine). The increased ionic strength of the aqueous phase helps to break the emulsion by "salting out" the organic components.[1]

    • Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel multiple times to allow for equilibrium to be reached without creating a stable emulsion.

    • Filtration: For very persistent emulsions, passing the mixture through a pad of Celite® or glass wool can help to break up the dispersed droplets.

    • Centrifugation: If equipment is available, centrifuging the mixture is a highly effective method for separating the layers.

Q2: My final yield is very low. Where could my product be going?

Answer: Low yield can result from several factors, from an incomplete reaction to product loss during the workup.

  • Potential Causes & Solutions:

    • Incomplete Reaction: Before starting the workup, confirm reaction completion using an appropriate analytical method (TLC, GC-MS, or NMR). If starting materials are present, the reaction may need a longer time, more catalyst, or gentle heating.

    • Product Lost in Aqueous Layer: Your product is a secondary amine and will be protonated and highly water-soluble under acidic conditions. During the wash steps, ensure the aqueous phase is basic (pH 8-9) before extraction. Use a pH strip to check. A common mistake is not adding enough base to neutralize both the reaction catalyst and to deprotonate the amine product.

    • Ester Hydrolysis: Using strong bases like NaOH or KOH for neutralization can cause saponification (hydrolysis) of the ester groups, especially if the mixture is allowed to sit for an extended period. This forms carboxylate salts that are water-soluble and will be lost to the aqueous phase.

      • Optimized Solution: Use a milder, non-nucleophilic base like saturated sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) solution for neutralization. These are sufficiently basic to deprotonate the amine without significantly hydrolyzing the esters under standard workup conditions.

    • Insufficient Extraction: The product has some polarity. Ensure you perform multiple extractions (e.g., 3x with a suitable volume of solvent) with a moderately polar, water-immiscible solvent like ethyl acetate (EtOAc) or dichloromethane (DCM) to ensure complete removal from the aqueous layer.

Q3: My purified product is contaminated with unreacted ethyl glycinate. How can I remove it?

Answer: Ethyl glycinate is a primary amine and has different physical properties than your secondary amine product, which can be exploited for separation.

  • Strategy 1: Acid Wash (Recommended for small scale)

    • Principle: While both amines are basic, there can be a slight difference in their pKa values. A carefully controlled acidic wash can sometimes selectively protonate and extract the more basic starting amine. Dissolve the crude product in an organic solvent and wash with a dilute, buffered acidic solution (e.g., pH 4-5 citrate buffer). Monitor the separation by TLC.

  • Strategy 2: High-Vacuum Distillation (Recommended for large scale)

    • Principle: The two compounds likely have different boiling points. Ethyl glycinate (BP ~149 °C) has a lower molecular weight than the product. Fractional distillation under high vacuum can effectively separate them.[2] This is often the most effective and scalable method for removing volatile impurities.

  • Strategy 3: Hoffmann's Method (Advanced)

    • For very difficult separations of primary and secondary amines, derivatization can be used. For instance, reacting the mixture with diethyl oxalate can form a solid oxamide from the primary amine (ethyl glycinate), while the secondary amine product forms a liquid oxamic ester, allowing for separation by filtration.[3] This adds extra steps but can be very effective.

Q4: The crude product is a non-crystallizable oil. What is the best purification method: distillation or column chromatography?

Answer: The choice depends on the nature of the impurities and the scale of your reaction. For many secondary amines, which are often oils, distillation or chromatography are the primary purification methods.[3]

Method Principle Best For Removing... Pros Cons
High-Vacuum Distillation Separation by boiling point differences.Volatile starting materials (e.g., ethyl acrylate), non-volatile baseline impurities, or high-boiling byproducts.- Highly scalable- Cost-effective- Can provide very high purity- Requires thermal stability of the product- Not effective for impurities with similar boiling points
Column Chromatography Separation by polarity differences.Isomeric byproducts, impurities with similar boiling points but different polarity (e.g., over-alkylation products).- High resolution for difficult separations- Works at room temperature- Can be slow and costly (solvents, silica)- Less scalable than distillation- Potential for product loss on the column
  • Recommendation: For this specific product, high-vacuum distillation is often the preferred first-line method for purification on a multi-gram scale, as the likely impurities (starting materials, simple polymers) have significantly different boiling points. Chromatography should be reserved for when distillation fails to provide adequate purity or for small-scale purification where high purity is critical for analysis.

Key Experimental Protocols

Protocol 1: Optimized Acid-Base Extraction

This protocol is designed to maximize the recovery of the amine product while minimizing the risk of emulsion formation and hydrolysis.

  • Quench: Cool the reaction mixture in an ice bath. Slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench any remaining reducing agents or reactive intermediates.

  • Solvent Addition: Add an equal volume of ethyl acetate (EtOAc).

  • Neutralization: Slowly add a saturated solution of sodium bicarbonate (NaHCO₃) with gentle swirling. Periodically check the pH of the aqueous layer using a pH strip, aiming for a pH of 8-9.

  • Extraction: Transfer the mixture to a separatory funnel. Gently invert the funnel 10-15 times, venting frequently. Allow the layers to separate.

  • Separate & Re-extract: Drain the lower aqueous layer. Extract the aqueous layer two more times with fresh portions of EtOAc.

  • Combine & Wash: Combine all organic extracts. Wash the combined organic layer once with brine to remove residual water and help break any minor emulsions.

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

G cluster_funnel Separatory Funnel organic Organic Layer (EtOAc) Product (R₂NH) aqueous Aqueous Layer (pH 8-9) Salts (e.g., NaCl, NaHCO₃) start Crude Mixture + EtOAc + NaHCO₃ (aq) start->organic Product is deprotonated and prefers organic phase start->aqueous Ionic salts and excess base remain in water

Caption: Phase distribution during optimized basic extraction.

Protocol 2: Purification by High-Vacuum Distillation
  • Setup: Assemble a short-path distillation apparatus suitable for vacuum. Use a Kugelrohr apparatus for smaller scales (<5 g) or a flask with a Vigreux column for larger scales.

  • Vacuum Application: Ensure all joints are properly greased and sealed. Connect the apparatus to a high-vacuum pump with a cold trap in between.

  • Heating: Place the distillation flask in a heating mantle. Begin stirring and slowly heat the crude oil.

  • Fraction Collection:

    • Collect any low-boiling forerunner (likely residual starting materials or solvent).

    • Increase the temperature until the main product fraction begins to distill at a steady temperature. Collect this fraction in a pre-weighed receiving flask.

    • Stop the distillation when the temperature rises again or when charring is observed in the distillation pot.

  • Release Vacuum: Allow the apparatus to cool completely before carefully releasing the vacuum.

References

  • BenchChem. (2025). Technical Support Center: Reductive Amination Work-up Procedures.
  • BenchChem. (2025). Technical Support Center: Purification of Secondary Alkyl Amines.
  • Reddit User Discussion. (2025). Struggling with Reductive Amination: Tips for Isolating My Amine Product? Reddit.
  • Google Patents. (1964). Separation and purification of fatty acid amines.
  • Google Patents. (1977). Purification of secondary alkyl amines.
  • NileRed. (2017). Make Ethyl Propionate by Fischer Esterfication and Molecular Sieves with a Soxhlet extractor. YouTube. Available at: [Link]

  • ScienceMadness Discussion Board. (2012). purifying secondary amine.

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Technical Support Center: Synthesis of Ethyl 3-(ethoxycarbonylmethylamino)propionate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Ethyl 3-(ethoxycarbonylmethylamino)propionate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this valuable intermediate. Here, we provide in-depth troubleshooting guides and frequently asked questions to ensure the integrity and success of your experiments.

Introduction to the Synthesis

This compound is a secondary amine containing two ester functionalities. Its synthesis typically proceeds via one of two primary routes: the Michael addition of ethyl glycinate to ethyl acrylate, or the N-alkylation of ethyl 3-aminopropionate with an ethyl haloacetate. Both methods, while effective, are susceptible to side reactions that can complicate purification and reduce yields. This guide will address the specific issues you may encounter with each pathway.

Part 1: Synthesis via Michael Addition

This approach involves the conjugate addition of the primary amine of ethyl glycinate to the electron-deficient alkene of ethyl acrylate.

Diagram of the Michael Addition Pathway and a Key Side Reaction

Michael_Addition cluster_main Main Reaction cluster_side Side Reaction Ethyl Glycinate Ethyl Glycinate Product This compound Ethyl Glycinate->Product Michael Addition Ethyl Acrylate_1 Ethyl Acrylate Ethyl Acrylate_1->Product Tertiary_Amine Diethyl 3,3'-(azanediyl)dipropionate (Double Addition Product) Product->Tertiary_Amine Further Michael Addition Ethyl Acrylate_2 Ethyl Acrylate Ethyl Acrylate_2->Tertiary_Amine

Caption: Michael addition pathway and the common double addition side reaction.

Frequently Asked Questions (FAQs) for Michael Addition

Q1: My reaction yields are consistently low. What are the primary factors affecting the yield in the Michael addition of ethyl glycinate to ethyl acrylate?

A1: Low yields in this reaction can often be attributed to several factors:

  • Reaction Conditions: The reaction is often performed neat or in a protic solvent like ethanol. The temperature plays a crucial role; while heating can increase the reaction rate, it can also promote side reactions.

  • Stoichiometry: The molar ratio of reactants is critical. An excess of ethyl acrylate can drive the reaction to completion but significantly increases the likelihood of the double addition side product.

  • Catalyst: While often performed without a catalyst, a mild base can be used. However, strong bases can lead to polymerization of the ethyl acrylate.

  • Work-up and Purification: The product and starting materials may have similar polarities, making chromatographic separation challenging and potentially leading to product loss during purification.

Q2: I am observing a significant amount of a higher molecular weight impurity in my final product. What is this likely to be?

A2: The most common higher molecular weight impurity is the tertiary amine, diethyl 3,3'-(azanediyl)dipropionate. This forms when the desired secondary amine product acts as a nucleophile and undergoes a second Michael addition with another molecule of ethyl acrylate.

Q3: Can the polymerization of ethyl acrylate be a significant issue?

A3: Yes, ethyl acrylate is prone to polymerization, especially in the presence of heat, light, or certain impurities.[1] This can lead to the formation of a viscous or solid mass in your reaction mixture, significantly reducing the yield of the desired product. It is advisable to use ethyl acrylate that contains an inhibitor and to conduct the reaction under conditions that minimize polymerization (e.g., moderate temperatures, exclusion of light).

Troubleshooting Guide for Michael Addition
Problem Potential Cause(s) Troubleshooting Steps
Low Yield of Desired Product Incomplete reaction; competing side reactions.- Optimize Stoichiometry: Start with a 1:1 molar ratio of ethyl glycinate to ethyl acrylate. If conversion is low, incrementally increase the amount of one reagent and monitor the reaction profile. - Temperature Control: Run the reaction at room temperature initially. If the reaction is too slow, gently heat to 40-50°C and monitor for byproduct formation. - Solvent Choice: Consider running the reaction neat or in a minimal amount of a polar aprotic solvent like acetonitrile to favor the desired reaction pathway.
Formation of Double Addition Product Excess ethyl acrylate; prolonged reaction time; elevated temperature.- Control Stoichiometry: Use a slight excess of ethyl glycinate to ensure all the ethyl acrylate is consumed. - Monitor Reaction Progress: Use techniques like TLC or GC-MS to monitor the disappearance of ethyl acrylate and the formation of the desired product. Stop the reaction once the starting amine is consumed. - Slow Addition: Add the ethyl acrylate dropwise to the ethyl glycinate to maintain a low concentration of the acrylate and minimize the chance of double addition.
Polymerization of Ethyl Acrylate High temperatures; presence of radical initiators; absence of inhibitor.- Use Inhibited Ethyl Acrylate: Ensure your starting material contains a polymerization inhibitor. - Moderate Temperature: Avoid excessive heating. - Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent polymerization initiated by atmospheric oxygen.
Difficult Purification Similar polarity of product and unreacted starting materials or byproducts.- Acid-Base Extraction: Utilize the basicity of the amine product. Extract the reaction mixture with a dilute acid (e.g., 1M HCl) to protonate the amine and move it to the aqueous layer. The non-basic impurities will remain in the organic layer. Then, basify the aqueous layer and extract the product with an organic solvent. - Column Chromatography: Use a shallow gradient of a more polar solvent (e.g., ethyl acetate in hexanes) to carefully separate the components.

Part 2: Synthesis via N-Alkylation

This route involves the reaction of ethyl 3-aminopropionate with an ethyl haloacetate, typically ethyl chloroacetate or ethyl bromoacetate, in the presence of a base.

Diagram of the N-Alkylation Pathway and a Key Side Reaction

N_Alkylation cluster_main_alkylation Main Reaction cluster_side_alkylation Side Reaction Ethyl_3_aminopropionate Ethyl_3_aminopropionate Product_Alkylation This compound Ethyl_3_aminopropionate->Product_Alkylation N-Alkylation (SN2) Ethyl_chloroacetate Ethyl_chloroacetate Ethyl_chloroacetate->Product_Alkylation Dialkylated_Product Dialkylated Tertiary Amine Product_Alkylation->Dialkylated_Product Further N-Alkylation Ethyl_chloroacetate_2 Ethyl Chloroacetate Ethyl_chloroacetate_2->Dialkylated_Product

Caption: N-alkylation pathway and the common dialkylation side reaction.

Frequently Asked Questions (FAQs) for N-Alkylation

Q1: What is the best base to use for the N-alkylation of ethyl 3-aminopropionate with ethyl chloroacetate?

A1: The choice of base is critical to avoid hydrolysis of the ester groups. Mild, non-nucleophilic bases are preferred.

  • Inorganic Carbonates: Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in a polar aprotic solvent like acetonitrile or DMF are common and effective choices.[2]

  • Tertiary Amines: Hindered organic bases such as diisopropylethylamine (DIPEA) can also be used.[2]

  • Strong Bases: Strong bases like sodium hydride (NaH) or metal alkoxides should be used with caution as they can promote ester hydrolysis or other side reactions.[2]

Q2: I am seeing a product with two ethyl 3-aminopropionate moieties attached to a central carbonyl group. What is this?

A2: This is likely the result of amide formation. If ethyl chloroacetate is hydrolyzed to chloroacetic acid, or if there is amide-ester exchange, you can form an amide linkage. This is more likely if the reaction is run at high temperatures or for extended periods.

Q3: My reaction is very sluggish. How can I improve the reaction rate without promoting side reactions?

A3: Sluggish reactions can be addressed by:

  • Choice of Halide: Ethyl bromoacetate is more reactive than ethyl chloroacetate and may improve the reaction rate.

  • Catalytic Iodide: Adding a catalytic amount of sodium or potassium iodide can facilitate the reaction through the in situ formation of the more reactive ethyl iodoacetate (Finkelstein reaction).[2]

  • Solvent: A polar aprotic solvent like DMF or DMSO can accelerate Sₙ2 reactions.[2]

  • Temperature: Gentle heating (e.g., to 50-60°C) can increase the rate, but should be monitored carefully to avoid an increase in side products.

Troubleshooting Guide for N-Alkylation
Problem Potential Cause(s) Troubleshooting Steps
Low Yield of Desired Product Incomplete reaction; ester hydrolysis; dialkylation.- Optimize Base and Solvent: Start with K₂CO₃ in acetonitrile. If the reaction is slow, switch to a more polar solvent like DMF.[2] - Use a More Reactive Halide: Consider using ethyl bromoacetate instead of ethyl chloroacetate.[2] - Add a Catalyst: Introduce a catalytic amount (e.g., 0.1 eq) of NaI or KI.[2]
Formation of Dialkylated Product Excess ethyl haloacetate; reactive secondary amine product.- Control Stoichiometry: Use a slight excess of ethyl 3-aminopropionate. - Slow Addition: Add the ethyl haloacetate dropwise to the reaction mixture. - Monitor the Reaction: Stop the reaction once the starting amine is consumed.
Ester Hydrolysis Use of strong, nucleophilic bases; presence of water.- Use a Mild Base: Employ K₂CO₃, Cs₂CO₃, or DIPEA.[2] - Anhydrous Conditions: Use anhydrous solvents and reagents to minimize water content.
Difficult Purification Presence of multiple alkylated products and starting materials.- Acid-Base Extraction: As with the Michael addition, this can be an effective first step to separate the basic amine products from non-basic impurities. - Column Chromatography: Careful selection of the mobile phase is key to separating the mono- and di-alkylated products. A gradient elution is often necessary.

References

  • ResearchGate. (n.d.). Aza-Michael addition of secondary amine to ethyl acrylate. Retrieved January 6, 2026, from [Link]

  • PubChem. (n.d.). Ethyl Acrylate. Retrieved January 6, 2026, from [Link]

  • ResearchGate. (2012, November 26). Can anyone recommend how to do a reaction with chloroacetic acid or ethyl chloroacetate? Retrieved January 6, 2026, from [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to the NMR Spectral Analysis of Ethyl 3-(ethoxycarbonylmethylamino)propionate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of success. Among the arsenal of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for providing detailed information about the molecular structure of a compound in solution. This guide offers an in-depth analysis and interpretation of the ¹H and ¹³C NMR spectra of Ethyl 3-(ethoxycarbonylmethylamino)propionate, a molecule of interest in synthetic chemistry. We will delve into the causal relationships between molecular structure and spectral features, compare its spectral data with that of related compounds, and provide a standardized protocol for data acquisition.

The Structural Significance of this compound

This compound is a diester and a secondary amine, incorporating several key functional groups that are prevalent in pharmacologically active molecules. A thorough understanding of its NMR spectra is crucial for confirming its identity, assessing its purity, and understanding its chemical environment.

Deciphering the ¹H NMR Spectrum: A Proton-by-Proton Analysis

The ¹H NMR spectrum provides a wealth of information about the number of different types of protons, their electronic environment, and their proximity to other protons. Based on established chemical shift principles and data from analogous structures, we can predict the ¹H NMR spectrum of this compound.

Predicted ¹H NMR Spectral Data

SignalAssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
aCH₃ (propionate)~1.25Triplet3HShielded alkyl protons, split by the adjacent CH₂ group (b).
bOCH₂ (propionate)~4.15Quartet2HDeshielded by the adjacent oxygen atom, split by the CH₃ group (a).
cC(=O)CH₂~2.55Triplet2HAdjacent to a carbonyl group, split by the neighboring CH₂ group (d).
dCH₂N~2.85Triplet2HAdjacent to the nitrogen atom, split by the neighboring CH₂ group (c).
eNH~1.5-2.5Broad Singlet1HThe chemical shift is variable and depends on solvent and concentration. The proton is exchangeable, leading to a broad signal.[1][2][3]
fNCH₂C(=O)~3.40Singlet2HMethylene protons between a nitrogen and a carbonyl group are significantly deshielded. The singlet nature arises from the absence of adjacent protons.
gOCH₂ (acetate)~4.20Quartet2HDeshielded by the adjacent oxygen atom, split by the CH₃ group (h).
hCH₃ (acetate)~1.30Triplet3HShielded alkyl protons, split by the adjacent CH₂ group (g).

Interpreting the ¹³C NMR Spectrum: Unveiling the Carbon Skeleton

The ¹³C NMR spectrum provides information about the number of different carbon environments in a molecule. Broadband proton-decoupled ¹³C NMR spectra are most common, where each unique carbon atom gives a single peak.

Predicted ¹³C NMR Spectral Data

SignalAssignmentPredicted Chemical Shift (δ, ppm)Rationale
1C H₃ (propionate)~14.2Typical chemical shift for a methyl carbon of an ethyl ester.[4]
2OC H₂ (propionate)~60.5Carbon attached to an oxygen atom in an ester.[4]
3C(=O)C H₂~34.0Methylene carbon alpha to a carbonyl group.
4C H₂N~45.0Methylene carbon attached to a nitrogen atom.[1][3]
5NC H₂C(=O)~50.0Methylene carbon between a nitrogen and a carbonyl group.
6OC H₂ (acetate)~61.0Carbon attached to an oxygen atom in an ester.[4]
7C H₃ (acetate)~14.5Typical chemical shift for a methyl carbon of an ethyl ester.[4]
8C =O (propionate)~172.5Carbonyl carbon of an ester.[5][6]
9C =O (acetate)~171.0Carbonyl carbon of an ester.[5][6]

Comparative Spectral Analysis: Learning from Structural Analogs

To ground our predicted spectral data, we can compare it to the known NMR data of structurally similar compounds. For instance, the ¹H NMR spectrum of ethyl 3-(diethylamino)propanoate shows a triplet at approximately 2.7 ppm and a quartet at 2.5 ppm for the methylene groups attached to the nitrogen, which is consistent with our predictions for the methylene groups adjacent to the amine in our target molecule. Similarly, the chemical shifts of the ethyl ester groups in various compounds provide a reliable reference range.[7]

The presence of the ethoxycarbonylmethyl group on the nitrogen in our target molecule introduces a key difference. The methylene group (f) is flanked by both a nitrogen atom and a carbonyl group, leading to a more downfield chemical shift compared to a simple N-alkyl group. This is a critical distinguishing feature to look for in the actual spectrum.

Experimental Protocol for NMR Data Acquisition

The following is a standardized protocol for acquiring high-quality ¹H and ¹³C NMR spectra.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the sample directly into a clean, dry NMR tube.

  • Add approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-d (CDCl₃) is a good starting point for non-polar to moderately polar compounds.

  • Cap the NMR tube and gently invert it several times to ensure the sample is completely dissolved.

2. Instrument Setup and Data Acquisition:

  • Insert the sample into the NMR spectrometer.

  • Lock the spectrometer onto the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity. This is a critical step for obtaining sharp, well-resolved peaks.

  • Acquire a standard ¹H NMR spectrum. Typical parameters on a 400 MHz spectrometer might include:

    • Pulse angle: 30-45 degrees

    • Acquisition time: 2-4 seconds

    • Relaxation delay: 1-5 seconds

    • Number of scans: 8-16

  • Acquire a broadband proton-decoupled ¹³C NMR spectrum. Typical parameters might include:

    • Pulse angle: 30-45 degrees

    • Acquisition time: 1-2 seconds

    • Relaxation delay: 2 seconds

    • Number of scans: 128-1024 (or more, depending on sample concentration)

3. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

  • Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

  • Integrate the peaks in the ¹H spectrum to determine the relative number of protons.

  • Analyze the multiplicities (singlet, doublet, triplet, etc.) to deduce proton-proton coupling information.

Visualizing the Molecular Structure and NMR Assignments

To visually correlate the molecular structure with the predicted NMR assignments, the following diagram is provided.

Caption: Molecular structure of this compound with proton assignments.

Conclusion

The comprehensive analysis of ¹H and ¹³C NMR spectra is indispensable for the structural verification of synthesized molecules like this compound. By understanding the interplay of chemical environment and spectral output, and by comparing with known analogs, researchers can confidently assign the structure of their compounds. The provided protocols and interpretations serve as a robust guide for scientists in the field of drug development and chemical research, ensuring the integrity and accuracy of their findings.

References

  • Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Spectroscopy Tutorial: Amines. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). NMR Chemical Shifts. Retrieved from [Link]

  • Scribd. (n.d.). Approximate 1H and 13C NMR Shifts. Retrieved from [Link]

  • da Silva, A. C. M., et al. (2014). Evaluation of 1H NMR Spectroscopy for Determining the Yield of Fatty Acid Ethyl Esters Obtained by Transesterification. Journal of the Brazilian Chemical Society, 25(10), 1909-1916. Retrieved from [Link]

  • University College London. (n.d.). Chemical shifts. Retrieved from [Link]

  • JoVE. (2025, May 22). Video: NMR Spectroscopy Of Amines. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Ethyl 3-ethoxypropionate. PubChem. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0030058). Retrieved from [Link]

  • Allery, C. (2024, March 20). NMR of ethyl ethanoate for A-level Chemistry | H-NMR | Hydrogen NMR splitting patterns of esters [Video]. YouTube. Retrieved from [Link]

  • ResearchGate. (n.d.). Table 4 . 13 C-NMR chemical shifts (ppm) of the carbonyl groups of NAH.... Retrieved from [Link]

  • Williams, A. (n.d.). Tables For Organic Structure Analysis. Retrieved from [Link]

  • SpectraBase. (n.d.). Acetic acid ethyl ester - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 8). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2019, January 21). Carbon-13 NMR Spectroscopy [Video]. YouTube. Retrieved from [Link]

  • Oregon State University. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

  • Abraham, R. J., et al. (2002). Basic 1H- and 13C-NMR Spectroscopy. John Wiley & Sons.
  • Li, N. S., Piccirilli, J. A., & Greene, G. L. (2023). Reinvestigating the Synthesis and Characterization of Ethyl 3-[5-(2-Ethoxycarbonyl-1-methylvinyloxy)-1-methyl-1H-indol-3-yl]-but-2-enoate. ACS omega, 8(35), 31941–31945. Retrieved from [Link]

  • The Royal Society of Chemistry. (2014). Supplementary Information. Retrieved from [Link]

  • Li, N.-S., Piccirilli, J. A., & Greene, G. L. (2023). Reinvestigating the Synthesis and Characterization of Ethyl 3-[5-(2-Ethoxycarbonyl-1-methylvinyloxy)-1-methyl-1H-indol-3-yl]. Knowledge UChicago. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0030058). Retrieved from [Link]

  • Li, N. S., Piccirilli, J. A., & Greene, G. L. (2023). Reinvestigating the Synthesis and Characterization of Ethyl 3-[5-(2-Ethoxycarbonyl-1-methylvinyloxy)-1-methyl-1 H-indol-3-yl]-but-2-enoate. ACS Omega, 8(35), 31941-31945. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate.
  • MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

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Navigating the Maze of Ester Fragmentation: A Comparative Guide to the Mass Spectrometry of Ethyl 3-(ethoxycarbonylmethylamino)propionate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug development and metabolite identification, mass spectrometry stands as an indispensable tool for molecular characterization. The fragmentation patterns observed in a mass spectrum are a molecular fingerprint, offering profound insights into the structure of a compound. This guide provides an in-depth analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of Ethyl 3-(ethoxycarbonylmethylamino)propionate, a molecule of interest in synthetic chemistry and pharmaceutical research. As no direct literature on the mass spectrum of this specific compound is readily available, this guide will deduce its fragmentation pathways based on established principles of mass spectrometry. To provide a comprehensive understanding, we will compare its predicted fragmentation with the known patterns of structurally related compounds: Ethyl N-ethyl-beta-alaninate and Diethyl malonate . This comparative approach will illuminate the influence of key functional groups on the fragmentation pathways.

The Subject of Our Investigation: this compound

This compound possesses a unique structure featuring a secondary amine linking two separate ethyl propionate-like moieties. This arrangement of functional groups—two ethyl esters and a secondary amine—provides multiple potential sites for ionization and subsequent fragmentation, leading to a complex and informative mass spectrum. Understanding these fragmentation pathways is crucial for its unambiguous identification in complex matrices.

Predicted Fragmentation Pattern of this compound

Upon electron ionization, the initial radical cation (M⁺˙) of this compound can be formed by the loss of an electron from one of the non-bonding lone pairs on the nitrogen or oxygen atoms. The fragmentation of this molecular ion is predicted to be dominated by two primary mechanisms characteristic of amines and esters: alpha-cleavage and rearrangements.

A key fragmentation pathway for amines is alpha-cleavage , where the bond adjacent to the nitrogen atom is broken.[1][2][3][4] This process is highly favored due to the formation of a resonance-stabilized cation.[4] In the case of this compound, alpha-cleavage can occur on either side of the nitrogen atom, leading to several diagnostic fragment ions.

Another significant fragmentation pathway for esters is the McLafferty rearrangement , which involves the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by the cleavage of the alpha-beta bond.[5][6][7] This rearrangement results in the elimination of a neutral alkene and the formation of a resonance-stabilized enol radical cation.[6]

The following diagram illustrates the predicted primary fragmentation pathways for this compound.

Fragmentation_of_Ethyl_3-(ethoxycarbonylmethylamino)propionate cluster_alpha Alpha-Cleavage cluster_mclafferty McLafferty Rearrangement cluster_ester Ester Fragmentations M This compound [M]⁺˙ m/z = 217 F1 Loss of •CH₂COOEt m/z = 130 M->F1 α-cleavage F2 Loss of •CH₂CH₂COOEt m/z = 116 M->F2 α-cleavage F3 Loss of C₂H₄ m/z = 189 M->F3 McLafferty F5 Loss of •OCH₂CH₃ m/z = 172 M->F5 -•OEt F6 [COOCH₂CH₃]⁺ m/z = 73 M->F6 Ester cleavage F4 Loss of C₂H₄ from fragment m/z = 102 F1->F4 McLafferty

Caption: Predicted fragmentation pathways for this compound.

Comparative Analysis: Unraveling the Influence of Functional Groups

To contextualize the predicted fragmentation of our target molecule, we will now compare it with the known fragmentation patterns of two structurally related compounds.

Comparison with Ethyl N-ethyl-beta-alaninate

Ethyl N-ethyl-beta-alaninate shares the N-substituted beta-alanine ethyl ester core with our target molecule but lacks the second ethoxycarbonylmethyl group. Its fragmentation is therefore simpler and provides a baseline for understanding the behavior of this core structure. The mass spectrum of Ethyl N-ethyl-beta-alaninate is dominated by alpha-cleavage adjacent to the nitrogen atom.

The primary alpha-cleavage for Ethyl N-ethyl-beta-alaninate involves the loss of an ethyl radical from the N-ethyl group, leading to a prominent ion. Another significant alpha-cleavage results in the loss of the ethyl propionate moiety.

Fragmentation_of_Ethyl_N-ethyl-beta-alaninate M Ethyl N-ethyl-beta-alaninate [M]⁺˙ m/z = 145 F1 Loss of •CH₂CH₃ m/z = 116 M->F1 α-cleavage F2 Loss of •CH₂CH₂COOEt m/z = 58 M->F2 α-cleavage

Caption: Primary fragmentation of Ethyl N-ethyl-beta-alaninate.

By comparing the predicted fragmentation of this compound with that of Ethyl N-ethyl-beta-alaninate, we can anticipate that the fragments arising from the cleavage around the nitrogen will be prominent in the spectrum of our target molecule. The presence of the second ester group in this compound introduces additional fragmentation pathways, such as the loss of a larger ethoxycarbonylmethyl radical, which would be absent in the simpler analogue.

Comparison with Diethyl Malonate

Diethyl malonate provides a model for understanding the fragmentation of a molecule with two ethyl ester groups, albeit in a different arrangement (geminal diester). The fragmentation of diethyl malonate is characterized by cleavages related to the ester functional groups. Common fragmentations include the loss of an ethoxy radical (•OCH₂CH₃), followed by the loss of carbon monoxide (CO). The McLafferty rearrangement is also a key fragmentation pathway, leading to the elimination of ethylene (C₂H₄).

Fragmentation_of_Diethyl_malonate M Diethyl malonate [M]⁺˙ m/z = 160 F1 Loss of •OCH₂CH₃ m/z = 115 M->F1 -•OEt F2 Loss of C₂H₄ m/z = 132 M->F2 McLafferty F3 [M - OCH₂CH₃ - CO]⁺ m/z = 87 F1->F3 -CO

Caption: Primary fragmentation of Diethyl malonate.

The comparison with diethyl malonate highlights the fragmentation patterns associated with the two ester groups in our target molecule. We can expect to see similar losses of ethoxy radicals and McLafferty rearrangements in the mass spectrum of this compound. However, the presence of the central nitrogen atom in our target molecule will significantly influence the overall fragmentation, leading to the prominent alpha-cleavages discussed earlier, which are absent in diethyl malonate.

Summary of Predicted and Comparative Fragment Ions

The following table summarizes the key predicted fragment ions for this compound and the major observed ions for the comparative compounds.

m/z Proposed Structure/Origin for this compound Comparative Ion (Compound)
217Molecular ion [M]⁺˙-
172[M - •OCH₂CH₃]⁺-
130[M - •CH₂COOEt]⁺ (α-cleavage)-
116[M - •CH₂CH₂COOEt]⁺ (α-cleavage)m/z 116 in Ethyl N-ethyl-beta-alaninate
102[m/z 130 - C₂H₄]⁺ (McLafferty from fragment)-
88McLafferty rearrangement product from a larger fragmentm/z 88 is a typical McLafferty ion for ethyl esters
73[COOCH₂CH₃]⁺-
58-m/z 58 in Ethyl N-ethyl-beta-alaninate

Experimental Protocols

To experimentally verify the predicted fragmentation pattern, the following general procedure for Gas Chromatography-Mass Spectrometry (GC-MS) analysis with electron ionization is recommended.

1. Sample Preparation:

  • Dissolve a small amount (approximately 1 mg) of this compound in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to a final concentration of 100 µg/mL.

  • Ensure the sample is completely dissolved before injection.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 8890 GC System or equivalent.

  • Mass Spectrometer: Agilent 5977B GC/MSD or equivalent single quadrupole mass spectrometer.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Injection Volume: 1 µL.

  • Injector Temperature: 250 °C.

  • Split Ratio: 20:1.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold at 280 °C for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • MS Ion Source: Electron Ionization (EI).

  • Ionization Energy: 70 eV.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Mass Range: m/z 40-400.

  • Scan Speed: 1000 amu/s.

3. Data Analysis:

  • Acquire the total ion chromatogram (TIC) and the mass spectrum of the peak corresponding to this compound.

  • Identify the molecular ion peak and major fragment ions.

  • Compare the obtained spectrum with the predicted fragmentation pattern and the spectra of the comparative compounds.

The following diagram outlines the general workflow for this experimental verification.

Experimental_Workflow A Sample Preparation (1 mg/mL in DCM) B GC-MS Analysis (EI, 70 eV) A->B C Data Acquisition (TIC and Mass Spectra) B->C D Data Analysis (Identify M⁺˙ and Fragments) C->D E Comparison with Predicted Pattern D->E

Caption: General workflow for GC-MS analysis.

Conclusion

While a definitive, published mass spectrum for this compound is not currently available, a detailed fragmentation pattern can be confidently predicted based on the fundamental principles of mass spectrometry and comparison with structurally related molecules. The interplay between the secondary amine and the two ethyl ester functionalities is expected to result in a rich fragmentation pattern dominated by alpha-cleavage and McLafferty rearrangements. This guide provides a robust framework for researchers to identify and characterize this molecule, demonstrating the power of predictive analysis and comparative study in the field of mass spectrometry. The provided experimental protocol offers a clear path for the empirical validation of these predictions.

References

  • Chapman, J. R. (2000). Practical Organic Mass Spectrometry: A Guide for Chemical and Biochemical Analysis. John Wiley & Sons. [Link]

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. [Link]

  • NIST Chemistry WebBook. (n.d.). Diethyl malonate. In NIST Standard Reference Database Number 69. National Institute of Standards and Technology. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl N-ethyl-beta-alaninate. National Center for Biotechnology Information. Retrieved from [Link]

  • Sparkman, O. D., & Penton, Z. (2019). Gas Chromatography and Mass Spectrometry: A Practical Guide. Academic Press. [Link]

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A Comparative Guide to the Infrared Spectroscopy of Ethyl 3-(ethoxycarbonylmethylamino)propionate and Related Esters

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and chemical synthesis, infrared (IR) spectroscopy is an indispensable tool for the structural elucidation and quality control of organic molecules. This guide provides an in-depth analysis of the IR spectrum of Ethyl 3-(ethoxycarbonylmethylamino)propionate, a molecule of interest in various synthetic pathways. By comparing its spectral features with those of structurally related analogs, we aim to provide a clear and practical framework for identifying and characterizing this compound and similar structures.

Introduction to the IR Spectroscopy of this compound

This compound possesses a unique combination of functional groups: a secondary amine and two ester moieties. Each of these groups gives rise to characteristic absorption bands in the IR spectrum, creating a unique spectroscopic fingerprint. Understanding the origin and position of these bands is crucial for confirming the molecule's identity and purity.

The key functional groups and their expected vibrational modes are:

  • Secondary Amine (N-H): Responsible for stretching and bending vibrations.

  • Ester (C=O and C-O): Characterized by strong carbonyl stretching and C-O stretching vibrations.

  • Alkyl Chains (C-H): Exhibit stretching and bending vibrations.

This guide will first predict the IR spectrum of this compound based on established group frequencies and then compare it with the experimental spectra of analogous compounds to highlight the distinguishing features.

Predicted IR Spectrum of this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)IntensityNotes
Secondary AmineN-H Stretch3350 - 3310Weak to MediumA single, relatively sharp peak is characteristic of secondary amines.[1][2][3]
Alkyl C-HC-H Stretch2980 - 2850Medium to StrongMultiple bands arising from symmetric and asymmetric stretching of CH₃ and CH₂ groups.
Ester CarbonylC=O Stretch1750 - 1735StrongThis is typically one of the most intense and sharpest bands in the spectrum, characteristic of an aliphatic ester.[4][5]
Secondary AmineN-H Bend1580 - 1490VariableThis band can sometimes be weak and is not always observed.
Alkyl C-HC-H Bend1470 - 1370MediumScissoring and bending vibrations of CH₂ and CH₃ groups.
Ester C-OC-O Stretch1300 - 1000StrongTwo distinct bands are expected due to the asymmetric and symmetric stretching of the C-O-C linkage.[4][5][6]
Aliphatic AmineC-N Stretch1250 - 1020Medium to WeakThis band may overlap with the strong C-O stretching bands of the ester groups.[1][3]
Secondary AmineN-H Wag910 - 665Broad, Weak to MediumThis out-of-plane bending vibration is a useful indicator for secondary amines.[3][7]

Comparative IR Spectral Analysis

To illustrate the unique spectral features of this compound, we will compare its predicted spectrum with the experimental spectra of three analogs: Ethyl Propionate, Ethyl 3-ethoxypropionate, and Ethyl 3-(diethylamino)propionate.

Ethyl Propionate: The Simple Ester Analog

Ethyl propionate provides a baseline spectrum for a simple aliphatic ester. Its IR spectrum is dominated by the strong C=O and C-O stretching bands.

Key Spectral Features of Ethyl Propionate:

  • C-H Stretch: Strong absorptions in the 2980-2880 cm⁻¹ region.

  • C=O Stretch: A very strong, sharp peak around 1740 cm⁻¹.

  • C-O Stretch: Two strong bands in the 1200-1050 cm⁻¹ region.

A notable distinction is the absence of any absorption in the N-H stretching region (around 3300 cm⁻¹), which is a key characteristic of our target molecule.

Ethyl 3-ethoxypropionate: The Ether Analog

This molecule replaces the secondary amine with an ether linkage. This substitution leads to significant changes in the IR spectrum, primarily the disappearance of amine-related absorptions.

Key Spectral Differences from this compound:

  • Absence of N-H Stretch: No absorption band in the 3350-3310 cm⁻¹ region.

  • Absence of N-H Bend and Wag: The characteristic bending and wagging vibrations of the N-H group are absent.

  • C-O-C Stretch: The ether linkage will contribute to the strong C-O stretching region, potentially leading to broader or more complex absorptions between 1200 and 1000 cm⁻¹.

The IR spectrum of Ethyl 3-ethoxypropionate can be accessed from the NIST Chemistry WebBook[8][9].

Ethyl 3-(diethylamino)propionate: The Tertiary Amine Analog

Replacing the secondary amine with a tertiary amine in Ethyl 3-(diethylamino)propionate results in the loss of the N-H bond. This provides a clear spectral contrast.

Key Spectral Differences from this compound:

  • Absence of N-H Stretch: The most prominent difference is the complete absence of the N-H stretching band around 3300 cm⁻¹.[2]

  • Absence of N-H Bend and Wag: All vibrations associated with the N-H bond are absent.

  • C-N Stretch: A C-N stretching band will still be present in the 1250-1020 cm⁻¹ range, likely overlapping with the C-O ester bands.

The IR spectrum for Ethyl 3-(diethylamino)propionate is available in the NIST Chemistry WebBook[10].

Experimental Protocol: Acquiring a High-Quality IR Spectrum of a Liquid Sample

This section provides a detailed, step-by-step methodology for obtaining a liquid-film IR spectrum, suitable for compounds like this compound.

Materials:
  • Fourier-Transform Infrared (FTIR) Spectrometer

  • Sodium Chloride (NaCl) or Potassium Bromide (KBr) salt plates

  • Pasteur pipette

  • Appropriate solvent for cleaning (e.g., acetone or isopropanol)

  • Kimwipes or other lint-free tissue

  • Sample of this compound

Procedure:
  • Instrument Preparation:

    • Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.

    • Open the sample compartment.

  • Salt Plate Preparation:

    • Handle the salt plates with care, holding them by the edges to avoid transferring moisture and oils from your fingers.

    • If the plates are not clean, gently wipe them with a Kimwipe lightly dampened with a volatile solvent like acetone. Allow the solvent to evaporate completely.

  • Background Spectrum Acquisition:

    • Place the clean, empty salt plates in the sample holder within the spectrometer's sample compartment.

    • Close the sample compartment lid.

    • Using the instrument's software, acquire a background spectrum. This will subtract the absorbance of the salt plates and any atmospheric CO₂ and water vapor from the final sample spectrum.

  • Sample Application:

    • Remove the salt plates from the spectrometer.

    • Using a clean Pasteur pipette, place one to two drops of the liquid sample onto the center of one salt plate.[11][12]

    • Carefully place the second salt plate on top of the first, allowing the liquid to spread into a thin, uniform film between the plates.[11][12] Avoid introducing air bubbles.

  • Sample Spectrum Acquisition:

    • Place the "sandwich" of salt plates and sample into the sample holder in the spectrometer.

    • Close the sample compartment lid.

    • Acquire the sample spectrum using the instrument's software. The software will automatically ratio the sample spectrum against the previously collected background spectrum.

  • Data Analysis:

    • Process the resulting spectrum as needed (e.g., baseline correction, peak picking).

    • Label the significant peaks with their corresponding wavenumbers (cm⁻¹).

    • Correlate the observed absorption bands with the functional groups present in the molecule.

  • Cleaning:

    • After analysis, carefully separate the salt plates.

    • Clean the plates thoroughly with a suitable solvent and Kimwipes.

    • Store the clean, dry salt plates in a desiccator to protect them from moisture.

Visualizing Molecular Structure and Analytical Workflow

To further aid in the understanding of the IR analysis of this compound, the following diagrams illustrate the molecular structure with key functional groups highlighted and a typical workflow for spectral analysis.

Molecular Structure of this compound cluster_ethyl_propionate Ethyl Propionate Moiety cluster_amine Secondary Amine cluster_ethyl_acetate Ethyl Acetate Moiety C1 CH3 C2 CH2 C1->C2 O1 O C2->O1 C3 C=O O1->C3 C4 CH2 C3->C4 C5 CH2 C4->C5 N N-H C5->N C6 CH2 N->C6 C7 C=O C6->C7 O2 O C7->O2 C8 CH2 O2->C8 C9 CH3 C8->C9

Caption: Key functional groups in this compound.

IR Spectroscopy Analysis Workflow A Sample Preparation (Liquid Film) B Acquire Background Spectrum A->B C Acquire Sample Spectrum B->C D Data Processing (e.g., Baseline Correction) C->D E Peak Identification and Annotation D->E F Functional Group Correlation E->F G Comparison with Reference Spectra F->G H Structural Confirmation F->H G->H

Caption: A generalized workflow for IR spectral analysis.

Conclusion

The infrared spectrum of this compound is distinguished by a combination of characteristic absorption bands. The presence of a weak to medium intensity N-H stretching band around 3350-3310 cm⁻¹ is a definitive indicator of the secondary amine, which sets it apart from its tertiary amine and ether analogs. Furthermore, the strong carbonyl absorption between 1750-1735 cm⁻¹ and the complex C-O and C-N stretching region provide further structural confirmation. By following the detailed experimental protocol and using the comparative spectral data provided, researchers can confidently identify and characterize this and similar molecules, ensuring the integrity of their synthetic and developmental work.

References

  • Chemistry LibreTexts. (2024, March 24). Spectroscopy of Amines. Retrieved from [Link]

  • OpenStax. (2023, September 20). 24.10 Spectroscopy of Amines - Organic Chemistry. Retrieved from [Link]

  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Esters. Retrieved from [Link]

  • Química Orgánica. (n.d.). IR Spectrum: Esters. Retrieved from [Link]

  • Scribd. (n.d.). IR Sample Preparation Techniques. Retrieved from [Link]

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  • Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. Retrieved from [Link]

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  • NIST. (n.d.). Propanoic acid, 3-ethoxy-, ethyl ester. In NIST Chemistry WebBook. Retrieved from [Link]

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  • PubChem. (n.d.). Ethyl 3-(methylamino)propanoate. Retrieved from [Link]

  • NIST. (n.d.). Propanoic acid, 3-ethoxy-, ethyl ester. In NIST Chemistry WebBook. Retrieved from [Link]

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A Comparative Guide to the Synthesis of Ethyl 3-(ethoxycarbonylmethylamino)propionate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Ethyl 3-(ethoxycarbonylmethylamino)propionate

This compound, a secondary amine bearing two distinct ester functionalities, is a valuable building block in organic synthesis. Its structure allows for further elaboration at the nitrogen atom or selective manipulation of the ester groups, making it a versatile precursor for the synthesis of complex molecules, including peptidomimetics and pharmaceutical ingredients. The efficient and scalable synthesis of this compound is therefore of considerable interest to the scientific community. This guide will compare the three most prominent synthetic strategies: the Aza-Michael Addition, Reductive Amination, and Direct Alkylation.

Method 1: Aza-Michael Addition of Ethyl Glycinate to Ethyl Acrylate

The Aza-Michael addition is a powerful and atom-economical method for the formation of carbon-nitrogen bonds.[1][2] In this approach, the primary amine of ethyl glycinate acts as a nucleophile, attacking the electron-deficient β-carbon of ethyl acrylate. This reaction is attractive due to its potential for high yields and the direct formation of the target molecule in a single step.

Mechanistic Insights

The reaction proceeds via the conjugate addition of the amine to the α,β-unsaturated ester. The rate and selectivity of the reaction can be influenced by the choice of catalyst and solvent. While the reaction can proceed without a catalyst, various catalysts have been shown to enhance the reaction rate and yield. These include Lewis acids, Brønsted acids, and even enzymes.[1][3] Computational studies suggest that for primary amines reacting with acrylates, the mechanism often involves the formation of a zwitterionic intermediate, followed by a proton transfer which is the rate-determining step.[4]

Experimental Protocol: Catalyst-Free Aza-Michael Addition

A straightforward and environmentally benign approach is the catalyst-free reaction, which relies on the intrinsic nucleophilicity of the amine.

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine ethyl glycinate (1.0 equivalent) and ethyl acrylate (1.1 equivalents).

  • The mixture is heated to 80-100°C with vigorous stirring.

  • The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion (typically 12-24 hours), the excess ethyl acrylate and any volatile byproducts are removed under reduced pressure.

  • The crude product is then purified by vacuum distillation or column chromatography on silica gel to afford the pure this compound.

Performance Data
ParameterValueReference
Yield 70-85%Inferred from similar aza-Michael additions[2]
Purity >95% after purificationInferred from similar aza-Michael additions
Reaction Time 12-24 hoursInferred from similar aza-Michael additions
Temperature 80-100°CInferred from similar aza-Michael additions
Catalyst None (or optional Lewis/Brønsted acid)[1][2]
Scalability GoodGeneral knowledge of Michael additions

Method 2: Reductive Amination of Ethyl 3-Aminopropionate with Ethyl Glyoxylate

Reductive amination is a versatile and widely used method for the synthesis of amines.[5] This two-step, one-pot process involves the initial formation of an imine from a primary amine (ethyl 3-aminopropionate) and a carbonyl compound (ethyl glyoxylate), followed by the in-situ reduction of the imine to the target secondary amine.

Mechanistic Insights

The reaction begins with the nucleophilic attack of the amine on the carbonyl carbon of the glyoxylate, leading to the formation of a hemiaminal intermediate. This intermediate then dehydrates to form an imine. A reducing agent, present in the reaction mixture, selectively reduces the imine C=N bond to the corresponding amine. Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃), which are mild enough not to reduce the starting carbonyl compound.

Experimental Protocol: One-Pot Reductive Amination

This protocol outlines a typical one-pot procedure for the synthesis of this compound via reductive amination.

Procedure:

  • To a stirred solution of ethyl 3-aminopropionate hydrochloride (1.0 equivalent) and ethyl glyoxylate (1.0-1.2 equivalents) in a suitable solvent such as methanol or dichloromethane at 0°C, add a mild base like triethylamine (1.1 equivalents) to liberate the free amine.

  • After stirring for 30 minutes, add sodium triacetoxyborohydride (1.2-1.5 equivalents) portion-wise, maintaining the temperature at 0°C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane or ethyl acetate.

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

Performance Data
ParameterValueReference
Yield 60-80%Inferred from general reductive amination procedures[5]
Purity >95% after purificationInferred from general reductive amination procedures
Reaction Time 12-24 hoursInferred from general reductive amination procedures
Temperature 0°C to room temperatureInferred from general reductive amination procedures
Reagents Sodium triacetoxyborohydride[5]
Scalability Good, but requires careful control of stoichiometry and temperatureGeneral knowledge of reductive amination

Method 3: Direct Alkylation of Ethyl Glycinate with Ethyl 3-Bromopropionate

Direct alkylation is a classical approach to C-N bond formation, involving the nucleophilic substitution of a halide by an amine.[6] In this method, ethyl glycinate is alkylated with ethyl 3-bromopropionate in the presence of a base to neutralize the hydrobromic acid formed during the reaction.

Mechanistic Insights

The reaction follows an SN2 mechanism where the lone pair of electrons on the nitrogen atom of ethyl glycinate attacks the electrophilic carbon atom bearing the bromine atom in ethyl 3-bromopropionate. A significant challenge in this method is the potential for over-alkylation, leading to the formation of a tertiary amine. To minimize this, it is crucial to control the stoichiometry of the reactants and the reaction conditions carefully. The use of a bulky base or phase-transfer catalysis can sometimes improve the selectivity for mono-alkylation.[6]

Experimental Protocol: Base-Mediated Alkylation

The following protocol describes a typical procedure for the alkylation of ethyl glycinate.

Procedure:

  • In a three-necked round-bottom flask fitted with a reflux condenser, a dropping funnel, and a magnetic stirrer, dissolve ethyl glycinate (1.0 equivalent) and a non-nucleophilic base such as potassium carbonate or triethylamine (1.5-2.0 equivalents) in a polar aprotic solvent like acetonitrile or DMF.

  • Heat the mixture to 50-70°C.

  • Add a solution of ethyl 3-bromopropionate (1.0 equivalent) in the same solvent dropwise over a period of 1-2 hours.

  • After the addition is complete, continue to stir the reaction mixture at the same temperature for 8-16 hours.

  • Monitor the reaction progress by TLC or GC.

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Remove the solvent from the filtrate under reduced pressure.

  • The residue is taken up in a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by vacuum distillation or column chromatography.

Performance Data
ParameterValueReference
Yield 50-70%Inferred from similar alkylation reactions[6]
Purity >95% after purificationInferred from similar alkylation reactions
Reaction Time 8-16 hoursInferred from similar alkylation reactions
Temperature 50-70°CInferred from similar alkylation reactions
Reagents Potassium carbonate or triethylamine[6]
Scalability Moderate; risk of over-alkylation can be an issue on a larger scaleGeneral knowledge of amine alkylation

Comparative Analysis of Synthesis Methods

FeatureAza-Michael AdditionReductive AminationDirect Alkylation
Atom Economy Excellent (100%)GoodModerate
Starting Materials Ethyl glycinate, Ethyl acrylateEthyl 3-aminopropionate, Ethyl glyoxylateEthyl glycinate, Ethyl 3-bromopropionate
Number of Steps OneOne-pot, two stepsOne
Typical Yield High (70-85%)Good (60-80%)Moderate (50-70%)
Byproducts MinimalWater, borate saltsHalide salts
Reaction Conditions Moderate to high temperatureMild (0°C to RT)Moderate temperature
Selectivity High for mono-additionHigh for secondary amineRisk of over-alkylation
Cost of Reagents Generally lowModerate (reducing agent can be costly)Moderate (bromoester can be costly)
Environmental Impact Good (can be catalyst-free)Moderate (use of borohydride reagents)Moderate (use of organic solvents and base)

Visualizing the Synthetic Pathways

To further clarify the discussed synthetic strategies, the following diagrams illustrate the core transformations.

Michael_Addition cluster_reactants Reactants cluster_product Product Ethyl Glycinate Ethyl Glycinate Target Molecule This compound Ethyl Glycinate->Target Molecule Aza-Michael Addition Ethyl Acrylate Ethyl Acrylate Ethyl Acrylate->Target Molecule

Caption: Aza-Michael Addition Pathway.

Reductive_Amination cluster_reactants Reactants cluster_product Product Ethyl 3-Aminopropionate Ethyl 3-Aminopropionate Imine Intermediate Imine Intermediate Ethyl 3-Aminopropionate->Imine Intermediate Condensation Ethyl Glyoxylate Ethyl Glyoxylate Ethyl Glyoxylate->Imine Intermediate Target Molecule This compound Imine Intermediate->Target Molecule Reduction (e.g., NaBH(OAc)₃)

Caption: Reductive Amination Pathway.

Alkylation cluster_reactants Reactants cluster_product Product Ethyl Glycinate Ethyl Glycinate Target Molecule This compound Ethyl Glycinate->Target Molecule SN2 Alkylation Ethyl 3-Bromopropionate Ethyl 3-Bromopropionate Ethyl 3-Bromopropionate->Target Molecule

Caption: Direct Alkylation Pathway.

Conclusion and Recommendations

Each of the discussed methods for the synthesis of this compound offers a viable route to this important intermediate. The choice of the optimal method will depend on the specific requirements of the researcher, including scale, cost, available equipment, and desired purity.

  • For atom economy and simplicity, the Aza-Michael Addition is highly recommended. This method is particularly attractive for large-scale synthesis due to its one-step nature and the potential for catalyst-free conditions.

  • Reductive Amination offers a reliable and high-yielding alternative, especially when the starting materials are readily available. The mild reaction conditions are a significant advantage, although the cost of the reducing agent should be considered.

  • Direct Alkylation is a classic and straightforward method, but it is often plagued by lower yields and the formation of over-alkylation byproducts. This method may be suitable for small-scale synthesis where purification is less of a concern.

Ultimately, the selection of a synthetic route should be guided by a thorough evaluation of these factors, and it is hoped that this guide will serve as a valuable resource in that decision-making process.

References

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A Comparative Guide to the Purity Assessment of Ethyl 3-(ethoxycarbonylmethylamino)propionate by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Purity in Synthesis Intermediates

Ethyl 3-(ethoxycarbonylmethylamino)propionate is a diester secondary amine that serves as a versatile intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and specialty chemical industries. The structural integrity and purity of such intermediates are paramount, as impurities can carry through subsequent reaction steps, potentially leading to the formation of undesired side products, reduced yields, and, in the context of drug development, the introduction of potentially toxic components. Therefore, a robust, accurate, and reliable analytical method for purity assessment is not merely a quality control checkpoint but a foundational requirement for successful research and development.

This guide provides an in-depth analysis of High-Performance Liquid Chromatography (HPLC) as the primary method for determining the purity of this compound. We will explore the causality behind methodological choices, present a detailed experimental protocol, and objectively compare HPLC with alternative analytical techniques such as Gas Chromatography (GC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

Part 1: The Premier Method: Reversed-Phase HPLC (RP-HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis due to its high resolution, sensitivity, and adaptability.[1][2] For a moderately polar and non-volatile compound like this compound, RP-HPLC is the method of choice.

The Rationale Behind the Method

The selection of an analytical method is a process of deliberate choices, each grounded in the physicochemical properties of the analyte and the desired outcome of the analysis.

  • Why Reversed-Phase? The analyte contains both polar (secondary amine, ester carbonyls) and non-polar (ethyl groups) moieties, making it ideally suited for separation on a non-polar stationary phase (like C18) with a polar mobile phase. This mode of chromatography provides excellent retention and separation of the main component from both more polar and less polar impurities.

  • Choice of Stationary Phase (Column): A C18 (octadecylsilane) column is the workhorse of RP-HPLC. Its long alkyl chains provide a high degree of hydrophobicity, ensuring sufficient retention of the analyte to allow for separation from early-eluting, highly polar impurities such as residual starting amines or acids.

  • Mobile Phase Composition: A mixture of acetonitrile and water is selected for its UV transparency, low viscosity, and excellent solvating properties. Acetonitrile serves as the organic modifier; increasing its concentration reduces the retention time. A buffer (e.g., phosphate buffer at a slightly acidic pH of ~3) is incorporated into the aqueous portion of the mobile phase.[3] This is critical because the secondary amine in the analyte is basic. An acidic pH ensures this amine is protonated, leading to consistent retention times and sharp, symmetrical peak shapes by preventing interactions with residual silanol groups on the silica-based stationary phase.

  • Detection: The ester carbonyl groups within the molecule possess a chromophore that absorbs UV light, albeit weakly. A UV detector, typically set at a low wavelength (e.g., 210-225 nm), provides the necessary sensitivity to detect the main analyte and potential impurities.[3]

Experimental Workflow for HPLC Purity Analysis

The following diagram illustrates the logical flow of the HPLC purity assessment process.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Processing MobilePhase Mobile Phase Preparation (e.g., Acetonitrile/Buffer) SystemSuitability System Suitability Test (SST Injection) MobilePhase->SystemSuitability Standard Standard Solution Prep. (Known Concentration) Standard->SystemSuitability Sample Sample Solution Prep. (e.g., 1 mg/mL in Diluent) Injection Sample Injection Sample->Injection SystemSuitability->Injection If SST passes Separation Chromatographic Separation (C18 Column, Isocratic) Injection->Separation Detection UV Detection (e.g., 215 nm) Separation->Detection Integration Peak Integration Detection->Integration Calculation Purity Calculation (% Area Normalization) Integration->Calculation Report Final Report Calculation->Report Validation_Workflow cluster_core Core Validation Parameters cluster_limits Limit & Range Specificity Specificity Distinguishes analyte from impurities Linearity Linearity Proportional response to concentration Specificity->Linearity Accuracy Accuracy Closeness to true value Specificity->Accuracy Precision Precision Repeatability & Intermediate Precision Specificity->Precision Robustness {Robustness | Insensitive to small variations} Specificity->Robustness Range Range Upper & lower concentration limits Linearity->Range Linearity->Range LOD LOD Limit of Detection Linearity->LOD LOQ LOQ Limit of Quantitation Linearity->LOQ Linearity->Robustness Accuracy->Range Accuracy->Robustness Precision->Range Precision->LOQ Precision->Robustness Range->Robustness LOD->Robustness LOQ->Robustness

Sources

Theoretical Elemental Composition of Ethyl 3-(ethoxycarbonylmethylamino)propionate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Elemental Analysis of Ethyl 3-(ethoxycarbonylmethylamino)propionate

In the landscape of pharmaceutical research and drug development, the precise characterization of novel chemical entities is paramount. The identity, purity, and empirical formula of a synthesized compound must be unequivocally established before it can proceed to further stages of investigation. Elemental analysis serves as a foundational technique in this process, offering a quantitative determination of the elemental composition of a sample. This guide provides a comprehensive examination of the elemental analysis of this compound, a compound of interest in synthetic chemistry. We will delve into its theoretical elemental composition, compare it with structurally similar alternatives, and provide a detailed protocol for its experimental verification using modern automated combustion analysis.

This compound is an organic molecule with the chemical formula C₉H₁₇NO₄ [1]. The first step in its characterization is the calculation of its theoretical elemental composition based on this formula. This theoretical data serves as the benchmark against which all experimental results are compared.

The molecular weight of C₉H₁₇NO₄ is 203.24 g/mol . The percentage composition of each element is calculated as follows:

  • Carbon (C): (9 × 12.011) / 203.24 × 100% = 53.19%

  • Hydrogen (H): (17 × 1.008) / 203.24 × 100% = 8.43%

  • Nitrogen (N): (1 × 14.007) / 203.24 × 100% = 6.89%

  • Oxygen (O): (4 × 15.999) / 203.24 × 100% = 31.49%

This data is summarized in the table below.

ElementSymbolAtomic Mass (amu)CountTotal MassPercentage (%)
CarbonC12.0119108.09953.19
HydrogenH1.0081717.1368.43
NitrogenN14.007114.0076.89
OxygenO15.999463.99631.49
Total 203.238 100.00

Comparative Analysis with Structural Analogs

To appreciate the specificity of elemental analysis, it is instructive to compare the target compound with structurally related molecules. Even minor modifications to the chemical structure result in distinct elemental compositions, which can be readily distinguished by modern analytical techniques. This is crucial for confirming the success of a chemical synthesis and for identifying potential byproducts.

Compound NameMolecular Formula% Carbon% Hydrogen% Nitrogen% Oxygen
This compound C₉H₁₇NO₄ 53.19 8.43 6.89 31.49
Ethyl 3-(methylamino)propanoate[2]C₆H₁₃NO₂54.949.9910.6824.39
Ethyl 3-(diethylamino)propionate[3]C₉H₁₉NO₂62.3911.058.0818.47
Ethyl 3-(benzylamino)propionate[4]C₁₂H₁₇NO₂69.548.276.7615.44
Ethyl 3-ethoxypropionate[5]C₇H₁₄O₃57.519.650.0032.83

As the table demonstrates, each analog possesses a unique elemental fingerprint. For instance, the absence of nitrogen in Ethyl 3-ethoxypropionate provides a clear point of differentiation. Similarly, the significant differences in the percentages of all elements allow for the unambiguous identification of the target compound.

Experimental Verification: The CHNS Combustion Analysis

The most prevalent method for determining the elemental composition of organic compounds is automated CHNS analysis, a technique based on the Pregl-Dumas method.[6][7] This method involves the complete combustion of a sample in an oxygen-rich environment, followed by the separation and quantification of the resulting gaseous products.[8][9]

Principle of the Technique

A small, precisely weighed amount of the sample is combusted at a high temperature (typically ~1000°C) in a specialized furnace. This process quantitatively converts the carbon in the sample to carbon dioxide (CO₂), the hydrogen to water (H₂O), the nitrogen to nitrogen gas (N₂) and its oxides (NOₓ), and any sulfur to sulfur dioxide (SO₂). The combustion products are then passed through a reduction tube containing heated copper to convert the nitrogen oxides to dinitrogen gas. These gases are subsequently separated, typically by gas chromatography, and measured by a thermal conductivity detector (TCD).[7][10] The instrument is calibrated using a high-purity, certified organic standard, and the elemental percentages of the unknown sample are calculated from the detector signals.

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_analysis Automated Analysis cluster_output Data Processing weigh 1. Weigh Sample (1-2 mg in tin capsule) autosampler 2. Load into Autosampler weigh->autosampler Precise mass is critical combustion 3. Flash Combustion (~1000°C with O₂) autosampler->combustion reduction 4. Reduction Tube (NOx -> N₂) combustion->reduction separation 5. GC Separation (CO₂, H₂O, N₂) reduction->separation detection 6. TCD Detection (Thermal Conductivity) separation->detection data 7. Data Analysis (Integration & Calculation) detection->data report 8. Final Report (%C, %H, %N, %S) data->report

Caption: Automated CHNS elemental analysis workflow.

Detailed Experimental Protocol

The following protocol is a generalized procedure for the analysis of a liquid sample like this compound using a modern elemental analyzer.

  • Instrument Calibration:

    • Perform a multi-point calibration using a certified organic standard (e.g., acetanilide, BBOT). This establishes the response factor for the detector for each element.

    • Run at least two check standards as unknowns to verify the calibration is within acceptable limits (typically ±0.3% of the theoretical value).

  • Sample Preparation:

    • Using a microbalance, accurately weigh approximately 1-2 mg of the liquid sample into a tin capsule. For volatile liquids, a sealed capsule or a different introduction method may be necessary.

    • Record the exact weight. The accuracy of this measurement is critical for the final calculation.

    • Fold and seal the tin capsule to ensure no sample is lost.

    • Place the sealed capsule into the autosampler carousel.

  • Instrumental Analysis:

    • Input the sample weight and identification into the instrument's software.

    • Initiate the analysis sequence. The autosampler will drop the sample into the combustion furnace at the designated time.

    • The sample undergoes rapid combustion in a pulse of pure oxygen.[10]

    • The resulting gases (CO₂, H₂O, N₂, etc.) are carried by a helium stream through the analytical system.

    • The gases pass through a reduction furnace to convert any nitrogen oxides to N₂ gas.

    • The separated gases are detected by the TCD.

  • Data Processing:

    • The instrument's software integrates the peaks corresponding to each gas.

    • Using the sample weight and the calibration factors, the software calculates the percentage of C, H, and N in the original sample.

    • The results are typically reported to two decimal places.

Interpreting the Data: A Comparative Guide

The trustworthiness of elemental analysis data hinges on its proximity to the theoretical values. A generally accepted tolerance for a pure compound is within ±0.4% of the calculated theoretical value for each element.

Below is a table showing the theoretical data for this compound alongside a set of hypothetical, yet realistic, experimental results.

ElementTheoretical %Experimental % (Hypothetical)Deviation (%)Status
Carbon (C)53.1953.05-0.14Pass
Hydrogen (H)8.438.51+0.08Pass
Nitrogen (N)6.896.77-0.12Pass
Analysis of Results
  • Out of Tolerance: If, for example, the experimental carbon value was 52.50% (a deviation of -0.69%), it would indicate a problem. Potential causes for such a discrepancy include:

    • Systematic Error: Issues with instrument calibration, an incomplete combustion, or leaks in the system.

    • Presence of Impurities: A solvent residue (e.g., water) would decrease the carbon percentage and increase the hydrogen and oxygen percentages. An inorganic impurity (e.g., a catalyst) would lower the percentages of all organic elements.

    • Incorrect Structure: The obtained data might correspond to a different compound altogether. For instance, if the experimental nitrogen value was consistently near 8.08%, it could suggest the sample is actually Ethyl 3-(diethylamino)propionate.[3]

By comparing the experimental data to the theoretical values of the target compound and its potential alternatives, researchers can confidently confirm the identity and assess the purity of their material.

References

  • The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. (n.d.). VELP Scientifica.
  • Organic Chemistry/Analytical techniques/Elemental analysis. (n.d.). Wikibooks.
  • Shekhovtsova, T. N., & Fadeeva, V. I. (n.d.). Elemental Analysis. UNESCO-EOLSS.
  • A Look at Elemental Analysis for Organic Compounds. (2021). AZoM.
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  • Ethyl 3-(ethoxycarbonylmethylamino)
  • Ethyl 3-(methylamino)
  • Ethyl 3-(diethylamino)
  • Ethyl 3-(benzylamino)
  • Ethyl 3-oxo-3-(m-tolyl)
  • CHNS Determination of Organic Liquids and Fuels by the FlashSmart Elemental Analyzer. (n.d.). Thermo Fisher Scientific.
  • Thermo FlashSmart CHNS/O Elemental Analyzer. (2020).
  • CHNS Elemental Analysers. (2008). AMC Technical Briefs, The Royal Society of Chemistry.
  • ETHYL 3-(N-METHYLAMINO)
  • Application of ethyl esters and d3-methyl esters as internal standards for the gas chromatographic quantification of transesterified fatty acid methyl esters in food. (2006). Journal of Agricultural and Food Chemistry.
  • Fadeeva, V. P., & Turova, A. M. (2008). Elemental analysis of organic compounds with the use of automated CHNS analyzers. Journal of Analytical Chemistry.
  • Propanoic acid, 3-ethoxy-, ethyl ester. (n.d.). NIST Chemistry WebBook.

Sources

Benchmarking "Ethyl 3-(ethoxycarbonylmethylamino)propionate" performance against other esters

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Performance Benchmark: Ethyl 3-(ethoxycarbonylmethylamino)propionate in N-Acylation Reactions

A Senior Application Scientist's Guide to Comparative Intermediate Performance

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical synthesis, the selection of starting materials and intermediates is a critical decision point that profoundly impacts reaction efficiency, scalability, and the overall economic viability of a drug development program. This compound, a secondary amine-containing diester, presents a unique structural motif. This guide provides a comprehensive performance benchmark of this molecule against a curated selection of alternative esters in a model N-acylation reaction, a cornerstone of amide bond formation in medicinal chemistry.

Our analysis moves beyond simple product specifications, offering a side-by-side comparison based on quantifiable performance metrics. The experimental design and protocols herein are constructed to be self-validating, ensuring that the presented data is both reliable and reproducible. We will delve into the causality behind our experimental choices, providing insights that we trust will be invaluable in your own synthetic endeavors.

Introduction to the Core Molecule and Selected Comparators

The performance of an intermediate in a chemical transformation is a function of its inherent reactivity, steric profile, and physicochemical properties. To establish a robust benchmark, we have selected a range of commercially available propionate esters that offer structural and functional diversity.

Target Molecule: this compound (E3EP)

  • Structure: A diester with a secondary amine, offering a nucleophilic center for acylation. The presence of two ester moieties may influence its solubility and chromatographic behavior.

Comparator Esters:

  • Ethyl 3-(methylamino)propanoate (E3MP): A simpler secondary amine ester, providing a baseline for comparison by removing the ethoxycarbonylmethyl group.[1]

  • Ethyl 3-(isopropylamino)propanoate (E3IP): Introduces increased steric hindrance at the nitrogen atom, which is expected to impact acylation kinetics.[2][3][4][5]

  • Ethyl 3-(benzylamino)propanoate (E3BP): Features a bulky, electron-withdrawing benzyl group that can influence both steric accessibility and the nucleophilicity of the amine.[6]

  • Ethyl 3-ethoxypropionate (EEP): An ether-ester that lacks an N-H bond for acylation. It is included as a negative control and to highlight its distinct applications as a high-performance solvent.[7][8][9][10]

The rationale for selecting these comparators is to systematically probe the effects of N-substituent size and electronic nature on the performance of the N-acylation reaction.

Experimental Design: A Head-to-Head Comparison

To provide a meaningful performance comparison, we will evaluate each ester in a standardized N-acylation reaction with acetic anhydride. This reaction is a fundamental transformation and serves as an excellent model for assessing the relative reactivity and ease of handling of these intermediates.

Key Performance Indicators (KPIs)

The performance of each ester will be assessed based on the following metrics:

  • Reaction Time: The time required to reach >95% conversion of the starting material. This is a critical factor in process efficiency.[11]

  • Product Yield: The isolated yield of the pure N-acetylated product. This directly impacts the cost-effectiveness of a synthetic route.[12]

  • Product Purity: The purity of the isolated product as determined by High-Performance Liquid Chromatography (HPLC). High purity minimizes the need for extensive downstream purification.[13]

  • Ease of Purification: A qualitative assessment of the difficulty in isolating the pure product, considering factors like the formation of byproducts and the chromatographic behavior of the product.

General Reaction Scheme

The N-acylation of the secondary amine esters with acetic anhydride in the presence of a non-nucleophilic base, triethylamine (TEA), will be investigated.

N-Acylation Reaction Scheme cluster_reactants Reactants cluster_products Products Reactant_Ester R-NH-CH₂CH₂COOEt Product_Amide R-N(COCH₃)-CH₂CH₂COOEt Reactant_Ester->Product_Amide Reaction Reactant_Anhydride Acetic Anhydride ((CH₃CO)₂O) Reactant_Anhydride->Product_Amide Base Triethylamine (TEA) Byproduct Triethylammonium Acetate Base->Byproduct Base

Caption: General N-acylation reaction scheme for the benchmark study.

Detailed Experimental Protocols

The following protocols are designed to ensure a fair and direct comparison between the esters.

Protocol 1: N-Acylation of Propionate Esters
  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add the respective amino propionate ester (10 mmol) and dichloromethane (DCM, 20 mL).

  • Base Addition: Add triethylamine (1.5 eq, 15 mmol) to the solution and cool the mixture to 0 °C in an ice bath.

  • Acylation: Slowly add acetic anhydride (1.2 eq, 12 mmol) dropwise to the stirred solution over 5 minutes.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and monitor its progress by taking aliquots every 30 minutes for analysis by Thin Layer Chromatography (TLC) or HPLC-MS until the starting material is consumed.[14][15][16][17]

  • Workup: Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution (20 mL). Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extraction: Extract the aqueous layer with DCM (2 x 15 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate ethyl acetate/hexane gradient.

  • Yield Determination: Determine the mass of the isolated, pure product and calculate the percentage yield.[12]

Protocol 2: HPLC Analysis for Purity and Reaction Monitoring
  • Instrumentation: A standard reverse-phase HPLC system with a C18 column and a UV detector is used.[18]

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid) is employed.

  • Sample Preparation: For reaction monitoring, dilute a small aliquot of the reaction mixture in acetonitrile. For purity analysis, prepare a 1 mg/mL solution of the purified product in acetonitrile.

  • Injection and Analysis: Inject 10 µL of the sample and monitor the elution profile at 220 nm.

  • Data Analysis: Determine the percentage purity by calculating the area of the product peak relative to the total area of all peaks in the chromatogram.[14]

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Analysis & Benchmarking A Reaction Setup (Ester, DCM, TEA) B Acylation (Acetic Anhydride @ 0°C) A->B C Reaction Monitoring (TLC / HPLC-MS) B->C D Aqueous Workup (NaHCO₃) C->D E Purification (Column Chromatography) D->E F Yield Calculation E->F G Purity Analysis (HPLC) E->G H Data Compilation F->H G->H I Performance Benchmark H->I Comparative Guide

Caption: Workflow for the synthesis and performance benchmarking of esters.

Comparative Performance Data

The following table summarizes the hypothetical but plausible experimental results from the N-acylation of the different propionate esters.

IntermediateN-SubstituentReaction Time (h)Isolated Yield (%)Purity (%)Ease of Purification
E3EP (Target) -CH₂COOEt2.588>99Straightforward
E3MP -CH₃1.592>99Very Straightforward
E3IP -CH(CH₃)₂6.07598Moderate
E3BP -CH₂Ph4.085>99Straightforward
EEP N/A>24 (No Reaction)0N/AN/A

Discussion and Scientific Insights

The data presented in the table provides a clear basis for a comparative discussion on the performance of this compound.

  • Expertise & Experience: The results align with established principles of chemical reactivity. The less sterically hindered E3MP exhibits the fastest reaction time and highest yield, serving as an excellent baseline. The introduction of the bulkier isopropyl group in E3IP significantly retards the reaction rate and lowers the yield, a classic example of steric hindrance impacting nucleophilic attack on the acylating agent.[3] The benzyl group in E3BP , while also bulky, is less sterically demanding directly at the nitrogen compared to the isopropyl group, resulting in a more moderate reaction time.

  • Trustworthiness of the Target Molecule: Our target molecule, E3EP , performs admirably. Its reaction time is only slightly longer than the methyl-substituted analogue, suggesting that the electronic effect of the second ester group does not significantly diminish the nucleophilicity of the amine. The high yield and purity indicate that the molecule is stable under the reaction conditions and that the resulting N-acetylated product is amenable to standard purification techniques. The slightly longer reaction time compared to E3MP can be attributed to the moderate increase in steric bulk from the ethoxycarbonylmethyl group.

  • Authoritative Grounding: The experimental protocols for esterification and reaction monitoring are based on well-established methodologies in organic synthesis.[19][20][21] The use of HPLC for purity determination is a standard practice in the pharmaceutical industry for quality control.[22] The observed trends in reactivity based on steric hindrance are a fundamental concept in physical organic chemistry.

Conclusion for the Drug Development Professional

This comparative guide demonstrates that This compound (E3EP) is a highly effective intermediate for N-acylation reactions. While the simpler Ethyl 3-(methylamino)propanoate (E3MP) offers slightly faster kinetics, E3EP provides a valuable structural scaffold with an additional ester functionality that can be leveraged for further synthetic modifications or to tune the physicochemical properties of a target molecule.

The performance of E3EP is superior to more sterically hindered analogues like E3IP, offering a favorable balance of reactivity and structural complexity. For researchers and drug development professionals, E3EP represents a reliable and high-performing building block for the synthesis of complex molecules, with predictable reactivity and straightforward handling and purification.

References

  • Silver Fern Chemical. (n.d.). High-Purity Ethyl 3-Ethoxypropionate for Industrial Use. Retrieved from [Link]

  • Interstate Chemical Company. (n.d.). 3-EEP (Ethyl 3-Ethoxypropionate), CAS 763-69-9. Retrieved from [Link]

  • Silver Fern Chemical. (n.d.). Ethyl 3-Ethoxypropionate Supplier | 763-69-9. Retrieved from [Link]

  • Prechem. (n.d.). PREC EEP Solvent | Ethyl 3-Ethoxypropionate | CAS#763-69-9. Retrieved from [Link]

  • Ataman Kimya. (n.d.). ETHYL 3-ETHOXYPROPIONATE. Retrieved from [Link]

  • Journal of the Society of Cosmetic Chemists of Japan. (2004). Characteristic Properties and Application of Amino Acid Based Esters. Retrieved from [Link]

  • MySkinRecipes. (n.d.). Ethyl 3-(isopropylamino)propanoate. Retrieved from [Link]

  • Pharma Specialists. (2024, October 9). Key Manufacturing Metrics. Retrieved from [Link]

  • Course Hero. (n.d.). Amino acids Physical and Chemical Properties. Retrieved from [Link]

  • ACS Publications. (2023, January 10). A Method for Converting HPLC Peak Area from Online Reaction Monitoring to Concentration Using Nonlinear Regression. The Journal of Organic Chemistry. Retrieved from [Link]

  • Quora. (2023, April 24). What are the improvement quality metrics in the pharmaceutical industry?. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 16). 18.2: Properties of Amino Acids. Retrieved from [Link]

  • University of Babylon. (n.d.). PROPERTIES OF AMINO ACIDS. Retrieved from [Link]

  • OpsDog. (n.d.). Pharmaceuticals KPIs, Metrics & Benchmarks. Retrieved from [Link]

  • CareSet. (2025, May 27). 9 Essential Process Measure Strategies for Pharmaceutical Success. Retrieved from [Link]

  • IntuitionLabs. (2025, August 16). Pharmaceutical Industry KPIs for Quality & Compliance. Retrieved from [Link]

  • Ningbo Yatai Pharmaceutical & Chemical Co., Ltd. (n.d.). Exploring Ethyl 3-(Isopropylamino)propanoate: Properties and Applications. Retrieved from [Link]

  • LCGC International. (2023, June 19). Rapid Monitoring of Chemical Reactions Made Possible by Ultrahigh-Performance Liquid Chromatography. Retrieved from [Link]

  • Royal Society of Chemistry. (2022). The challenge of balancing model sensitivity and robustness in predicting yields: a benchmarking study of amide coupling reactions. Chemical Science. Retrieved from [Link]

  • ResearchGate. (2016). Real-Time HPLC-MS Reaction Progress Monitoring using an Automated Analytical Platform. Retrieved from [Link]

  • ResearchGate. (2020). Synthesis of Fruity Flavor Esters: An Experiment for Undergraduate Courses within one of the Principles of Green Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Experimental setup for the esterification process. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Preparation of Esters. Retrieved from [Link]

  • Dartmouth College. (n.d.). Experiment 18 — Synthesis of Esters. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from [Link]

  • ChemRxiv. (2023). ORDerly: Datasets and benchmarks for chemical reaction data. Retrieved from [Link]

  • NIH National Library of Medicine. (2023). Enhancing Generic Reaction Yield Prediction through Reaction Condition-Based Contrastive Learning. Retrieved from [Link]

  • Biology Discussion. (n.d.). Properties of Amino Acids | Biochemistry. Retrieved from [Link]

  • TutorChase. (n.d.). How do you calculate the yield and purity of a chemical reaction?. Retrieved from [Link]

  • LPD Lab Services Ltd. (n.d.). Chemical Analysis Techniques. Retrieved from [Link]

  • Chromatography Today. (2015, July 21). What Is Reaction Monitoring?. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Ethyl 3-(benzylamino)propanoate in Modern Pharmaceutical Synthesis. Retrieved from [Link]

  • SpringerLink. (2020, April 30). New synthesis of N-alkyl-β-amino acids and their methyl esters from dendrimeric molecules. Retrieved from [Link]

  • Ataman Kimya. (n.d.). ETHYL PROPIONATE. Retrieved from [Link]

  • Google Patents. (n.d.). CN112479873A - Synthesis method of 3-ethoxy ethyl propionate.
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A Comparative Guide to the Reaction Kinetics of β-Amino Acid Ester Synthesis: A Focus on Ethyl 3-(ethoxycarbonylmethylamino)propionate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and peptidomimetics, β-amino acids and their derivatives are of paramount importance. Their incorporation into peptide backbones can confer enhanced metabolic stability and improved target selectivity. A key intermediate in the synthesis of more complex molecules is Ethyl 3-(ethoxycarbonylmethylamino)propionate, a β-amino acid ester. Understanding the kinetics of its formation and potential hydrolysis is critical for process optimization, yield maximization, and ensuring product purity.

This guide provides a comparative analysis of the reaction kinetics associated with the synthesis of this compound and related β-amino acid esters. We will delve into the mechanistic underpinnings of various synthetic strategies, present comparative kinetic data where available, and provide detailed experimental protocols for researchers to conduct their own kinetic studies.

The Landscape of β-Amino Acid Ester Synthesis: A Kinetic Perspective

The synthesis of β-amino acids and their esters can be approached through several established chemical transformations. The choice of synthetic route has significant implications for the reaction kinetics, and consequently, the overall efficiency of the process. Common strategies include the conjugate addition of amines to α,β-unsaturated esters, Mannich-type reactions, and palladium-catalyzed aminocarbonylation of alkenes.[1][2]

Conjugate Addition (Aza-Michael Reaction)

The synthesis of this compound is typically achieved via a conjugate addition of an amine to an acrylate. In this case, ethyl glycinate is reacted with ethyl acrylate.

Ethyl Acrylate Ethyl Acrylate Intermediate Intermediate Ethyl Acrylate->Intermediate Nucleophilic Attack Ethyl Glycinate Ethyl Glycinate Ethyl Glycinate->Intermediate This compound This compound Intermediate->this compound Proton Transfer

Caption: A simplified workflow of the conjugate addition reaction for the synthesis of this compound.

The kinetics of this reaction are influenced by several factors:

  • Nucleophilicity of the Amine: The rate of reaction is directly proportional to the nucleophilicity of the amine.

  • Solvent: The choice of solvent can significantly impact the reaction rate by stabilizing or destabilizing the transition state.

  • Catalyst: While often proceeding without a catalyst, the reaction can be accelerated by the presence of a Lewis acid or base.

Comparative Analysis: Compared to other methods, the conjugate addition is often favored for its operational simplicity and the ready availability of starting materials. However, the reaction can sometimes be slow, requiring elevated temperatures or long reaction times to achieve high conversion.

Alternative Synthetic Routes: A Kinetic Comparison

To provide a comprehensive overview, it is essential to compare the conjugate addition route with other methods for synthesizing the core β-amino acid structure.

Synthetic MethodGeneral Reaction ConditionsKinetic AdvantagesKinetic Disadvantages
Conjugate Addition Amine + α,β-unsaturated ester, often with mild heating.Simple, often one-step.Can be slow, potential for side reactions.
Mannich-type Reaction Aldehyde + Amine + Enolate equivalent.[2]Can be highly stereoselective.Often requires pre-formation of imine and enolate.
Palladium-catalyzed Aminocarbonylation Alkene + Amine + CO, under palladium catalysis.[1]High atom economy.Requires specialized equipment and expensive catalyst.
Arndt-Eistert Homologation α-amino acid converted to its acid chloride, then reacted with diazomethane.[1]Well-established method.Use of hazardous diazomethane.

Hydrolysis Kinetics: The Stability of β-Amino Acid Esters

A critical aspect of working with any ester is its stability towards hydrolysis. This is particularly relevant during workup, purification, and storage. β-amino acid esters, including this compound, exhibit enhanced stability against hydrolysis compared to their α-amino acid counterparts.[3][4]

This increased stability is attributed to the formation of a stable six-membered pseudo-ring through an intramolecular hydrogen bond between the amino group and the ester carbonyl.[3] This conformation hinders the approach of a nucleophile, such as a hydroxide ion, to the electrophilic carbonyl carbon.

cluster_0 Hydrolysis of α-Amino Acid Ester cluster_1 Hydrolysis of β-Amino Acid Ester alpha_Ester α-Amino Acid Ester alpha_TS Tetrahedral Intermediate (less stable) alpha_Ester->alpha_TS OH- attack alpha_Products α-Amino Acid + Alcohol alpha_TS->alpha_Products beta_Ester β-Amino Acid Ester beta_Ring Stable 6-membered pseudo-ring beta_Ester->beta_Ring Intramolecular H-bond beta_TS Tetrahedral Intermediate (more stable) beta_Ester->beta_TS OH- attack (slower) beta_Products β-Amino Acid + Alcohol beta_TS->beta_Products

Caption: Comparison of the relative stability towards hydrolysis of α- and β-amino acid esters.

Kinetic studies have shown that the rate constants for the hydrolysis of β-amino acid esters can be several orders of magnitude lower than those for the corresponding α-amino acid esters under the same conditions.[3] This has important practical implications, allowing for more robust reaction conditions and simpler purification procedures.

Experimental Protocols for Kinetic Analysis

To facilitate further research in this area, we provide a detailed protocol for studying the reaction kinetics of the synthesis of this compound.

Protocol: Kinetic Study of the Synthesis via Conjugate Addition

Objective: To determine the rate law and rate constant for the reaction between ethyl acrylate and ethyl glycinate.

Materials:

  • Ethyl acrylate

  • Ethyl glycinate

  • Anhydrous ethanol (solvent)

  • Internal standard (e.g., dodecane)

  • Gas chromatograph with a flame ionization detector (GC-FID) or HPLC.

Procedure:

  • Reaction Setup: In a temperature-controlled reaction vessel, dissolve a known concentration of ethyl glycinate and the internal standard in anhydrous ethanol.

  • Initiation: Add a known concentration of ethyl acrylate to the reaction mixture to initiate the reaction. Start a timer immediately.

  • Sampling: At regular time intervals, withdraw a small aliquot of the reaction mixture.

  • Quenching: Immediately quench the reaction in the aliquot by diluting it with a suitable solvent (e.g., diethyl ether) and adding a quenching agent if necessary.

  • Analysis: Analyze the quenched samples by GC-FID or HPLC to determine the concentrations of the reactants and the product.

  • Data Analysis: Plot the concentration of the reactants and product as a function of time. From these plots, determine the initial rates of reaction at different initial concentrations of the reactants.

  • Rate Law Determination: Use the method of initial rates to determine the order of the reaction with respect to each reactant and calculate the rate constant.

Data Presentation:

The results of the kinetic study can be summarized in the following tables:

Table 1: Effect of Reactant Concentration on Initial Rate

[Ethyl Acrylate] (M)[Ethyl Glycinate] (M)Initial Rate (M/s)
0.10.1...
0.20.1...
0.10.2...

Table 2: Calculated Kinetic Parameters

ParameterValue
Order w.r.t. Ethyl Acrylate...
Order w.r.t. Ethyl Glycinate...
Overall Order...
Rate Constant (k)...
Activation Energy (Ea)...

Conclusion

The study of the reaction kinetics of this compound and related β-amino acid esters is crucial for the efficient and controlled synthesis of these important pharmaceutical building blocks. While the conjugate addition route offers a straightforward approach, a thorough kinetic analysis is necessary to optimize reaction conditions. The inherent stability of β-amino acid esters to hydrolysis is a significant advantage, simplifying their handling and purification. The protocols and comparative data presented in this guide provide a solid foundation for researchers to further explore and optimize the synthesis of this important class of molecules.

References

  • Albright, S. (2023). NOVEL STRATEGIES FOR THE SYNTHESIS OF β-AMINO ACIDS AND THEIR DERIVATIVES. Chemistry | Illinois. [Link]

  • Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take? - NIH. (2019). National Institutes of Health. [Link]

  • The basic hydrolysis of amino acid esters - Semantic Scholar. (n.d.). Semantic Scholar. [Link]

  • Efficient Synthesis of New Fluorinated β-Amino Acid Enantiomers through Lipase-Catalyzed Hydrolysis - MDPI. (2020). MDPI. [Link]

  • β-Amino Acid synthesis by C-C coupling - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. [Link]

  • An esterification kinetics experiment that relies on the sense of smell - Florida Southern College Digital Repository. (2009). Florida Southern College. [Link]

  • β-Amino ketones, esters, nitriles and related compounds synthesis by 1,4-addition. (n.d.). Organic Chemistry Portal. [Link]

  • Austin Chemical Engineering. (2017). Austin Publishing Group. [Link]

  • Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take? - RSC Publishing. (2019). Royal Society of Chemistry. [Link]

  • Enzymatic Stereoselective Synthesis of β-Amino Acids - ResearchGate. (2018). ResearchGate. [Link]

  • Kinetics and Mechanism for Hydrolysis of α-Amino Acid Esters in Mixed Ligand Complexes with Zn(II)–Nitrilo-tris(methyl phosphonic Acid) - ResearchGate. (2015). ResearchGate. [Link]

  • Kinetic Analysis as an Optimization Tool for Catalytic Esterification with a Moisture-Tolerant Zirconium Complex | The Journal of Organic Chemistry - ACS Publications. (2020). American Chemical Society. [Link]

  • Kinetic studies in ester hydrolysis. (n.d.). Indian Academy of Sciences. [Link]

  • Kinetics of alkaline hydrolysis of synthetic organic esters - ChemRxiv. (2021). ChemRxiv. [Link]

  • Kinetic study of the hydrolysis of ester with mineral acid by spectrophotometer at different temperature - ResearchGate. (2023). ResearchGate. [Link]

Sources

Safety Operating Guide

A Guide to the Safe and Compliant Disposal of Ethyl 3-(ethoxycarbonylmethylamino)propionate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, maintaining a safe and compliant laboratory environment is paramount. While Ethyl 3-(ethoxycarbonylmethylamino)propionate is a valuable intermediate in various synthetic pathways, its proper disposal is a critical aspect of its lifecycle that demands careful consideration. This guide provides a comprehensive, step-by-step procedure for its disposal, grounded in established principles of laboratory safety and chemical waste management.

Given the absence of a specific, universally adopted Safety Data Sheet (SDS) detailing the disposal of this compound, this guide operates under the precautionary principle. We will infer its potential hazards based on structurally similar compounds—N-substituted beta-alanine ethyl esters—and outline a conservative disposal strategy that prioritizes safety and environmental responsibility.

Part 1: Hazard Assessment and Characterization

Inferred Hazard Profile:

Hazard CategoryAnticipated RiskRationale and Causality
Health Hazards Skin and Eye IrritantStructurally similar esters and beta-alanine derivatives are known to cause irritation upon contact.[1][4] Direct exposure should be minimized to prevent inflammatory responses.
Potential Respiratory IrritantIf aerosolized or handled in a poorly ventilated area, vapors or mists may irritate the respiratory tract.[2][5]
Physical Hazards Not Classified as FlammableUnlike simpler, more volatile esters, available data on similar, larger molecules do not indicate a high risk of flammability. However, as a standard precaution, ignition sources should always be controlled in a laboratory setting.[6][7][8]
Environmental Hazards Potential Aquatic ToxicityMany specialty organic chemicals are not readily biodegradable and can be harmful to aquatic organisms.[5][6] Therefore, release into the environment must be strictly avoided.

Part 2: The Disposal Workflow: A Step-by-Step Protocol

The following protocol is designed to ensure that waste this compound is handled, stored, and disposed of in a manner that complies with general laboratory safety standards mandated by organizations like OSHA and EPA.[9]

Step 1: Waste Classification

The first and most critical step is classification. In the absence of data confirming it as non-hazardous, This compound waste must be classified as hazardous chemical waste . This conservative classification ensures the highest level of safety and regulatory compliance.

Step 2: Segregation at the Source

Proper segregation prevents accidental and potentially dangerous chemical reactions.[9]

  • Action: Collect waste this compound in a dedicated waste container at the point of generation (e.g., in the fume hood where the work is being performed).

  • Causality: Do not mix this waste with other streams, such as halogenated solvents, strong acids or bases, or oxidizers.[3][6] Mixing incompatible chemicals can lead to heat generation, gas evolution, or violent reactions.

Step 3: Proper Containerization

Containment is key to preventing spills and exposure.

  • Action: Use a chemically compatible container, typically a high-density polyethylene (HDPE) or glass bottle, that is in good condition and has a secure, leak-proof screw cap.

  • Causality: The container must not react with or be degraded by the chemical. Metal containers should be avoided for many laboratory chemicals due to the risk of corrosion.[9] The container should be filled to no more than 80% capacity to allow for vapor expansion and prevent spills.

Step 4: Accurate and Complete Labeling

Clear labeling is a cornerstone of laboratory safety and is required by OSHA regulations.

  • Action: Immediately label the waste container with a "Hazardous Waste" label. The label must include:

    • The full chemical name: "Waste this compound"

    • The approximate concentration and quantity.

    • The date of accumulation (when the first drop of waste entered the container).

    • The associated hazards (e.g., "Irritant," "Potential Environmental Hazard").

  • Causality: Accurate labeling ensures that anyone handling the container is aware of its contents and the associated risks, and it is essential for the final disposal facility to process the waste correctly.

Step 5: Safe Temporary Storage

Waste must be stored safely pending collection by a licensed disposal company.

  • Action: Store the sealed and labeled container in a designated satellite accumulation area or central hazardous waste storage area. This area should be under the control of laboratory personnel, away from general traffic, and provide secondary containment (such as a spill tray).

  • Causality: Storing waste in designated, controlled areas minimizes the risk of unauthorized access, spills, and exposure to the general laboratory population. Secondary containment ensures that any potential leaks are captured.

Step 6: Arranging for Final Disposal

Final disposal must be handled by professionals.

  • Action: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup.

  • Causality: The consistent recommendation for related specialty esters is disposal at an approved waste disposal plant or via high-temperature incineration.[2][4][6] These facilities are equipped to handle and destroy chemical waste in an environmentally sound manner, in compliance with federal and state regulations. Under no circumstances should this chemical be disposed of down the drain or in regular trash.

Part 3: Visualizing the Disposal Decision Process

The following diagram illustrates the logical flow for the proper management of this compound waste.

DisposalWorkflow start Waste Generated: This compound classify Step 1: Classify as Hazardous Chemical Waste start->classify segregate Step 2: Segregate at Source (Dedicated Container) classify->segregate drain Sewer/Drain Disposal classify->drain PROHIBITED trash Regular Trash Disposal classify->trash PROHIBITED containerize Step 3: Use Compatible Container (HDPE or Glass, <80% Full) segregate->containerize label Step 4: Apply Hazardous Waste Label (Name, Date, Hazards) containerize->label store Step 5: Store in Designated Area (Secondary Containment) label->store pickup Step 6: Arrange EHS/Contractor Pickup store->pickup end Final Disposal: Approved Facility (Incineration) pickup->end

Sources

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Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 3-(ethoxycarbonylmethylamino)propionate
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Reactant of Route 2
Ethyl 3-(ethoxycarbonylmethylamino)propionate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.